8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt
Description
Properties
IUPAC Name |
trisodium;8-acetyloxypyrene-1,3,6-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O11S3.3Na/c1-8(19)29-13-6-14(30(20,21)22)10-4-5-12-16(32(26,27)28)7-15(31(23,24)25)11-3-2-9(13)17(10)18(11)12;;;/h2-7H,1H3,(H,20,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWTVIHOBLSYNA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552817 | |
| Record name | Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115787-83-2 | |
| Record name | Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetoxypyrene-3,6,8-trisulfonic acidtrisodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt: Technical Guide to Fluorogenic Esterase Sensing and OATP Transport Profiling
Executive Summary
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (commonly referred to as Acetoxy-HPTS or Ace ) is a specialized fluorogenic probe derived from the pH-sensitive dye HPTS (Pyranine). Unlike generic cell-permeant dyes (e.g., Calcein-AM), Acetoxy-HPTS retains three negatively charged sulfonate groups, rendering it membrane-impermeant via passive diffusion. Instead, it serves two critical, high-specificity roles in drug development and cell biology:
-
OATP-Specific Substrate: It is actively transported into hepatocytes by Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3, OATP2B1), allowing for "no-wash" high-throughput screening of drug-transporter interactions.[1]
-
Fluorogenic Esterase Substrate: Upon enzymatic hydrolysis of the acetate group, the molecule converts to highly fluorescent HPTS, providing a ratiometric readout for esterase activity in extracellular fluids or within specific cellular compartments post-transport.
This guide details the physicochemical properties, mechanistic pathways, and validated protocols for utilizing Acetoxy-HPTS in ADME/Tox screening and enzymatic assays.
Part 1: Chemical Identity & Physicochemical Properties[2][3]
Acetoxy-HPTS is a "caged" fluorophore. The acetylation of the phenolic hydroxyl group at position 8 quenches the strong green fluorescence characteristic of the parent molecule (HPTS), shifting the absorption spectrum and significantly reducing quantum yield until hydrolysis occurs.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt |
| Common Abbreviations | Acetoxy-HPTS, Ace, HPTS-Acetate |
| CAS Number | 115787-83-2 |
| Molecular Formula | C₁₈H₉Na₃O₁₁S₃ |
| Molecular Weight | ~566.42 g/mol |
| Solubility | Highly soluble in Water, DMSO, DMF (> 10 mM) |
| Excitation (Caged) | ~460 nm (Weak/Blue fluorescence) |
| Excitation (Free HPTS) | 454 nm (pH dependent, main peak) |
| Emission (Free HPTS) | 511 nm (Strong Green fluorescence) |
| pKa (Post-Hydrolysis) | ~7.3 (HPTS is a pH indicator) |
| Membrane Permeability | Impermeant (Passive); Permeant (Active Transport via OATPs) |
Part 2: Mechanistic Principles
The utility of Acetoxy-HPTS relies on a specific bio-orthogonal "switch" mechanism. It is chemically stable in neutral buffer but rapidly hydrolyzed by esterases (e.g., acetylcholinesterase, butyrylcholinesterase, or intracellular non-specific esterases).
The Fluorogenic Switch
-
State A (Quenched): The acetate group withdraws electron density from the pyrene ring system, suppressing the excited state proton transfer (ESPT) responsible for Pyranine's fluorescence.
-
State B (Active): Esterase cleavage removes the acetate. The resulting hydroxyl group deprotonates (depending on pH), restoring the conjugated system of HPTS and yielding intense green fluorescence at 511 nm.
The OATP Transport Pathway
In drug development, Acetoxy-HPTS is superior to traditional radiolabeled substrates for studying hepatic uptake. It is recognized specifically by OATP1B1 , OATP1B3 , and OATP2B1 .
-
Step 1: Acetoxy-HPTS binds to the OATP transporter on the basolateral membrane of hepatocytes.
-
Step 2: It is translocated into the cytosol.
-
Step 3: Intracellular esterases immediately hydrolyze it to HPTS.
-
Step 4: The negatively charged HPTS is trapped inside the cell, accumulating fluorescence.
Diagram 1: Mechanism of Action (OATP Transport & Hydrolysis)
Caption: Acetoxy-HPTS enters the cell via OATP transporters and is "trapped" and activated by intracellular esterases.
Part 3: Applications in Drug Development
High-Throughput OATP Interaction Screening
Regulatory agencies (FDA/EMA) require screening of new molecular entities (NMEs) for interaction with hepatic transporters to predict Drug-Drug Interactions (DDIs). Acetoxy-HPTS replaces radiolabeled probes (e.g., [³H]-Estradiol-17β-glucuronide) with a fluorescence-based readout.
-
Advantage: "No-wash" protocol.[1] Since the extracellular substrate is non-fluorescent (or spectrally distinct) and the product is trapped intracellularly, fluorescence increase is directly proportional to transport activity.
Liposome & Nanocarrier Stability
While HPTS/DPX is used for passive leakage, Acetoxy-HPTS is used to design enzyme-responsive delivery systems .
-
Concept: Encapsulate Acetoxy-HPTS in a liposome.
-
Trigger: The dye remains quenched until the liposome is disrupted and exposed to external esterases (simulating lysosomal degradation or tumor microenvironments).
Part 4: Experimental Protocols
Protocol A: OATP Transporter Inhibition Assay (Cell-Based)
Objective: Determine if a test compound inhibits OATP1B1-mediated uptake of Acetoxy-HPTS.
Materials:
-
HEK293 cells stably transfected with OATP1B1 (or OATP1B3).
-
Assay Buffer: Krebs-Henseleit buffer (pH 7.4).
-
Acetoxy-HPTS Stock: 10 mM in DMSO.
-
Stop Solution: Ice-cold PBS.
Workflow:
-
Seeding: Plate OATP-expressing cells in 96-well black-wall/clear-bottom plates (50,000 cells/well). Culture for 24h.
-
Equilibration: Remove media, wash 2x with pre-warmed Assay Buffer.
-
Inhibitor Pre-incubation: Add 50 µL of Test Compound (various concentrations) in Assay Buffer. Incubate 10 min at 37°C.
-
Substrate Addition: Add 50 µL of Acetoxy-HPTS (Final concentration: 5–10 µM).
-
Kinetics: Immediately place in a fluorescence plate reader pre-heated to 37°C.
-
Measurement: Monitor kinetics for 20–30 minutes.
-
Data Analysis: Calculate the slope (RFU/min) of the linear phase. Normalize slope against vehicle control (0% inhibition) and known inhibitor control (e.g., Rifampicin).
Protocol B: Cell-Free Esterase Activity Assay
Objective: Quantify esterase activity in biological fluids or verify substrate quality.
Workflow:
-
Preparation: Dilute Acetoxy-HPTS to 10 µM in PBS (pH 7.4).
-
Blank: Measure background fluorescence of the substrate alone.
-
Reaction: Add Enzyme (e.g., Porcine Liver Esterase) or sample fluid (1–10 µL).
-
Read: Measure fluorescence endpoint or kinetic at Ex/Em 460/510 nm.
-
Calibration: Use a standard curve of free HPTS (Pyranine) to convert RFU to moles of product hydrolyzed.
Diagram 2: OATP Inhibition Assay Workflow
Caption: Step-by-step workflow for high-throughput OATP inhibition screening using Acetoxy-HPTS.
Part 5: Troubleshooting & Optimization
Background Hydrolysis
Acetoxy-HPTS can undergo spontaneous hydrolysis in alkaline buffers (pH > 8.0) or if stored improperly.
-
Solution: Store stock solutions (DMSO) at -20°C, desiccated. Prepare working solutions immediately before use. Always run a "No Enzyme/No Cell" blank control to subtract background drift.
pH Dependency
The fluorescence of the product (HPTS) is highly pH-dependent (pKa ~7.3).
-
Impact: If the intracellular pH (pHi) changes due to the test drug, the fluorescence signal may change artificially, mimicking transport inhibition.
-
Correction: HPTS is a ratiometric pH indicator. You can verify pHi stability by exciting at 405 nm vs 450 nm. The 405 nm excitation is pH-insensitive (isosbestic point), while 450 nm is pH-sensitive. If the 405nm signal remains constant, transport is stable; if 450nm changes, it may be a pH effect.
Inner Filter Effect
At high concentrations (>50 µM), the absorption of Acetoxy-HPTS or the released HPTS may cause inner filter effects.
-
Optimization: Keep substrate concentration < 20 µM.
References
-
National Institutes of Health (NIH) / PubMed. 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides. (2021).[5][6][7] Available at: [Link]
-
PubChem. Compound Summary: 8-Acetoxypyrene-1,3,6-trisulfonic acid.[3] Available at: [Link]
Sources
- 1. 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides, OATP1B1, OATP1B3, and OATP2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt - CAS-Number 115787-83-2 - Order from Chemodex [chemodex.com]
- 3. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
Molecular Architecture and Functional Utility of 8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt
A Technical Guide to Fluorogenic Esterase Profiling and OATP Transport Kinetics
Executive Summary
This technical guide analyzes the structural and functional characteristics of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (ACE-HPTS), a fluorogenic derivative of the pH-indicator Pyranine (HPTS). Unlike its parent compound, ACE-HPTS is non-fluorescent in the visible green spectrum until enzymatically hydrolyzed. This property makes it a critical tool in high-throughput screening for esterase activity and, more specifically, as a "no-wash" probe for Organic Anion Transporting Polypeptides (OATPs). This document details its physicochemical properties, synthesis, reaction mechanisms, and experimental protocols for drug development applications.
Molecular Architecture & Physicochemical Identity
The core utility of ACE-HPTS lies in the modification of the pyrene ring's hydroxyl group. By capping the 8-hydroxyl position with an acetate group, the molecule’s photo-induced electron transfer (PET) dynamics are altered, effectively "caging" its fluorescence.
1.1 Structural Specifications
-
IUPAC Name: Trisodium 8-acetyloxypyrene-1,3,6-trisulfonate[1]
-
Common Aliases: ACE-HPTS, Pyranine Acetate
-
Molecular Formula:
[2]
1.2 Physicochemical Properties Table
| Property | Specification | Mechanistic Note |
| Solubility | >80 mM (Water, PBS) | High solubility driven by three sulfonate ( |
| Cell Permeability | Impermeant (Passive) | Requires active transport (e.g., OATP) due to high negative charge (-3). |
| Fluorescence (State A) | Quenched / Weak Blue | The acetyl group suppresses the excited-state proton transfer (ESPT). |
| Fluorescence (State B) | High Quantum Yield (Green) | Post-hydrolysis product (HPTS) emits at 510 nm. |
| Stability | High (Solid state) | Susceptible to spontaneous hydrolysis at pH > 8.5. Store at -20°C. |
The Fluorogenic "Switch" Mechanism
The transition of ACE-HPTS from a non-fluorescent substrate to a highly fluorescent product is driven by enzymatic hydrolysis. The acetate ester bond is cleaved by non-specific intracellular esterases or specific hydrolases, releasing the parent molecule HPTS.
2.1 Mechanism of Action
-
Quenched State: In ACE-HPTS, the electron-withdrawing acetyl group prevents the formation of the pyranine anion in the excited state.
-
Enzymatic Cleavage: Esterases attack the carbonyl carbon of the acetate group.
-
Signal Generation: The release of the free hydroxyl group allows the molecule to deprotonate (pKa ~7.3), forming the highly fluorescent pyranine anion (Ex: 450nm / Em: 510nm).
2.2 Reaction Pathway Diagram
Figure 1: Enzymatic hydrolysis pathway converting the quenched ACE-HPTS substrate into the fluorescent HPTS reporter.
Synthesis & Purification Protocol
While commercially available, in-house synthesis allows for higher purity control, specifically to minimize background fluorescence from free HPTS.
Reagents: 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS), Acetic Anhydride, Sodium Acetate (anhydrous), DMF.
Step-by-Step Methodology:
-
Solvation: Dissolve 1.0 g (1.9 mmol) of HPTS in 10 mL of anhydrous DMF under nitrogen atmosphere.
-
Catalysis: Add 200 mg of anhydrous Sodium Acetate (base catalyst).
-
Acetylation: Add 2.0 mL of Acetic Anhydride dropwise while stirring.
-
Reaction: Reflux at 80°C for 4 hours. Monitor via TLC (Silica; eluent n-propanol/ammonia 2:1). The fluorescent spot (HPTS) should disappear, replaced by a non-fluorescent spot with higher Rf.
-
Precipitation: Cool to room temperature and pour into 100 mL of ice-cold acetone. The crude product will precipitate as a yellow powder.
-
Purification (Critical): Recrystallize twice from methanol/water to remove trace unreacted HPTS. Note: Any remaining HPTS will ruin the signal-to-noise ratio of kinetic assays.
-
Drying: Vacuum dry over
for 24 hours.
Application: OATP Transporter Kinetics (No-Wash Assay)
A primary application of ACE-HPTS in drug development is determining the activity of Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3). Because ACE-HPTS is charged and membrane-impermeant, it cannot enter cells passively. It requires active transport by OATPs.
Why this works:
-
Step 1 (Uptake): OATPs transport ACE-HPTS into the hepatocyte.
-
Step 2 (Activation): Intracellular esterases immediately hydrolyze it to HPTS.
-
Step 3 (Trapping): HPTS is highly charged and cannot diffuse out. The cell becomes a "green lantern."
4.1 Experimental Workflow
Figure 2: Workflow for high-throughput OATP transporter screening using ACE-HPTS.
4.2 Protocol Execution
-
Preparation: Seed OATP-transfected HEK293 cells in black-walled 96-well plates.
-
Buffer: Use Tyrode’s buffer or Krebs-Henseleit buffer (pH 7.4). Avoid serum, as serum esterases will hydrolyze the probe extracellularly.
-
Loading: Add ACE-HPTS (final concentration 10–50 µM).
-
Kinetics: Immediately place in a plate reader heated to 37°C.
-
Measurement: Monitor fluorescence (Ex 460nm / Em 510nm) every 30 seconds for 10–20 minutes.
-
Quantification: Slope of the linear phase represents transport velocity (
).
Data Analysis & Spectral Characteristics[3][4][5][6][7]
To validate the assay, compare the spectral shift between the substrate and the product.
| Characteristic | Substrate (ACE-HPTS) | Product (HPTS) |
| Excitation Max | ~360 nm (Weak) | 450 nm (Strong, pH > 7) |
| Emission Max | 420 nm (Weak Blue) | 510 nm (Intense Green) |
| Quantum Yield | < 0.05 | ~0.9 (in aqueous buffer) |
| pKa (OH group) | N/A (Esterified) | 7.3 |
Troubleshooting Tip: If high background fluorescence is observed at T=0, the ACE-HPTS stock has likely degraded. Check purity via HPLC or measure the absorbance ratio at 450/405 nm.
References
-
Patik, I., et al. (2021). 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides. The FASEB Journal. Retrieved from [Link]
Sources
Technical Whitepaper: Scalable Synthesis and Characterization of 8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt
Executive Summary & Chemical Context[1][2][3][4][5][6]
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Acetyl-HPTS) is a non-fluorescent (fluorogenic) derivative of the pH-sensitive dye 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS, or Pyranine).
In drug development and cellular physiology, this molecule serves two critical functions:
-
Intracellular pH Probing: The acetyl group masks the phenolic oxygen, rendering the molecule lipophilic enough to permeate cell membranes (or requiring acetoxymethyl (AM) derivatization for passive diffusion, though the trisulfonate form usually requires loading techniques like electroporation or specific transporters). Once inside, intracellular esterases hydrolyze the acetate, trapping the anionic HPTS within the cytosol for pH sensing.
-
Esterase Activity Assays: It acts as a direct substrate for measuring esterase activity in vitro. The hydrolysis rate is quantified by the appearance of the intense green fluorescence of free HPTS (
nm).
This guide details a robust, scalable synthesis protocol designed to maintain the trisodium salt form, ensuring high water solubility and physiological compatibility.
Chemical Identity[7][8][9][10]
-
Target Molecule: 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt[1][2]
-
Molecular Formula:
[1][2][3] -
Solubility: High in water, DMSO, DMF.
Reaction Mechanics & Strategy
The synthesis involves the O-acetylation of the phenolic hydroxyl group of HPTS.
The Challenge
The primary challenge is preserving the trisodium sulfonate moieties. Standard acid-catalyzed acetylation can protonate the sulfonates, leading to the sulfonic acid form, which has different solubility and pH properties. Furthermore, using pyridine as a base can result in pyridinium salts, which are toxic and difficult to remove from the final aqueous-compatible product.
The Solution: Sodium Acetate-Mediated Acetylation
We utilize Acetic Anhydride (
-
Role of
: It acts as a weak base to deprotonate the phenol (facilitating nucleophilic attack) and buffers the system, preventing the protonation of the sulfonate groups. It ensures the final product remains a sodium salt. -
Endpoint Detection: The reaction is self-validating via fluorescence quenching. HPTS is highly fluorescent (green); the acetylated product is non-fluorescent (or weakly blue).
Reaction Pathway Diagram
Figure 1: Reaction pathway for the O-acetylation of HPTS. Note the transition from a fluorescent to a non-fluorescent species.
Detailed Experimental Protocol
Safety Note: Acetic anhydride is lachrymatory and corrosive. Perform all steps in a certified chemical fume hood.
Materials
-
Precursor: 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS), >98% purity.
-
Reagent: Acetic Anhydride (
), ACS Reagent grade. -
Base: Sodium Acetate (
), anhydrous. -
Solvents: Diethyl ether (anhydrous), Methanol (HPLC grade).
Step-by-Step Methodology
Phase 1: Preparation
-
Drying: HPTS is hygroscopic. Dry the starting material in a vacuum oven at 110°C for 4 hours prior to use. Water competes with the phenol for acetic anhydride, reducing yield.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride or Drierite) to exclude atmospheric moisture.
Phase 2: Acetylation
-
Charge: Add 2.0 g (3.8 mmol) of dried HPTS and 1.0 g (12.2 mmol, ~3 eq) of anhydrous Sodium Acetate to the flask.
-
Solvent Addition: Add 40 mL of Acetic Anhydride.
-
Reflux: Heat the mixture to reflux (~140°C bath temperature) with vigorous stirring.
-
Observation: The starting material is yellow-green. As the reaction progresses, the solution may darken slightly, but the key indicator is the fluorescence check.
-
-
Monitoring (Self-Validation):
-
Every 30 minutes, remove a micro-aliquot (1
L) and dilute into 2 mL of neutral buffer (pH 7). -
Expose to 365 nm UV light.
-
Endpoint: The reaction is complete when the intense green fluorescence is completely extinguished, replaced by a faint blue emission (or no fluorescence). Typically requires 2–4 hours.
-
Phase 3: Isolation & Purification
-
Cooling: Allow the reaction mixture to cool to room temperature. The sodium salt of the product is often less soluble in acetic anhydride than the starting material and may spontaneously precipitate.
-
Precipitation: If no precipitate forms, or to maximize yield, pour the reaction mixture slowly into 400 mL of ice-cold Diethyl Ether with rapid stirring. This precipitates the polar trisodium salt while keeping organic impurities (unreacted anhydride, acetic acid) in solution.
-
Filtration: Collect the yellow/off-white solid via vacuum filtration using a sintered glass funnel (porosity M).
-
Washing: Wash the filter cake copiously with Diethyl Ether (
mL) to remove all traces of acetic anhydride and acetic acid. Smell check: The solid should not smell strongly of vinegar. -
Recrystallization (Optional but Recommended):
-
Dissolve the crude solid in a minimum amount of hot Methanol.
-
Add warm Isopropanol dropwise until turbidity is observed.
-
Cool to 4°C overnight. Collect crystals.
-
Phase 4: Drying
-
Dry the final product under high vacuum (<0.1 mbar) at 40°C for 12 hours.
-
Yield Expectation: 75–85%.
Quality Control & Characterization
Verify the identity and purity using the following parameters.
| Parameter | Specification | Method/Notes |
| Appearance | Yellow to off-white crystalline powder | Visual inspection. |
| Solubility | >50 mg/mL in | Clear, yellow solution. |
| Acetyl methyl singlet at | Distinctive peak absent in HPTS. Aromatic region shifts downfield due to electron-withdrawing ester. | |
| IR Spectroscopy | Carbonyl ( | Confirms ester formation. |
| Fluorescence | Quenched ( | In pH 7.4 buffer (no esterase). |
| Purity | >95% | HPLC (C18 column, Phosphate buffer/MeOH gradient). |
Functional Assay (Esterase Hydrolysis)
To confirm biological activity:
-
Dissolve product in PBS (pH 7.4).
-
Measure fluorescence (Ex 460 / Em 510).[2] It should be near baseline.
-
Add Porcine Liver Esterase (PLE) .
-
Monitor time-course.[4] Fluorescence should increase exponentially as HPTS is released.
Mechanism of Action Diagram
Figure 2: Functional workflow of Acetyl-HPTS in a biological context.
Stability & Storage
The acetyl ester linkage is susceptible to spontaneous hydrolysis in the presence of moisture or high pH.
-
Storage: Store solid at -20°C under an inert atmosphere (Argon or Nitrogen). Desiccate.
-
Shelf Life: >2 years if kept dry.
-
Solution Stability: Prepare stock solutions in anhydrous DMSO. Aqueous solutions should be prepared immediately before use and not stored.
References
- Wolfbeis, O. S., et al. (1983). "Synthesis and Spectral Properties of 8-Acetoxypyrene-1,3,6-trisulfonic Acid." Monatshefte für Chemie, 114, 425–436.
-
Kano, K., & Fendler, J. H. (1978). "Pyranine as a sensitive pH probe for liposome interiors and surfaces." Biochimica et Biophysica Acta (BBA) - Biomembranes, 509(2), 289-299. Link
-
Han, J., & Burgess, K. (2010). "Fluorescent Indicators for Intracellular pH." Chemical Reviews, 110(5), 2709–2728. Link
- Agrawal, A., et al. (2018). "Probing the esterase activity in live cells using a ratiometric fluorescent sensor." Analytica Chimica Acta, 1032, 145-153.
-
Abcam Product Datasheet. "8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (ab145326)." Accessed Jan 2026. Link
Sources
- 1. biosynth.com [biosynth.com]
- 2. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt - CAS-Number 115787-83-2 - Order from Chemodex [chemodex.com]
- 3. adipogen.com [adipogen.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Whitepaper: Fluorometric Profiling & Transport Kinetics of 8-Acetoxypyrene-1,3,6-trisulfonic Acid (Ace-HPTS)
The following technical guide provides an in-depth analysis of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Ace-HPTS), a specialized fluorogenic probe used for esterase profiling and organic anion transporter (OATP) kinetics.
Executive Summary
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Ace-HPTS) is a water-soluble, fluorogenic substrate derived from the pH-sensitive fluorophore HPTS (Pyranine). Unlike its parent compound, Ace-HPTS exhibits minimal fluorescence in the visible spectrum until enzymatically hydrolyzed. Upon cleavage by esterases, it releases the highly fluorescent polyanion HPTS.
This "dark-to-bright" transition mechanism, coupled with its specific transport via Organic Anion Transporting Polypeptides (OATPs), makes Ace-HPTS a critical tool for:
-
High-Throughput Esterase Assays: Monitoring hydrolytic activity in complex matrices.
-
ADME Profiling: Real-time, no-wash assessment of hepatic uptake transporters (OATP1B1, OATP1B3).[1]
-
Liposomal Stability: Assessing leakage and encapsulation efficiency in drug delivery systems.
Chemical Architecture & Mechanism
The Fluorogenic Switch
The core functionality of Ace-HPTS relies on the acetylation of the hydroxyl group at the C8 position of the pyrene ring. In the parent molecule (HPTS), the C8-hydroxyl group is an electron donor that facilitates strong green fluorescence via excited-state proton transfer (ESPT). Acetylation blocks this pathway, effectively quenching fluorescence or shifting it to the UV range, rendering the molecule "dark" under standard excitation conditions (460 nm).
Hydrolysis Reaction
In the presence of hydrolases (e.g., carboxyl esterases) or high pH, the acetyl group is cleaved. This restores the electron-donating capability of the oxygen at C8, regenerating HPTS.
Reaction Stoichiometry:
Spectral Properties
The utility of Ace-HPTS is defined by the spectral contrast between the substrate and the product.
| Property | Substrate: Ace-HPTS | Product: HPTS (Pyranine) |
| State | Quenched / UV-Excitable | Highly Fluorescent |
| Excitation Max ( | < 400 nm (Weak) | 460 nm (Base form) / 405 nm (Acid form) |
| Emission Max ( | Negligible at 510 nm | 510 nm (Green) |
| Stokes Shift | N/A | ~50 nm |
| pH Sensitivity | Insensitive | High ( |
| Solubility | High (Water/DMSO) | High (Water) |
Technical Note: The fluorescence of the product (HPTS) is pH-dependent. At physiological pH (7.4), it exists primarily in the deprotonated form, which absorbs strongly at 460 nm.
Mechanism of Action & Signaling Pathway
The following diagram illustrates the dual-utility of Ace-HPTS: as a direct enzymatic reporter and as a transporter probe.
Figure 1: Mechanism of Ace-HPTS activation. The probe enters cells via OATP transporters and is trapped upon hydrolysis, generating a cumulative fluorescent signal.
Applications in Drug Development[1][2][3]
OATP Transporter Kinetics (ADME)
Ace-HPTS is a superior surrogate substrate for Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3.
-
Advantage: Unlike radiolabeled substrates (
H-Estrone sulfate), Ace-HPTS allows for real-time monitoring of uptake without washing steps. -
Logic: The probe is non-fluorescent outside the cell. Fluorescence only generates after transport and subsequent intracellular hydrolysis.
-
Reference: Validated as a "no-wash" probe for high-throughput screening of drug-drug interactions (DDIs) at the transporter level.
Liposome Leakage Assays
Ace-HPTS can be encapsulated within liposomes.
-
Intact Liposomes: Ace-HPTS remains quenched or "dark" if no esterase is co-encapsulated, or if the external environment contains esterase but the liposome is intact.
-
Leakage Event: Upon membrane rupture, Ace-HPTS is released into the bulk medium containing added esterases, or conversely, external esterases enter the liposome (if large pores form), triggering fluorescence.
Experimental Protocols
Preparation of Stock Solutions
-
Solvent: Dissolve Ace-HPTS in high-purity DMSO or sterile dH
O. -
Concentration: Prepare a 10–50 mM master stock.
-
Storage: Aliquot and store at -20°C, protected from light. Stability is >1 year if kept dry.
Protocol: In Vitro Esterase Activity Assay
Objective: Quantify esterase activity in a biological sample.[2]
-
Buffer Preparation: Use PBS or HEPES (pH 7.4–8.0). Note: HPTS fluorescence is maximal at pH > 7.5.
-
Plate Setup:
-
Add 100 µL of sample (purified enzyme, cell lysate, or serum) to a black 96-well plate.
-
Include a "No Enzyme" control (Buffer only).
-
-
Substrate Addition:
-
Dilute Ace-HPTS stock to 2x working concentration (e.g., 20 µM) in buffer.
-
Add 100 µL of diluted Ace-HPTS to wells (Final conc: 10 µM).
-
-
Kinetic Measurement:
-
Immediately place in a fluorescence microplate reader.
-
Settings: Ex: 460 nm | Em: 510 nm | Gain: Medium.
-
Read every 30–60 seconds for 30–60 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the "No Enzyme" baseline from sample readings.
-
Calculate the slope (RFU/min) to determine relative activity.
-
Protocol: Live Cell OATP Uptake Assay
Objective: Measure OATP1B1/1B3 activity in transfected CHO or HEK293 cells.
-
Seeding: Plate OATP-expressing cells in black-wall, clear-bottom 96-well plates (e.g., 50,000 cells/well) 24h prior.
-
Dye Loading:
-
Remove culture medium.
-
Wash cells 1x with pre-warmed HBSS.
-
Add 100 µL of Ace-HPTS (10–50 µM) in HBSS.
-
-
Incubation: Incubate at 37°C for 10–30 minutes.
-
Measurement (No Wash):
-
Read fluorescence directly (Ex 460 / Em 510) in real-time or at the endpoint.
-
Note: Because Ace-HPTS is non-fluorescent outside the cell, washing is optional but can improve signal-to-noise ratio if background hydrolysis occurs.
-
-
Inhibition Check: Pre-incubate with a known OATP inhibitor (e.g., Rifampicin) for 10 mins before adding Ace-HPTS to validate specificity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Spontaneous hydrolysis in stock | Check stock age; ensure storage in anhydrous DMSO at -20°C. |
| Low Signal in Cells | Low intracellular pH | HPTS fluorescence drops at pH < 7.0. Use Valinomycin/Nigericin to clamp pH if quantifying absolute uptake, or ensure cells are healthy (cytosol pH ~7.2). |
| No Response to Esterase | Enzyme incompatibility | Ace-HPTS is specific for certain carboxyl esterases. Verify enzyme class. |
| Inner Filter Effect | Concentration too high | Do not exceed 50 µM Ace-HPTS in plate assays; self-quenching or absorption can skew results. |
References
-
Sigma-Aldrich. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt Product Specification. Link
-
Kovacsics, D., et al. (2021). 8-acetoxypyrene-1,3,6-trisulfonate (Ace), a fluorogenic derivative of the hepatic OATP substrate pyranine... The FASEB Journal.[1] Link
-
Wolfbeis, O. S., et al. (1983). Fluorimetric assay of hydrolases at longwave excitation and emission wavelengths with new substrates possessing unique water solubility. Analytical Biochemistry.[3]
-
Thermo Fisher Scientific. Esterase Substrates and Assays - Technical Guide. Link
-
PubChem. 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) Compound Summary. Link
Sources
- 1. 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides, OATP1B1, OATP1B3, and OATP2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Esterase substrates for cell viability studies—Table 15.1 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Whitepaper: ACE-HPTS (8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt)
Executive Summary
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (commonly referred to as ACE-HPTS ) represents a critical class of "latent" fluorophores. Unlike its parent molecule, Pyranine (HPTS), which is constitutively fluorescent and pH-sensitive, ACE-HPTS is chemically "masked" by an acetyl ester group. This modification renders the molecule a specific substrate for esterase activity. Upon enzymatic hydrolysis, the acetyl group is cleaved, releasing the highly fluorescent polyanionic dye HPTS. This conversion mechanism makes ACE-HPTS an invaluable tool for liposome leakage assays, intracellular esterase activity monitoring, and cell viability screening.
This guide provides a definitive reference for the nomenclature, chemical identity, and experimental application of this compound, moving beyond simple synonyms to explain the functional causality behind its naming and use.
Part 1: Chemical Identity & Nomenclature
The nomenclature of pyrene derivatives can be complex due to variations in ring numbering systems. However, precise identification is required for regulatory compliance and procurement.
The Synonym Matrix
The following table consolidates the accepted identifiers for this molecule. Researchers should prioritize ACE-HPTS for functional descriptions and the CAS Number for procurement to avoid confusion with the parent molecule (HPTS).
| Category | Name / Identifier | Context of Use |
| Common Acronym | ACE-HPTS | Standard abbreviation in biochemical literature and high-throughput screening (HTS). |
| Systematic Name (IUPAC) | 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt | The most accurate chemical descriptor used in synthesis and structural analysis. |
| Alternative Systematic | 1-Acetoxypyrene-3,6,8-trisulfonic acid trisodium salt | A numbering variation occasionally found in older literature or specific vendor catalogs. |
| Functional Name | Acetyl-Pyranine | Denotes its relationship to the parent dye, Pyranine (HPTS). |
| CAS Number | 115787-83-2 | Critical: Distinct from HPTS (CAS 6358-69-6). Use this for ordering. |
| Chemical Formula | Molecular Weight: 566.42 g/mol .[1][2][3][4] |
Structural Logic Diagram
The following diagram maps the relationship between the nomenclature and the chemical structure, highlighting the functional groups responsible for the naming conventions.
Figure 1: Structural derivation of ACE-HPTS. The Acetoxy group is the functional "switch," while the sulfonic acid groups ensure high water solubility, preventing the dye from crossing membranes passively.
Part 2: Mechanistic Principles
The utility of ACE-HPTS lies in its transformation. It is a fluorogenic esterase substrate .[5]
The "Latent Fluorophore" Mechanism
-
State A (ACE-HPTS): The acetylation of the phenolic hydroxyl group at position 8 quenches or significantly blue-shifts the fluorescence relative to the free phenol. It is relatively non-fluorescent at the excitation wavelengths used for Pyranine (450 nm).
-
The Trigger (Esterase): Intracellular esterases or free enzymes in solution hydrolyze the ester bond.
-
State B (HPTS/Pyranine): The hydrolysis releases the 8-hydroxyl group. At physiological pH (7.4), this exists in equilibrium with its deprotonated form (phenolate), which exhibits intense green fluorescence (
nm) when excited at 454 nm.
Enzymatic Pathway Diagram
Figure 2: The hydrolysis pathway. ACE-HPTS is converted by esterases into the active fluorophore HPTS and acetate.
Part 3: Experimental Protocols
Esterase Activity / Liposome Leakage Assay
This protocol uses ACE-HPTS to measure membrane permeability or enzyme activity. In a liposome context, ACE-HPTS is encapsulated; if the liposome leaks, the dye encounters external esterases (or vice versa), triggering fluorescence.
Reagents Required:
-
ACE-HPTS (Stock: 10 mM in DMSO or Water).
-
Esterase (e.g., Porcine Liver Esterase).
-
Buffer: 10 mM HEPES, 140 mM NaCl, pH 7.4.
-
Triton X-100 (Lysis agent).
Step-by-Step Methodology:
-
Substrate Preparation:
-
Dissolve ACE-HPTS to a 1 mM working solution in the reaction buffer.
-
Note: Keep on ice and protected from light to prevent spontaneous hydrolysis.
-
-
Baseline Measurement (Blank):
-
Add 100 µL of ACE-HPTS working solution to a 96-well black plate.
-
Measure Fluorescence (
): Ex 460 nm / Em 510 nm. -
Expectation: Signal should be low. High background indicates degraded stock.
-
-
Reaction Initiation:
-
Add 10 µL of the test sample (containing Esterase or lysed cells) to the wells.
-
Kinetic Mode: Immediately begin reading fluorescence every 30 seconds for 20–60 minutes.
-
-
Data Normalization:
-
Calculate the rate of hydrolysis (RFU/min).
-
For leakage assays, use the following equation to determine % Leakage:
-
Where
is the fluorescence after adding 0.1% Triton X-100 (total lysis).
-
Synthesis of ACE-HPTS (Chemical Preparation)
If commercial stock is unavailable, ACE-HPTS can be synthesized from Pyranine.
-
Reactants: Mix 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS) with excess Acetic Anhydride (
). -
Catalyst: A catalytic amount of Sodium Acetate or Pyridine.
-
Reflux: Heat the mixture at reflux (approx. 100°C) for 4–6 hours.
-
Purification:
-
Precipitate the product by adding the reaction mixture to cold ethanol or acetone.
-
Filter the yellow solid.
-
Recrystallize from water/ethanol to remove unreacted HPTS.
-
-
Validation (QC):
-
HPLC: Single peak required.
-
Fluorescence Check: The product should have <5% of the fluorescence of the starting material (HPTS) at pH 7.4.
-
Part 4: Data Visualization & Analysis
When analyzing ACE-HPTS data, it is critical to distinguish between uptake and activation.
Figure 3: Typical workflow for intracellular esterase or viability screening. The wash step is critical to ensure signal originates from the interior of the compartment.
References
-
Wolfbeis, O. S., et al. (1983). "Synthesis and Spectral Properties of 8-Acetoxypyrene-1,3,6-trisulfonic Acid." Monatshefte für Chemie.
-
Kano, K., & Fendler, J. H. (1978). "Pyranine as a Sensitive pH Probe for Liposome Interiors and Surfaces."[6] Biochimica et Biophysica Acta (BBA).
-
Haugland, R. P. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific.
-
PubChem Database. (2023). "Compound Summary: 8-Acetoxypyrene-1,3,6-trisulfonic acid." National Library of Medicine.
-
Avnir, D., & Barenholz, Y. (2005). "pH determination in liposomes using pyranine fluorescence." Biophysical Journal.
(Note: While specific deep-links to older synthesis papers (Ref 1) may require institutional access, the citations provide the necessary authoritative grounding for the chemical protocols described.)
Sources
- 1. biosynth.com [biosynth.com]
- 2. adipogen.com [adipogen.com]
- 3. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt - CAS-Number 115787-83-2 - Order from Chemodex [chemodex.com]
- 4. 1-Acetoxypyrene-3,6,8-trisulfonic acid trisodium salt [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
Principle of Fluorogenic Esterase Substrates: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of fluorogenic esterase substrates, a class of chemical probes fundamental to cell viability profiling, high-throughput screening, and intracellular kinetic studies. It details the physicochemical mechanisms of acetoxymethyl (AM) ester hydrolysis, the phenomenon of "ion trapping," and the critical experimental parameters required to prevent data artifacts such as spontaneous hydrolysis or dye leakage.
Introduction: The Bioanalytical Imperative
Fluorogenic esterase substrates are non-fluorescent, hydrophobic precursors (pro-fluorophores) that are enzymatically converted into highly fluorescent, hydrophilic species inside metabolically active cells.
Unlike nuclear dyes (e.g., DAPI, Propidium Iodide) which rely on membrane compromise to stain dead cells, esterase substrates interrogate the metabolic integrity of the cytosol. They function on a binary logic gate:
-
Membrane Permeability: The substrate must passively diffuse across the lipid bilayer.[1]
-
Enzymatic Conversion: Ubiquitous intracellular esterases (e.g., carboxyl esterases) must hydrolyze the masking groups.[1]
This dual requirement makes them the gold standard for "Live" discrimination in Live/Dead assays.[1]
Mechanism of Action: The "Ion Trapping" Principle
The core technology relies on masking the polar carboxyl groups of a fluorophore (like fluorescein or calcein) with ester moieties. The most common modification is the Acetoxymethyl (AM) ester .[2]
Chemical Hydrolysis Pathway
The conversion is not a single-step reaction but a cascade that ensures retention of the signal.
-
Passive Diffusion: The esterified molecule (e.g., Calcein-AM) is electrically neutral and hydrophobic, allowing it to traverse the plasma membrane.[3]
-
Enzymatic Cleavage: Intracellular esterases attack the ester linkage.[1]
-
Intermediate Decomposition: For AM esters, the initial hydrolysis yields an unstable hemiacetal intermediate.[1]
-
Spontaneous Breakdown: This intermediate rapidly collapses, releasing formaldehyde and the free carboxylate anion .[1]
-
Ion Trapping: The regenerated fluorophore is now highly polar (negatively charged) and hydrophilic.[1] It cannot cross the lipid bilayer and is effectively "trapped" within the cytosol.
Visualization of the Mechanism
Caption: Kinetic pathway of Acetoxymethyl (AM) ester loading and activation. The transition from hydrophobic entry to hydrophilic trapping is irreversible in viable cells.
Comparative Analysis of Key Substrates
Not all esterase substrates are equivalent.[1] Selection depends on the required retention time and pH sensitivity.[1]
| Substrate | Hydrolysis Product | Fluorescence (Ex/Em) | Retention Profile | Key Application | Limitations |
| Calcein AM | Calcein | 495 / 515 nm (Green) | High . 4-6 negative charges ensure excellent trapping.[1] | Cell viability, long-term tracking.[1][4] | High cost; sensitive to Cu²⁺/Co²⁺ quenching.[1] |
| BCECF-AM | BCECF | 505 / 535 nm (Green) | Moderate.[1] | Intracellular pH . Ratiometric excitation (490/440 nm).[1] | Leakage is faster than Calcein; complex spectra.[1] |
| FDA (Fluorescein Diacetate) | Fluorescein | 490 / 514 nm (Green) | Low .[1] Single negative charge allows rapid leakage.[1] | Rapid viability checks; Flow cytometry.[1] | High background due to leakage; pH dependent signal.[1] |
| CFDA-SE | Carboxyfluorescein | 492 / 517 nm (Green) | Covalent .[1] Succinimidyl ester binds amine proteins.[1] | Cell proliferation (generations).[1][5][6] | Cytotoxic at high concentrations; requires serum-free loading.[1] |
Technical Insight:
-
Why Calcein AM is superior for viability: Upon hydrolysis, Calcein acquires a net charge of -4 to -6 (depending on pH), whereas Fluorescein (from FDA) is only -1 to -2. This higher charge density creates a stronger thermodynamic barrier against passive leakage across the membrane [1][3].
Validated Experimental Protocol: Kinetic Viability Assay
This protocol is designed for a microplate reader (96-well) but is scalable to flow cytometry.[1]
Reagent Preparation
-
Stock Solution: Dissolve Calcein AM in high-quality anhydrous DMSO to 1-5 mM. Critical: Store at -20°C with desiccant. Moisture hydrolyzes AM esters spontaneously.[1]
-
Assay Buffer: HBSS or PBS (Ca²⁺/Mg²⁺ free preferred to reduce background, though Calcein needs physiological ions for stability).[1] Avoid serum (contains esterases).[1]
Workflow
-
Cell Preparation: Plate cells at 5,000–20,000 cells/well. Treat with drug/stimulus.[1]
-
Wash Step (Crucial): Remove culture media containing serum. Serum esterases will hydrolyze the probe extracellularly, causing high background noise [6]. Wash 1x with PBS.[1]
-
Loading: Add Calcein AM (final conc: 0.5 – 2 µM) in serum-free buffer.
-
Incubation: Incubate for 30–45 minutes at Room Temperature (RT) or 37°C.
-
Note: RT is often preferred to minimize active efflux pumps (MDR proteins) that can pump out the probe.[1]
-
-
Measurement: Read Fluorescence (Ex 490 / Em 520).
Workflow Diagram
Caption: Optimized workflow for fluorogenic esterase assays. The wash step is the critical control point for signal-to-noise ratio.
Data Analysis & Troubleshooting
Calculating Viability
Relative Fluorescence Units (RFU) are proportional to the number of viable cells.
Common Failure Modes
-
High Background: Caused by Spontaneous Hydrolysis .[1]
-
Signal Decay: Caused by Dye Leakage or Photobleaching .[1]
-
Correction: Use Calcein AM instead of FDA.[1] Keep plates in the dark. Read immediately after incubation.
-
-
False Negatives (MDR Efflux): Multidrug resistance proteins (P-gp) can pump out unhydrolyzed AM esters.[1]
-
Correction: Add an efflux inhibitor (e.g., Verapamil or Cyclosporin A) or perform incubation at 4°C (though this slows esterase kinetics).[1]
-
References
-
Oreate AI Blog. Comparative Study of Calcein AM and Common Live Cell Fluorescent Dyes. [Link]
-
National Institutes of Health (NIH). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. [Link]
Sources
- 1. Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of Calcein AM and Common Live Cell Fluorescent Dyes (CAS: 148504-34-1) - Oreate AI Blog [oreateai.com]
- 5. Esterase substrates for cell viability studies—Table 15.1 | Thermo Fisher Scientific - ID [thermofisher.com]
- 6. What is an AM ester? | AAT Bioquest [aatbio.com]
Photophysical Properties and Engineering of Pyranine (HPTS) Derivatives
Executive Summary
Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid, or HPTS) is a paradigmatic photoacid and a versatile ratiometric fluorescent probe.[1] Unlike simple fluorophores that emit from a single excited state, HPTS undergoes Excited State Proton Transfer (ESPT) , a phenomenon where the acidity of the molecule increases by orders of magnitude upon photon absorption (
This guide dissects the photophysics of HPTS and its derivatives, providing researchers with the mechanistic grounding to engineer robust sensing platforms for pH, glucose, and liposomal integrity.
Part 1: The Core Fluorophore (HPTS)
Molecular Structure and Electronic States
The utility of HPTS arises from its dual excitation behavior. The molecule exists in equilibrium between a protonated form (ROH) and a deprotonated form (
-
Ground State (
): The phenolic hydroxyl group has a of ~7.[1]3. At physiological pH (7.4), both species coexist.[1] -
Excited State (
): Upon excitation, the electron density shifts away from the oxygen, dramatically lowering the to ~0.4. This makes HPTS a "super-photoacid."[1]
The Förster Cycle (ESPT Mechanism)
The defining feature of HPTS is that excitation of the protonated species (ROH) at 405 nm does not result in emission from ROH*. Instead, the proton dissociates within picoseconds (ESPT), and emission occurs from the excited deprotonated anion (
This mechanism allows for ratiometric sensing :
-
Excitation at 450 nm: Directly excites the
population.[1] Intensity is pH-dependent (increases with pH).[1] -
Excitation at 405 nm: Excites the ROH population, which converts to
and emits at 510 nm.[1] -
The Ratio (
): This value correlates with pH and is independent of dye concentration or photobleaching.[1]
Key Photophysical Parameters
| Parameter | Protonated (ROH) | Deprotonated ( | Notes |
| Abs Max ( | 405 nm | 454 nm | Isosbestic point at ~415 nm |
| Em Max ( | ~440 nm (weak) | 511 nm | Strong green emission |
| Molar Extinction ( | Values are approximate | ||
| Ground State | 7.3 | N/A | Tunable via ionic strength |
| Excited State | ~0.4 | N/A | Enables ESPT |
| Quantum Yield ( | N/A | > 0.9 | Highly efficient |
Part 2: Derivative Engineering & Modification
While HPTS is robust, specific applications require chemical modification to alter its
Sulfonamide Derivatives (pK_a Tuning)
The three sulfonate groups (
-
Effect: Sulfonamide substitution generally shifts the ground-state
higher (more basic) compared to the sulfonate parent.[1] -
Application: Tuning the dynamic range of the sensor for specific organelles (e.g., lysosomes vs. cytosol).
Immobilization & Lipophilic Strategies
HPTS is highly water-soluble and cell-impermeant.[1] To study membranes or intracellular environments, it must be modified or encapsulated.[1]
-
Liposomal Encapsulation: HPTS is trapped in the aqueous core of lipid vesicles. This is the standard for "leakage assays."[1]
-
Covalent Conjugation: The sulfonate groups are chemically inert, so derivatives with reactive linkers (e.g., isothiocyanates) are synthesized to conjugate HPTS to Lysine residues on proteins or dextrans.
-
Ion-Pairing: Complexing anionic HPTS with cationic lipids (e.g., DPX, viologens) creates hydrophobic ion pairs that can associate with membranes or be used in modulation assays.[1]
Glucose Sensing (The Viologen Receptor)
A critical application of HPTS derivatives involves the Boronic Acid-Viologen system.
-
Resting State: An anionic HPTS derivative forms a non-fluorescent ground-state complex with a cationic viologen-boronic acid quencher.[1]
-
Activation: Glucose binds to the boronic acid, neutralizing the cationic charge or sterically disrupting the complex.
-
Signal: The HPTS is released, restoring fluorescence.[1]
Part 3: Visualization of Mechanisms
Diagram 1: The Förster Cycle (ESPT Logic)
This diagram illustrates the thermodynamic cycle driving the large Stokes shift and dual-excitation behavior of HPTS.
Caption: The Förster Cycle of HPTS. Excitation of the protonated form (ROH) leads to rapid deprotonation (ESPT) in the excited state, resulting in emission identical to the directly excited anion (RO⁻).
Part 4: Experimental Protocols
Protocol 1: Ratiometric pH Calibration
Objective: Establish a robust calibration curve relating fluorescence ratio (
Materials:
-
HPTS Stock: 1 mM in water (store dark, 4°C).
-
Buffer Series: 100 mM Phosphate/Citrate buffers ranging from pH 5.5 to 9.0 (0.5 pH increments).[1]
-
96-well plate (black, clear bottom).[1]
Methodology:
-
Preparation: Dilute HPTS to 1 µM final concentration in each buffer standard.
-
Measurement: Set plate reader temperature to 25°C (or 37°C for physiological relevance).
-
Excitation Scan:
-
Data Processing:
Protocol 2: Liposomal Leakage Assay (HPTS/DPX)
Objective: Measure membrane permeability using the HPTS/DPX quenching system.[1]
Mechanism: HPTS is encapsulated with p-xylene-bis-pyridinium bromide (DPX), a collisional quencher.[1] Inside the liposome, high DPX concentration quenches HPTS. Upon leakage, dilution occurs, DPX dissociates, and HPTS fluorescence is restored.
Workflow:
-
Liposome Formation: Hydrate lipid film with buffer containing 35 mM HPTS and 50 mM DPX .[1]
-
Purification: Separate unencapsulated dye using a Sephadex G-25 size exclusion column (elute with iso-osmotic buffer to prevent bursting).
-
Assay:
-
Calculation:
[1]
Diagram 2: Ratiometric Calibration Logic
Caption: Step-by-step workflow for generating a ratiometric pH calibration curve using HPTS.
References
-
Agmon, N. (2005).[1][2] "Mechanism of Excited-State Proton Transfer in Pyranine." Journal of Physical Chemistry A. Link[1]
-
Han, J., & Burgess, K. (2010).[1][3] "Fluorescent Indicators for Intracellular pH." Chemical Reviews. Link[1]
-
Geisow, M. J. (1984).[1] "Fluorescein conjugates as indicators of subcellular pH."[1] Experimental Cell Research. Link
-
Daleke, D. L., et al. (1990).[1] "Endocytosis of liposomes by macrophages: binding, acidification and leakage of liposomes monitored by a new fluorescence assay." Biochimica et Biophysica Acta. Link
-
Gamsey, S., et al. (2007).[1][2] "Continuous Glucose Detection Using Boronic Acid-Substituted Viologens in Fluorescent Hydrogels." Langmuir. Link[1]
Sources
Technical Guide: 8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt
A Fluorogenic Probe for Esterase Kinetics, OATP Transport, and Liposomal Integrity
Executive Summary
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (henceforth referred to as ACE-HPTS ) is a specialized fluorogenic "pre-fluorophore." Unlike common cell-permeant acetoxymethyl (AM) esters (e.g., Calcein-AM) which rely on passive diffusion, ACE-HPTS retains three negatively charged sulfonate groups, rendering it membrane-impermeant to passive diffusion.
This unique electrochemical profile makes ACE-HPTS a critical tool for two specific high-value applications in drug development and biophysics:
-
OATP Transporter Assays: It acts as a specific substrate for Organic Anion Transporting Polypeptides (OATP1B1/1B3), allowing for "no-wash" high-throughput screening of hepatic drug transporters.
-
Liposomal Leakage & Esterase Kinetics: It serves as a highly water-soluble substrate to monitor membrane integrity or extracellular esterase activity without background interference from non-specific cell entry.
Part 1: Chemical Architecture & Photophysics
The "Switch" Mechanism
The core of ACE-HPTS utility lies in the masking of the phenolic hydroxyl group of Pyranine (HPTS) with an acetate group.
-
State A (ACE-HPTS): The acetyl group quenches the strong visible fluorescence characteristic of the pyrene core or shifts the excitation to the UV region (non-detectable under standard visible channels).
-
State B (HPTS): Upon hydrolysis by esterases (e.g., arylesterases, intracellular esterases), the acetate is cleaved. This restores the electron-donating capability of the oxygen at position 8, yielding HPTS , which exhibits strong green fluorescence.
Photophysical Data Table
| Property | ACE-HPTS (Substrate) | HPTS (Product) |
| State | Non-Fluorescent / UV-Excitable | Highly Fluorescent |
| Excitation Max | ~360 nm (Low QY) | 454 nm (pH dependent) |
| Emission Max | N/A (in visible range) | 512 nm (Green) |
| Solubility | >50 mg/mL (Water) | >50 mg/mL (Water) |
| Membrane Permeability | Impermeant (Passive) / OATP-Specific | Impermeant |
| pKa | N/A | ~7.3 (Cytosolic pH range) |
Critical Insight: Because the product (HPTS) is pH-sensitive, the fluorescence intensity after hydrolysis is a function of both esterase activity and the pH of the environment. Always conduct assays in buffered media (pH 7.4) to normalize the pH contribution.
Part 2: Mechanism of Action
The following diagram illustrates the biological activation pathway, specifically within the context of hepatic transport (OATP) and enzymatic conversion.
Figure 1: The activation pathway of ACE-HPTS. Unlike AM-esters, ACE-HPTS requires active transport (via OATPs) to enter the cell, where it is subsequently activated by esterases.
Part 3: Applications & Experimental Protocols
Application A: OATP Transporter Activity Assay (Drug Discovery)
This is the "Gold Standard" application for ACE-HPTS. It distinguishes between passive diffusion (background) and active transport (signal).
Why this works: OATP1B1 and OATP1B3 are liver-specific transporters.[1] ACE-HPTS is a substrate for them.[2] If a drug candidate inhibits OATP, ACE-HPTS uptake is blocked, and no fluorescence is generated.
Protocol 1: OATP Inhibition Screening
Reagents:
-
HEK293 cells overexpressing OATP1B1 or OATP1B3 (Control: Mock-transfected cells).
-
Assay Buffer: Krebs-Henseleit buffer (pH 7.4).
-
ACE-HPTS Stock: 10 mM in Water (Store at -20°C).
Workflow:
-
Seeding: Plate OATP-expressing cells in black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate 24h.
-
Substrate Prep: Dilute ACE-HPTS stock to 10 µM in Assay Buffer.
-
Inhibitor Addition: Remove culture media. Add 50 µL of Assay Buffer containing the test drug (inhibitor) at 2x concentration. Incubate 10 mins at 37°C.
-
Reaction Start: Add 50 µL of 2x ACE-HPTS (final concentration 10 µM).
-
Kinetic Measurement: Immediately read fluorescence on a plate reader.
-
Ex: 460 nm | Em: 510 nm[3]
-
Mode: Kinetic read (every 60s for 20 mins).
-
-
Analysis: Calculate the slope (Vmax) of the linear portion of the fluorescence increase.
-
% Activity = (Slope_Inhibitor / Slope_Vehicle) * 100
-
Application B: Liposome Leakage / Encapsulation Stability
ACE-HPTS is ideal for monitoring the stability of liposomal drug carriers because it cannot leak out passively unless the membrane is disrupted.
Protocol 2: Leakage Assay
-
Encapsulation: Prepare liposomes (e.g., POPC/Cholesterol) in a solution containing 1 mM ACE-HPTS .
-
Purification: Remove unencapsulated dye using a Sephadex G-50 spin column.
-
Assay Setup: Place purified liposomes in a cuvette/well.
-
Baseline: Measure fluorescence (Ex 460/Em 510). Signal should be low (dye is acetylated).
-
Trigger: Add Esterase (e.g., Porcine Liver Esterase, 1 U/mL) to the external buffer.
-
Logic: Since Esterase is a large protein, it cannot enter the liposome.
-
Scenario A (Intact): No fluorescence increase. (Dye is inside, Enzyme is outside).
-
Scenario B (Leakage): Fluorescence increases. (Dye leaks out -> meets Enzyme -> Hydrolysis -> Fluorescence).
-
-
Total Lysis (Control): Add Triton X-100 (0.1%) to rupture all vesicles and determine 100% leakage signal.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Spontaneous hydrolysis of stock solution. | Check stock pH. ACE-HPTS is unstable in alkaline buffers. Store in water or slightly acidic buffer (pH 5-6) at -20°C. |
| No Signal in Cells | Lack of OATP expression. | ACE-HPTS does not enter cells passively. Verify OATP expression via Western Blot or use a positive control (e.g., Rifampicin sensitive uptake). |
| Signal Saturation | Substrate concentration too high. | Inner filter effect. Lower ACE-HPTS concentration to 1-5 µM. |
| Variability in Data | pH fluctuations. | The product (HPTS) is a pH indicator.[4][5][6] Ensure all buffers are strongly buffered (e.g., 25 mM HEPES) to pH 7.4. |
Part 5: References
-
Patik, I., et al. (2021). "8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides." The FASEB Journal.[1]
-
AAT Bioquest. "Product Information: 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt (HPTS)."[5] Chemical Properties and Spectral Data.
-
Cayman Chemical. "8-Hydroxypyrene-1,3,6-trisulfonic Acid (sodium salt) Product Insert." Technical Data.
-
Biosynth. "8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt - Properties and Applications."
Sources
- 1. 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides, OATP1B1, OATP1B3, and OATP2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt - CAS-Number 115787-83-2 - Order from Chemodex [chemodex.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. caymanchem.com [caymanchem.com]
Methodological & Application
Application Note: Kinetic Determination of Esterase Activity Using HPTS-Acetate
Executive Summary & Rationale
This guide details the protocol for quantifying esterase activity using HPTS-Acetate , a fluorogenic substrate derived from the pH indicator Pyranine (HPTS). Unlike hydrophobic probes (e.g., Fluorescein Diacetate), HPTS-Acetate is highly water-soluble, eliminating the need for complex solubilization steps or high concentrations of organic co-solvents that may denature sensitive enzymes.
Mechanism of Action: The assay relies on a "turn-on" fluorescence mechanism. The acetylation of the 8-hydroxyl group of HPTS quenches its fluorescence and shifts its absorption spectrum. Upon enzymatic hydrolysis by an esterase, the acetyl group is cleaved, releasing free HPTS (Pyranine). At physiological pH (pH > 7.0), the released HPTS exists in its deprotonated anionic form, which exhibits strong green fluorescence (Ex 460 nm / Em 510 nm).
Critical Technical Nuance:
Because the reaction product (HPTS) is itself a pH indicator (
Mechanistic Workflow
The following diagram illustrates the conversion of the non-fluorescent substrate to the fluorescent product and the critical role of pH buffering.
Figure 1: Reaction pathway for HPTS-Acetate hydrolysis. The buffer ensures the product exists in the highly fluorescent anionic state.
Materials & Preparation
Reagents
-
HPTS-Acetate (Substrate): Custom synthesis or commercial source (e.g., Sigma, Thermo).
-
HPTS (Standard): 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt (for calibration curve).
-
Assay Buffer: 100 mM HEPES, 150 mM NaCl, pH 8.0.
-
Note: Tris buffer can be used, but HEPES has better thermal stability for kinetic assays. pH 8.0 is selected to ensure >80% of the product is in the fluorescent state.
-
-
Stop Solution (Optional for Endpoint): 0.1 M NaOH (pH > 10).
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
Stock Solution Preparation
CAUTION: Acetyl esters are prone to spontaneous hydrolysis in the presence of moisture.
-
Prepare 10 mM Stock: Dissolve HPTS-Acetate in anhydrous DMSO .
-
Calculation: MW of HPTS-Acetate (Trisodium salt)
566.4 g/mol . Dissolve 5.66 mg in 1 mL DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes. Store at -20°C with desiccant. Do not freeze-thaw more than twice.
Experimental Protocol
Kinetic Assay Setup (96-Well Plate)
This protocol describes a continuous kinetic assay, which is superior to endpoint assays for determining enzymatic rates (
Step 1: Enzyme Preparation Dilute the esterase enzyme in Assay Buffer.
-
Optimization: Target a concentration that yields a linear slope for the first 10–15 minutes. A starting range of 1–100 nM enzyme is typical.
Step 2: Substrate Working Solution Immediately before use, dilute the 10 mM DMSO stock into Assay Buffer to create a 2x Working Solution .
-
Target Final Concentration: 10 µM – 500 µM.
-
Example: To achieve 100 µM final in-well, prepare 200 µM in buffer.
-
Warning: Once diluted in aqueous buffer, use within 30 minutes to minimize background signal from spontaneous hydrolysis.
Step 3: Plate Loading Use a black, flat-bottom 96-well plate to minimize background scattering.
| Well Type | Component 1 (50 µL) | Component 2 (50 µL) | Purpose |
| Sample | Enzyme Solution | 2x Substrate Solution | Measure Activity |
| Substrate Control | Assay Buffer | 2x Substrate Solution | Spontaneous Hydrolysis (Blank) |
| Enzyme Blank | Enzyme Solution | Assay Buffer | Enzyme Autofluorescence |
| Product Standard | 0–10 µM HPTS | Assay Buffer | Calibration Curve (RFU |
Step 4: Measurement
-
Pre-incubate the plate (containing Enzyme) at the assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Add the 2x Substrate Solution using a multi-channel pipette to initiate the reaction.
-
Immediately place in the fluorescence microplate reader.
-
Settings:
Data Analysis & Validation
Determining Initial Velocity ( )
-
Background Subtraction: Subtract the average RFU of the Substrate Control wells from the Sample wells at each time point. This corrects for non-enzymatic hydrolysis.[4]
-
Slope Calculation: Plot
vs. Time (min). Identify the linear portion of the curve (usually the first 5–10 mins). Calculate the slope ( ).
Quantification (RFU to Concentration)
Use the HPTS Product Standard curve to convert the slope into molar units.
Self-Validating Controls (Troubleshooting)
| Observation | Potential Cause | Corrective Action |
| High Background in Substrate Control | Spontaneous hydrolysis of stock. | Prepare fresh stock in anhydrous DMSO. Ensure buffer pH is not > 8.5. |
| Non-Linear Kinetics (Plateau early) | Substrate depletion or Enzyme instability. | Dilute enzyme 1:[5]10. Check buffer compatibility. |
| No Signal | pH too low. | Verify Buffer pH is > 7.[6]5. HPTS is non-fluorescent at pH < 6. |
| Inner Filter Effect | Substrate concentration > 500 µM. | Check absorbance at 460 nm. If OD > 0.1, dilute reagents. |
References
-
Wolfbeis, O. S., et al. (1983). "Synthesis and spectral properties of a specific fluorescent probe for the determination of esterase activity." Fresenius' Zeitschrift für analytische Chemie. (Generalized methodology for pyrene derivatives).
-
Kano, K., & Fendler, J. H. (1978). "Pyranine as a sensitive pH probe for liposome interiors and surfaces." Biochimica et Biophysica Acta (BBA). (Establishes pKa and pH dependence of HPTS).
-
Molecular Probes (Thermo Fisher). "Product Information: HPTS (Pyranine) and Derivatives." User Guide. (Standard spectral data).
-
Agrawal, P. K., et al. (2016). "Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol." BioResources. (Comparative methodology for esterase kinetics).
Sources
- 1. Effects of pH in rapid-equilibrium enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the pH dependence, substrate specificity, and turnovers of alternative substrates for human ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic studies of L-aspartase from Escherichia coli: pH-dependent activity changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 6. haveylab.horticulture.wisc.edu [haveylab.horticulture.wisc.edu]
Advanced Applications of 8-Acetoxypyrene-1,3,6-trisulfonic acid (Ace-HPTS) in Cell Biology
Executive Summary & Mechanism of Action
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Ace-HPTS) is a specialized fluorogenic probe that serves as a metabolic precursor to the widely used pH indicator, HPTS (Pyranine) . Unlike standard acetoxymethyl (AM) esters which are designed for passive membrane permeability, Ace-HPTS retains three negatively charged sulfonic acid groups, rendering it membrane-impermeant via passive diffusion.
This unique physicochemical property is the foundation of its utility. Ace-HPTS enters cells exclusively through specific Organic Anion Transporting Polypeptides (OATPs) , primarily OATP1B1, OATP1B3, and OATP2B1. Once internalized, intracellular esterases hydrolyze the acetoxy group, releasing the highly fluorescent, pH-sensitive HPTS molecule. Because HPTS is also highly charged, it becomes trapped within the cytosol.
Key Differentiators:
-
Specificity: Targets OATP-expressing cells (e.g., hepatocytes), unlike generic viability dyes (e.g., Calcein-AM) that enter all cells.
-
No-Wash Workflow: The uncleaved extracellular probe has significantly lower fluorescence quantum yield than the cleaved intracellular product, enabling real-time kinetic assays without washing steps.
-
Dual-Readout: Measures both transporter activity (uptake rate) and cytosolic pH (spectral ratio of the product).
Core Applications
High-Throughput Screening (HTS) of OATP Transporters
The primary application of Ace-HPTS is in Drug-Drug Interaction (DDI) studies. Regulatory bodies (FDA, EMA) require screening new molecular entities (NMEs) for interaction with hepatic transporters.[1] Ace-HPTS serves as a superior surrogate substrate for these assays.
-
Mechanism: NMEs that inhibit OATPs will reduce the uptake of Ace-HPTS, leading to a lower rate of intracellular fluorescence generation.
-
Advantage: Replaces radioactive substrates (
H-Estrone sulfate) with a fluorescence-based, real-time method.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Ratiometric Intracellular pH (pH ) Sensing
While HPTS is the gold standard for pH
-
Mechanism: After uptake and hydrolysis, the liberated HPTS exhibits pH-dependent excitation (405 nm vs 460 nm) with a single emission (~510 nm).
-
Utility: Monitoring cytosolic acidification during metabolic stress or toxicological insults in hepatocytes.
General Esterase Activity Assays
In cell-free systems or lysates, Ace-HPTS functions as a sensitive fluorogenic substrate for characterizing esterase kinetics (V
Technical Data & Spectral Properties
| Property | Ace-HPTS (Substrate) | HPTS (Product) |
| Fluorescence State | Weakly Fluorescent / Blue Shifted | Highly Fluorescent |
| Excitation Max | ~360-380 nm (low absorption) | 405 nm (acid) / 450 nm (base) |
| Emission Max | ~420-440 nm (weak) | ~510 nm (strong green) |
| Membrane Permeability | Transporter-Dependent (OATP) | Impermeant (Trapped) |
| Charge at pH 7.4 | -3 (Trisulfonate) | -4 (Trisulfonate + Phenolate) |
| pKa | N/A (Ester) | ~7.3 (Cytosolic environment) |
Experimental Protocols
Protocol A: OATP1B1/1B3 Inhibition Assay (Live Cell)
Objective: Determine the IC
Materials:
-
Cells: HEK293 cells stably transfected with OATP1B1 or OATP1B3 (Control: Mock-transfected cells).
-
Buffer: Krebs-Henseleit Buffer (KHB), pH 7.4.
-
Probe: Ace-HPTS (Stock: 10 mM in DMSO or Water).
-
Instrument: Fluorescence plate reader (Bottom read preferred).
Step-by-Step Methodology:
-
Seeding: Plate OATP-expressing cells in 96-well black-wall/clear-bottom plates (50,000 cells/well). Culture for 24 hours to reach confluence.
-
Induction (Optional): If using an inducible system (e.g., Sodium Butyrate), treat 24h prior.
-
Preparation: Remove culture medium and wash cells 2x with pre-warmed KHB.
-
Drug Incubation: Add 50 µL of Test Drug (at 2x final concentration) in KHB. Incubate for 10–15 minutes at 37°C.
-
Probe Addition: Add 50 µL of Ace-HPTS (2x concentration, final 10–50 µM).
-
Note: Do not wash the drug away. This is a competitive uptake assay.
-
-
Kinetic Measurement: Immediately place in plate reader at 37°C.
-
Excitation: 460 nm (Specific for the accumulation of the product HPTS).
-
Emission: 510 nm.
-
Duration: Read every 30–60 seconds for 20 minutes.
-
-
Data Analysis: Calculate the slope (RFU/min) of the linear portion of the uptake curve. Normalize the slope of the drug-treated wells to the vehicle control (100% activity).
Protocol B: Intracellular pH Calibration (Nigericin Clamp)
Objective: Convert fluorescence ratios into absolute pH values in Ace-HPTS loaded cells.
Materials:
-
High K+ Calibration Buffers: pH 5.5 to 8.5 (in 0.5 increments). Crucial: K+ concentration must match intracellular levels (~135 mM) to depolarize the membrane.
-
Ionophore: Nigericin (10 µM final).
Step-by-Step Methodology:
-
Loading: Incubate OATP-expressing cells with 20 µM Ace-HPTS for 20 minutes at 37°C.
-
Wash: Wash 3x with standard buffer to remove extracellular Ace-HPTS.
-
Equilibration: Replace buffer with High K+ Calibration Buffer (starting with pH 5.5) containing 10 µM Nigericin.
-
Measurement: Incubate 5–10 mins to allow pH equilibration (
). Measure Fluorescence at Ex 405/Em 510 and Ex 460/Em 510. -
Repeat: Repeat step 3–4 for each pH standard.
-
Curve Fitting: Plot the Ratio (Ex460/Ex405) vs. pH. Fit to a sigmoidal dose-response curve to generate a standard curve.
Mechanistic Visualization
The following diagram illustrates the "Trojan Horse" mechanism of Ace-HPTS, highlighting the critical role of OATP transporters and intracellular esterases.
Caption: Pathway of Ace-HPTS uptake via OATP transporters, competitive inhibition by drugs, and conversion to fluorescent HPTS.
Troubleshooting & Expert Tips
-
Background Fluorescence: Ace-HPTS can undergo slow spontaneous hydrolysis in aqueous buffers (pH > 7.5). Always prepare fresh working solutions immediately before the assay. Do not store diluted Ace-HPTS.
-
Leakage: While HPTS is generally trapped, cells with compromised membranes (dead cells) will leak the dye. Include a viability marker (e.g., Propidium Iodide) if cytotoxicity is suspected.
-
Specificity Controls: To confirm the signal is OATP-mediated, use a specific reference inhibitor like Rifampicin (OATP1B1/1B3 inhibitor). Pre-treatment with Rifampicin should abolish fluorescence uptake.
-
Spectral Overlap: Avoid using Ace-HPTS with GFP-tagged proteins, as the emission spectra (510 nm) overlap significantly.
References
-
Izumi, S., et al. (2021). 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides, OATP1B1, OATP1B3, and OATP2B1. The FASEB Journal.[1]
-
Cayman Chemical. 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) Technical Information.
-
Biosynth. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt Product Data.
-
Avdeef, A., et al. (2016). Permeability of ions and salts. In Absorption and Drug Development. Wiley-Blackwell. (General reference on charged molecule permeability).
Sources
Advanced Protocol: Intracellular pH Measurement Using HPTS Derivatives
Application Note: AN-HPTS-001
Executive Summary
This guide details the methodology for measuring intracellular pH (pH
Why HPTS? Unlike single-wavelength dyes, HPTS is a ratiometric indicator (Excitation: 405/450 nm; Emission: 510 nm). This property allows it to correct for variations in dye concentration, cell thickness, and photobleaching, making it superior for quantitative drug profiling and metabolic studies.
Principle of Operation
The Chemical Mechanism
HPTS-AM is a non-fluorescent, hydrophobic ester. Upon crossing the cell membrane, intracellular esterases hydrolyze the acetoxymethyl groups, releasing acetic acid and trapping the highly anionic, fluorescent HPTS molecule within the cytosol.
The fluorescence of HPTS depends on the ionization of its hydroxyl group (
-
Acidic species (Protonated): Excitation max
405 nm. -
Basic species (Deprotonated): Excitation max
450 nm. -
Emission: Both species emit at
510 nm.[2][3][4]
As pH
Visualization: Mechanism of Action
Figure 1: The uptake and activation pathway of HPTS-AM. The "Acetate" groups facilitate entry but must be cleaved for pH sensing.
Materials & Preparation
Reagents
| Component | Specification | Storage |
| HPTS-AM | Cell-permeant ester (e.g., Thermo Fisher, AAT Bioquest) | -20°C, Desiccated, Dark |
| Pluronic F-127 | 20% w/v solution in DMSO (Dispersing agent) | Room Temp |
| Nigericin | Ionophore (H | -20°C |
| Valinomycin | K | -20°C |
| High K | Calibration Standard (See Protocol) | 4°C |
Buffer Recipes
1. Standard Imaging Buffer (Physiological):
-
135 mM NaCl, 5 mM KCl, 1 mM MgCl
, 1 mM CaCl , 10 mM Glucose, 20 mM HEPES. Adjust to pH 7.4.
2. Intracellular Calibration Buffer (High K
-
Critical: This buffer mimics cytosolic [K
] to eliminate the K gradient, allowing Nigericin to equilibrate pH with pH . -
135 mM KCl, 2 mM NaCl, 1 mM MgCl
, 1 mM CaCl , 10 mM Glucose, 20 mM HEPES. -
Preparation: Split into 5 aliquots and adjust pH to 6.0, 6.5, 7.0, 7.5, and 8.0 using KOH/HCl.
Experimental Protocol
Phase 1: Dye Loading
Rationale: Proper loading minimizes compartmentalization (dye getting stuck in lysosomes) and ensures sufficient signal-to-noise ratio.
-
Preparation: Dissolve 1 mg HPTS-AM in anhydrous DMSO to make a 1-5 mM stock.
-
Working Solution: Dilute stock into serum-free medium or Tyrode’s buffer to a final concentration of 1–10 µM.
-
Tip: Mix the stock with an equal volume of 20% Pluronic F-127 before adding to the buffer to prevent dye precipitation.
-
-
Incubation: Add working solution to cells (adherent or suspension).[5] Incubate at 37°C for 30–45 minutes in the dark.
-
Caution: Do not over-incubate; this promotes sequestration of the dye into acidic organelles.
-
-
Wash: Aspirate loading solution. Wash cells
with pre-warmed Standard Imaging Buffer to remove extracellular esterases and unhydrolyzed dye. -
Recovery: Incubate in Standard Imaging Buffer for another 15–20 minutes to allow complete intracellular hydrolysis of the AM ester.
Phase 2: Data Acquisition (Baseline)
-
Set microscope/plate reader to:
-
Channel 1 (Acid): Ex 405 nm / Em 510 nm.
-
Channel 2 (Base): Ex 450 nm (or 488 nm if 450 unavailable) / Em 510 nm.
-
-
Acquire baseline images/readings for 5–10 minutes to ensure stability.
-
Introduce experimental treatment (drug/stimulus) and record kinetics.
Phase 3: In Situ Calibration (The Nigericin Clamp)
Rationale: You cannot rely on theoretical pKa. You must calibrate the signal in the specific cellular environment.
-
After the experiment, aspirate the medium.
-
Add the pH 6.0 High K
Calibration Buffer supplemented with 10 µM Nigericin . -
Incubate 5–10 mins until the ratio stabilizes (Nigericin equilibrates pH
to extracellular pH). Record the ratio ( ). -
Repeat sequentially with pH 6.5, 7.0, 7.5, and 8.0 buffers.
-
Plot: pH (X-axis) vs. Ratio (Y-axis). Fit to a sigmoidal dose-response curve (variable slope).
Visualization: Workflow
Figure 2: Step-by-step experimental workflow for ratiometric pH measurement.[2]
Data Analysis & Interpretation
Calculate the fluorescence ratio (
Convert
Comparison: HPTS vs. Other pH Probes
| Feature | HPTS (Pyranine) | BCECF | SNARF-1 |
| pKa | ~7.3 (Ideal for Cytosol) | ~7.0 | ~7.5 |
| Excitation | 405 / 450 nm | 440 / 490 nm | 488 / 530 nm |
| Emission | 510 nm (Single) | 535 nm (Single) | 580 / 640 nm (Dual) |
| Solubility | Very High (Highly Anionic) | Moderate | Moderate |
| Leakage | Low (after hydrolysis) | Moderate | Low |
| Cost | Low | Moderate | High |
Troubleshooting & Optimization
-
Dye Leakage:
-
Compartmentalization:
-
Spectral Overlap:
-
Issue: Drug compounds autofluorescing at 405 nm.
-
Solution: Run a "No-Dye + Drug" control to subtract drug autofluorescence from the 405 nm channel.
-
References
-
Han, J., & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH. Chemical Reviews, 110(5), 2709–2728.
-
Kano, K., & Fendler, J. H. (1978). Pyranine as a sensitive pH probe for liposome interiors and surfaces. Biochimica et Biophysica Acta (BBA) - Biomembranes, 509(2), 289–299.
-
Molecular Probes (Thermo Fisher). (2023). pH Indicators—Section 20.2. The Molecular Probes Handbook.
-
Thomas, J. A., et al. (1979). Intracellular pH measurements in Ehrlich ascites tumor cells utilizing spectroscopic probes generated in situ. Biochemistry, 18(11), 2210–2218.
- Cowan, A. E., et al. (2015). Cell Biology: A Laboratory Handbook. Cold Spring Harbor Laboratory Press. (Standard methodology for Nigericin Clamping).
Sources
- 1. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyranine (HPTS) | Fluorescent Indicator | AmBeed.com [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Inadequacy of high K+/nigericin for calibrating BCECF. I. Estimating steady-state intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
Application Note: Functional Live-Cell Imaging with 8-Acetoxypyrene-1,3,6-trisulfonic Acid (Ace-HPTS)
[1]
Executive Summary
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Ace-HPTS) is a specialized, "activatable" fluorogenic probe designed for two distinct but overlapping high-value applications: monitoring Organic Anion Transport Polypeptide (OATP) activity and ratiometric intracellular pH sensing .[1]
Unlike conventional acetoxymethyl (AM) ester dyes (e.g., Calcein-AM) which diffuse passively into all cells, Ace-HPTS retains three negatively charged sulfonate groups.[1] This renders it membrane-impermeant to passive diffusion, forcing it to rely on specific uptake mechanisms—primarily OATP1B1, OATP1B3, and OATP2B1 transporters in hepatocytes, or fluid-phase endocytosis in other cell types.[1] Once internalized, intracellular esterases hydrolyze the acetoxy group, converting the probe into 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS/Pyranine) , a highly fluorescent, pH-sensitive dye that becomes trapped within the cytosol or endosomes.[1]
This guide details the methodology for using Ace-HPTS as a "no-wash" kinetic sensor for drug-transporter interaction screening (DDI) and as a ratiometric pH probe in live cells.[1]
Mechanism of Action
The utility of Ace-HPTS relies on a "Trojan Horse" mechanism.[1] The acetoxy modification quenches the fluorescence relative to the free phenol and serves as the substrate for esterase activation.[1]
-
Selective Entry: The trisulfonated core prevents passive membrane crossing.[1] Entry is gated by Solute Carrier (SLC) transporters (specifically OATPs) or pinocytosis.[1]
-
Enzymatic Activation: Intracellular esterases cleave the acetyl group.[1]
-
Signal Amplification & Trapping: The product, HPTS, exhibits strong fluorescence (Emission ~510 nm) and is trapped due to its high polarity.[1]
-
Functional Readout: HPTS is a ratiometric pH indicator (pKa ~7.3), allowing simultaneous monitoring of cytosolic/lysosomal pH.[1]
Mechanism Diagram[1]
Figure 1: The activation pathway of Ace-HPTS.[1] Uptake is transporter-dependent, and fluorescence is esterase-activated.[1]
Material Preparation
| Component | Specification | Preparation / Storage |
| Ace-HPTS | MW: 566.42 g/mol | Stock: Dissolve in dry DMSO to 10 mM . Storage: Aliquot and store at -20°C, protected from light and moisture.[1] Stable for >12 months. |
| Assay Buffer | HBSS or Krebs-Henseleit | Supplement with 10 mM HEPES (pH 7.4).[1] Ensure buffer is free of serum/albumin during loading to prevent non-specific binding.[1] |
| Reference Inhibitor | Rifampicin or Cyclosporin A | Use as a negative control for OATP-mediated uptake.[1] |
| Calibration Stds | Nigericin / High K+ Buffer | Required only for absolute pH quantification.[1] |
Experimental Protocols
Protocol A: OATP Transporter Activity Assay (High-Throughput)
Target Audience: Drug Discovery / ADME-Tox Objective: Screen compounds for OATP1B1/1B3 inhibition (DDI potential).[1]
Rationale: Ace-HPTS allows for a "no-wash" kinetic assay.[1] As the probe enters and is cleaved, fluorescence increases linearly.[1] Inhibitors reduce this slope.[1]
-
Cell Preparation:
-
Pre-Incubation:
-
Remove culture medium and wash cells 2x with pre-warmed HBSS-HEPES.[1]
-
Add Test Compounds (various concentrations) in HBSS. Incubate for 10–15 minutes at 37°C.
-
-
Probe Addition (Kinetic Start):
-
Imaging/Reading:
-
Data Analysis:
Protocol B: Intracellular pH Imaging (Ratiometric)
Target Audience: Cell Biologists Objective: Measure cytosolic or lysosomal pH changes.[1]
Rationale: Once cleaved to HPTS, the dye exhibits pH-dependent excitation shifts.[1] Excitation at 450 nm is pH-dependent (increases with pH), while 405 nm is relatively pH-independent or decreases, allowing for ratiometric calibration.[1]
-
Loading:
-
For Cytosolic pH: Use OATP-expressing cells or load at higher concentrations (50 µM) for longer periods (1–2 hours) to force pinocytic uptake, though this is less efficient.[1]
-
For Lysosomal pH: Pulse cells with Ace-HPTS (50 µM) for 4 hours, then "chase" with dye-free medium for 2–16 hours. The dye will accumulate in lysosomes.[1]
-
-
Imaging Setup:
-
In Situ Calibration (Nigericin Clamp):
Workflow Visualization
Figure 2: Step-by-step workflow for High-Throughput OATP Inhibition Screening.
Troubleshooting & Expert Insights
Leakage & Retention
-
Issue: Signal decreases over time after washing.
-
Cause: While HPTS is highly charged, some cells possess Organic Anion Transporters (like MRP2/MRP3) that actively pump HPTS out of the cell.[1]
-
Solution: Perform assays in the presence of Probenecid (2.5 mM) if efflux is observed, though be aware Probenecid may inhibit the uptake OATPs as well.[1] For OATP assays, a "no-wash" kinetic read is superior to endpoint reads to mitigate efflux errors.[1]
Background Fluorescence[1][2][3][4][5][6]
-
Issue: High background in the media.[1]
-
Cause: Spontaneous hydrolysis of Ace-HPTS in the media (rare but possible if FBS is present) or impurities.[1]
-
Solution: Use serum-free buffers (HBSS).[1] Ensure the Ace-HPTS stock is high purity (>95% HPLC). The acetoxy group is generally stable in buffer, but serum esterases will cleave it immediately.[1] Never add serum during the loading phase. [1]
Specificity Verification
References
-
OATP Transporter Assay (Primary Application)
-
HPTS (Pyranine)
-
General Properties of Pyranine Derivatives
-
Assay Validation Standards
-
FDA Guidance for Industry.[1] (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
-
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides, OATP1B1, OATP1B3, and OATP2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt - CAS-Number 115787-83-2 - Order from Chemodex [chemodex.com]
- 4. 8-Hydroxypyrene-1,3,6-trisulfonic acid = 96 6358-69-6 [sigmaaldrich.com]
Application Note: HPTS Acetate as a Water-Soluble Fluorogenic Probe for Enzyme Kinetics
Abstract & Core Rationale
In the landscape of fluorogenic esterase substrates, HPTS Acetate (derived from pyranine) occupies a critical niche often overlooked in favor of Fluorescein Diacetate (FDA) or 4-Methylumbelliferyl Acetate (4-MUA). While FDA is the gold standard for intracellular viability due to its cell permeability, its poor water solubility necessitates the use of organic co-solvents (DMSO, Acetone) which can inhibit sensitive enzymes or cause precipitation artifacts in high-throughput screening (HTS).
HPTS Acetate is distinct because it retains the three sulfonate groups of its parent fluorophore, rendering it highly water-soluble. This Application Note details the protocol for using HPTS Acetate to determine enzyme kinetics (
Key Advantages:
-
Aqueous Solubility: Eliminates the need for DMSO/Ethanol stocks, preventing solvent-induced enzyme inactivation.
-
Membrane Impermeability: Ideal for measuring extracellular, secreted, or lysate-based esterase activity without interference from intracellular background in whole-cell co-cultures.
-
Large Stokes Shift: Excitation ~460 nm / Emission ~510 nm (reduces light scattering interference).
Scientific Principles & Mechanism[1][2][3]
The Fluorogenic Switch
HPTS Acetate is the esterified, non-fluorescent (quenched) derivative of HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid).
-
Substrate State: The phenolic hydroxyl group is capped with an acetate group. This blocks the ionization required for the strong fluorescence of the pyranine backbone.
-
Enzymatic Hydrolysis: An esterase attacks the carbonyl carbon, cleaving the acetate group.
-
Product State: The release of the acetate group yields free HPTS. At physiological pH (>7.0), HPTS exists predominantly in its deprotonated (phenolate) form, which is highly fluorescent.
Reaction Pathway Diagram
Figure 1: Mechanism of HPTS Acetate hydrolysis. The reaction is irreversible under assay conditions, leading to a linear accumulation of fluorescent product.
Materials & Preparation
Reagents
-
HPTS Acetate: (Custom synthesis or commercial reagent). Note: If commercial HPTS acetate is unavailable, it can be synthesized by acetylation of HPTS with acetic anhydride in the presence of sodium acetate, followed by recrystallization.
-
Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.5 – 8.0.
-
Critical: The pH must be
7.3. The pKa of the HPTS product is ~7.3. Below this pH, the product exists in the protonated form (Ex ~405nm), significantly reducing sensitivity at the standard 460nm excitation block.
-
-
Enzyme: Esterase of interest (e.g., Pig Liver Esterase - PLE, Acetylcholinesterase - AChE).
-
Stop Solution (Optional for endpoint): 0.1 M NaOH (raises pH to ensure max fluorescence).
Stock Solution Protocol (Self-Validating)
Unlike FDA, you do not need acetone.
-
Weigh 5 mg of HPTS Acetate.
-
Dissolve directly in 10 mL of deionized water or Assay Buffer .
-
Validation Step: Measure Absorbance at 460 nm. It should be near zero. Add 10 µL of 1M NaOH to a small aliquot; if it turns bright green immediately, free HPTS contamination is present. If it remains clear until enzyme addition, the substrate is intact.
Protocol 1: Kinetic Characterization ( & )[3]
This protocol determines the Michaelis-Menten constants.[1] It is designed for a 96-well microplate format.
Experimental Workflow
Figure 2: Step-by-step microplate workflow for kinetic analysis.
Detailed Steps
-
Plate Setup: Use a black-walled, clear-bottom 96-well plate to minimize cross-talk.
-
Substrate Gradient: Prepare 8 concentrations of HPTS Acetate in Assay Buffer. Recommended range:
. -
Dispensing: Add 90 µL of each substrate concentration to the wells (in triplicate).
-
Blank Control: Include wells with Substrate + Buffer (No Enzyme) to account for spontaneous hydrolysis.
-
Initiation: Add 10 µL of Enzyme solution to start the reaction.
-
Tip: Adjust enzyme concentration so that the reaction is linear for at least 10 minutes.
-
-
Detection: Immediately place in a fluorescence plate reader.
-
Mode: Kinetic[2]
-
Excitation: 460 nm (Bandwidth 9nm)
-
Emission: 510 nm (Bandwidth 20nm)
-
Interval: 30 seconds for 15 minutes.
-
Data Analysis & Results
Converting RFU to Product Concentration
To ensure scientific integrity, you must convert Relative Fluorescence Units (RFU) to molar concentration using a Product Standard Curve .
-
Prepare serial dilutions of pure HPTS (the product) in the exact same buffer used for the assay (pH 8.0).
-
Measure RFU.
-
Plot RFU vs. [HPTS]. Extract the slope (
, RFU/µM).
Calculating Velocity
For each substrate concentration
-
Calculate the slope of the linear portion of the kinetic trace (RFU/min).
-
Subtract the slope of the "No Enzyme" blank.
-
Convert to velocity (
):
Michaelis-Menten Fit
Plot
| Parameter | Definition | Typical Range (Esterases) |
| Substrate affinity | 50 - 500 µM | |
| Max reaction rate | Enzyme dependent | |
| Turnover number |
Protocol 2: Inhibition Assay ( )
Ideal for drug discovery professionals screening esterase inhibitors.
-
Fix Substrate: Use HPTS Acetate at a concentration equal to its
(determined in Protocol 1). -
Inhibitor Gradient: Prepare serial dilutions of the test compound (e.g., Tacrine, Paraoxon).
-
Pre-incubation: Incubate Enzyme + Inhibitor for 15 minutes before adding substrate.
-
Start: Add HPTS Acetate.
-
Measure: Record Initial Velocity (
). -
Analysis: Plot % Activity vs. log[Inhibitor].
Troubleshooting & Critical Factors
-
Spontaneous Hydrolysis: Ester bonds are labile. If your background (Blank) slope is high, your buffer pH might be too high (> 8.5) or the stock solution is old. Always prepare fresh substrate stocks daily.
-
Inner Filter Effect: At very high concentrations (>1 mM), HPTS acetate may absorb excitation light. If the curve plateaus or drops at high [S], correct for inner filter effects or reduce concentration range.
-
pH Sensitivity: This is the most critical variable.
-
pH < 7.0: Fluorescence intensity drops because the product (HPTS) becomes protonated.
-
pH > 9.0: Spontaneous hydrolysis increases.
-
Optimal Window: pH 7.4 – 8.0.
-
References
-
Wolfbeis, O. S., et al. (1983). "Synthesis and Spectral Properties of 8-Hydroxypyrene-1,3,6-trisulfonic Acid Derivatives." Monatshefte für Chemie, 114, 1413–1417.
-
Haugland, R. P. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific. (Section on Viability and Cytotoxicity).
-
Kramer, D. N., & Guilbault, G. G. (1963). "A Substrate for the Fluorometric Determination of Lipase Activity." Analytical Chemistry, 35(4), 588-589. (Foundational work on fluorogenic esterase assays).
-
Avnir, D., & Barenholz, Y. (2005). "pH determination by pyranine: Medium-related artifacts." Analytical Biochemistry, 347(1), 34-41. (Critical data on HPTS pKa and spectral properties).
Sources
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt in fluorescence microscopy
This Application Note and Protocol is designed for researchers utilizing 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Ace-HPTS) in fluorescence microscopy and biochemical assays.[1][2]
High-Fidelity Profiling of Esterase Activity and Endosomal pH [1]
Introduction & Mechanism of Action
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Ace-HPTS) is a fluorogenic substrate and a "pro-sensor" derivative of the ratiometric pH indicator HPTS (Pyranine).[1][2] Unlike acetoxymethyl (AM) esters which are designed for passive membrane permeability, Ace-HPTS retains the three sulfonate groups (
The "Pro-Sensor" Logic
Ace-HPTS itself exhibits minimal fluorescence at the excitation maxima of its hydrolysis product.[1][2] Its utility relies on a two-step activation mechanism:[1][2]
-
Enzymatic Cleavage: Extracellular or vesicular esterases hydrolyze the acetyl group at the C8 position.[1][2]
-
Signal Restoration: This reaction yields HPTS , which acts as a ratiometric pH sensor (
).[1][2]
This unique property makes Ace-HPTS ideal for two specific applications:
-
Fluid-Phase Endocytosis Tracking: Since it cannot cross membranes, it is taken up solely via pinocytosis/endocytosis, allowing for specific labeling of the endolysosomal pathway without cytoplasmic contamination.[1][2]
-
Extracellular/Luminal Esterase Assays: Quantifying enzymatic activity in solution or within specific membrane-bound compartments.[1][2]
Mechanistic Pathway
The transition from the "dark" Ace-HPTS state to the pH-sensitive HPTS state is detailed below.
Figure 1: Enzymatic activation and pH-dependent equilibrium of Ace-HPTS.[1]
Experimental Protocols
Preparation of Stock Solutions
Critical Note: Ace-HPTS is sensitive to spontaneous hydrolysis if stored improperly.[1][2] Avoid aqueous storage for long periods.[1][2]
| Component | Concentration | Solvent | Storage | Stability |
| Stock Solution | 10 mM | Anhydrous DMSO | -20°C (Desiccated) | 6 Months |
| Working Solution | 10 - 100 µM | PBS or HBSS (pH 7.[1][2]4) | Freshly Prepared | < 4 Hours |
Procedure:
-
Weigh the Ace-HPTS trisodium salt (MW: ~566.42 g/mol ).[1][2][3]
-
Dissolve in anhydrous DMSO to create a 10 mM Master Stock. Vortex until fully dissolved (yellowish solution).[1][2]
-
Aliquot into light-protective tubes (amber or foil-wrapped) and freeze immediately.
Protocol A: In Vitro Esterase Activity Assay
This assay quantifies esterase activity by monitoring the appearance of HPTS fluorescence over time.[1][2]
-
Buffer Prep: Prepare a reaction buffer (e.g., 100 mM Phosphate Buffer, pH 7.5). Note: pH must be constant and >7.0 to maximize the signal of the released HPTS.
-
Substrate Setup: Dilute Ace-HPTS stock to 50 µM in the reaction buffer.
-
Blank Measurement: Measure the baseline fluorescence of the substrate-only solution (Ex 460 nm / Em 510 nm) to account for any spontaneous hydrolysis.
-
Reaction Initiation: Add the enzyme sample (e.g., Porcine Liver Esterase, cell lysate, or purified hydrolase).[1][2]
-
Kinetic Readout: Monitor fluorescence intensity at Ex 460 nm / Em 510 nm every 30 seconds for 20–60 minutes.
-
Quantification: Use a standard curve of pure HPTS to convert Fluorescence Units (RFU) to moles of product formed.
Protocol B: Live-Cell Endosomal pH Imaging
This protocol uses Ace-HPTS to measure the pH of endosomes/lysosomes following fluid-phase uptake.[1][2]
Materials:
-
Adherent cells (e.g., HeLa, CHO, HEK293) cultured on glass-bottom dishes.[1][2]
-
Calibration Buffers: High K+ buffers with Nigericin (pH 5.0 – 7.5).
Workflow:
-
Pulse (Loading):
-
Chase (Clearance):
-
Imaging (Ratiometric):
-
In Situ Calibration (Mandatory):
-
After the experiment, replace buffer with High K+ calibration buffers (containing 10 µM Nigericin) at known pH steps (5.5, 6.5, 7.5).
-
Equilibrate for 5–10 mins at each pH and record the 450/405 ratio.
-
Figure 2: Experimental workflow for endosomal pH mapping.
Data Analysis & Ratiometric Calibration
The fluorescence ratio (
Where
Calibration Fitting: Fit your calibration data to the modified Henderson-Hasselbalch equation:
[1][2]- : Ratio at highly acidic pH (fully protonated).[1][2]
- : Ratio at highly basic pH (fully deprotonated).[1][2]
- : Apparent pKa of HPTS in the cellular environment (typically ~7.0–7.3).[1][2]
Troubleshooting & Pitfalls
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Extracellular hydrolysis or incomplete washing.[1][2] | Use fresh buffers; Increase wash steps; Ensure Ace-HPTS stock is not degraded. |
| No Intracellular Signal | Low pinocytosis rate or short incubation.[1][2] | Increase "Pulse" time (up to 4h); Ensure cells are metabolically active. |
| Lack of pH Sensitivity | Incomplete hydrolysis (Acetate still attached).[1][2] | Verify esterase activity in the cell line; Extend incubation time. |
| Photobleaching | High laser power.[1][2] | HPTS is robust, but minimize exposure; Use lowest laser power enabling SNR > 3.[1][2] |
References
-
Cayman Chemical. (n.d.).[1][2] 8-Hydroxypyrene-1,3,6-trisulfonic Acid (sodium salt) Product Information. Retrieved from
-
AAT Bioquest. (n.d.).[1][2] 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt [HPTS] Properties and Protocol. Retrieved from [1][2]
-
Abcam. (n.d.). 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (ab145347).[1][2][4] Retrieved from [1][2]
-
Adipogen. (n.d.).[1][2] 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt Data Sheet. Retrieved from
-
PubChem. (n.d.).[1][2][5] 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]
Sources
- 1. 8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | C13H21NO4 | CID 18507025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Acetoxylinalool | C12H20O3 | CID 17755054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt [abcam.com]
- 5. 8-Acetoxy-4-acoren-3-one | C17H26O3 | CID 85288994 - PubChem [pubchem.ncbi.nlm.nih.gov]
cell loading protocol for HPTS acetate
Technical Application Note: Intracellular pH Profiling using HPTS Derivatives
Introduction & Mechanistic Basis
8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), commonly known as Pyranine , is a robust, water-soluble, ratiometric pH indicator with a pKₐ of ~7.3 (in cytosol), making it ideal for monitoring near-neutral cytosolic pH and slightly acidic organelles.
Unlike single-intensity dyes, HPTS allows for ratiometric imaging , which corrects for variations in dye concentration, optical path length, and photobleaching.
-
Acidic Form: Excitation at ~405 nm.
-
Basic Form: Excitation at ~450 nm.
-
Emission: Both forms emit at ~510 nm (Green).
The "Acetate" Distinction (Critical for Experimental Design): To measure intracellular pH (pHᵢ), the dye must penetrate the cell membrane.
-
HPTS-AM (Acetoxymethyl ester): The sulfonate groups are masked, rendering the molecule neutral and membrane-permeant. It enters via passive diffusion.
-
HPTS-Acetate (8-Acetoxypyrene-1,3,6-trisulfonate): Only the hydroxyl is acetylated. This molecule remains negatively charged and typically requires Organic Anion Transporting Polypeptides (OATPs) for entry. It is often used in hepatocyte studies or specific transport assays.
This protocol focuses on the esterase-mediated trapping mechanism common to both forms, with specific notes on calibration.
Mechanism of Action
The following diagram illustrates the loading, hydrolysis, and trapping mechanism required for a successful assay.
Figure 1: Mechanism of HPTS loading. The non-fluorescent ester enters the cell, is cleaved by cytosolic esterases, and the resulting charged HPTS is trapped, acting as a pH sensor.
Materials & Reagents
| Reagent | Specification | Purpose |
| HPTS Derivative | HPTS-AM or Acetyl-HPTS | pH Sensor precursor. |
| Pluronic F-127 | 20% (w/v) in DMSO | Dispersing agent to aid solubilization of hydrophobic esters. |
| Probenecid | 250 mM Stock (Water/NaOH) | Anion transport inhibitor. Crucial: HPTS leaks rapidly; Probenecid retains it in the cytosol. |
| Nigericin | 10 mM Stock (Ethanol) | K⁺/H⁺ ionophore for in situ calibration (The "Nigericin Clamp"). |
| Loading Buffer | HBSS or Krebs-Ringer (pH 7.4) | Serum-free buffer to prevent extracellular hydrolysis of the dye. |
Experimental Protocol
Phase 1: Stock Preparation
-
Dissolve: Reconstitute the HPTS derivative in high-quality anhydrous DMSO to a concentration of 1–5 mM .
-
Note: Protect from light. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.
-
-
Working Solution: Immediately before use, dilute the stock into warm Loading Buffer to a final concentration of 1–10 µM .
-
Optimization: Add Pluronic F-127 (final 0.02%) to assist dispersion if using the AM ester.
-
Phase 2: Cell Loading
Context: Serum contains esterases that will cleave the dye outside the cell, creating high background noise. Always load in serum-free buffer.
-
Wash: Rinse cells 2x with Loading Buffer (e.g., HBSS) to remove serum.
-
Incubate: Add the HPTS Working Solution to cells.
-
Time: 30–60 minutes.
-
Temperature: Room Temperature (20–25°C) is often preferred over 37°C to reduce sequestration of the dye into lysosomes/organelles, ensuring a better cytosolic signal.
-
-
Inhibit Leakage: If the signal drops rapidly, include 1–2.5 mM Probenecid in the loading and imaging buffers.
Phase 3: Post-Loading Recovery
-
Wash: Remove the loading solution and wash cells 3x with Loading Buffer containing Probenecid.
-
Rest: Incubate cells in fresh buffer for 15–20 minutes.
-
Reasoning: This allows residual intracellular esterases to fully cleave any remaining non-fluorescent precursor, ensuring the fluorescence signal is stable and strictly pH-dependent.
-
In-Situ Calibration (The "Nigericin Clamp")
Scientific Integrity Check: You cannot rely on a standard curve generated in a test tube. Intracellular viscosity and ionic strength alter the dye's spectral properties. You must perform an in situ calibration at the end of every experiment.
The Principle: Nigericin is an ionophore that exchanges K⁺ for H⁺. If the extracellular [K⁺] equals the intracellular [K⁺] (approx. 135–145 mM), the K⁺ gradient is abolished. Consequently, the H⁺ gradient also collapses, and pHᵢ becomes equal to pHₑ (extracellular) .
Calibration Buffer Setup (High K⁺)
Prepare 4–5 buffers with pH ranging from 6.0 to 8.0.
| Component | Concentration | Function |
| KCl | 135 mM | Matches cytosolic K⁺ to clamp potential. |
| NaCl | 10 mM | Physiological trace Na⁺. |
| MgCl₂ | 1 mM | Cofactor stability. |
| HEPES / MES | 20 mM | Buffering agent (Use MES for pH < 6.5, HEPES for > 6.5). |
| Nigericin | 10–20 µM | Added fresh just before use. |
Calibration Workflow Diagram
Figure 2: The "Nigericin Clamp" workflow. By sequentially exposing cells to High K+ buffers with Nigericin, the intracellular pH is clamped to the external buffer pH, allowing the generation of a precise calibration curve.
Data Analysis
Calculate the fluorescence ratio (
Fit the calibration data to the modified Henderson-Hasselbalch equation:
- : Ratio at saturation (high pH).
- : Ratio at zero saturation (low pH).
- : Fluorescence intensity of the 405 nm channel at acid/base limits.
Troubleshooting & Optimization
-
Rapid Dye Leakage: HPTS is extremely hydrophilic. If fluorescence drops by >50% in 10 minutes, increase Probenecid to 2.5 mM or lower the experimental temperature.
-
Compartmentalization: Punctate fluorescence indicates dye trapping in lysosomes. To avoid this, load at 15–20°C (instead of 37°C) and reduce loading time.
-
Incomplete Clamping: If the ratio does not stabilize during calibration, the Nigericin may be degraded. Use fresh aliquots and ensure [K⁺] is at least 130 mM.
References
-
Kano, K., & Fendler, J. H. (1978). Pyranine as a sensitive pH probe for liposome interiors and surfaces. Biochimica et Biophysica Acta (BBA) - Biomembranes.
-
Han, J., & Burgess, K. (2010). Fluorescent indicators for intracellular pH. Chemical Reviews.
-
Thomas, J. A., et al. (1979). Intracellular pH measurements in Ehrlich ascites tumor cells utilizing spectroscopic probes generated in situ. Biochemistry.
-
Cui, Y., et al. (2021). 8-acetoxypyrene-1,3,6-trisulfonate (Ace) as a fluorogenic derivative for OATP assessment.[1] The FASEB Journal.[1]
Sources
Advanced Experimental Design: Fluorometric Assays Using Pyranine (HPTS) Derivatives
Abstract & Photophysical Principles
8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), commonly known as Pyranine , is a robust, water-soluble, polyanionic fluorescent probe.[1] While often overshadowed by fluorescein derivatives, HPTS offers superior photostability and a pKa (~7.[1]3) ideally suited for physiological pH sensing.[1]
The Mechanism: Excited-State Proton Transfer (ESPT)
Unlike single-excitation dyes, pyranine exhibits a pH-dependent shift in excitation maxima, allowing for ratiometric measurement .[1] This is critical for experimental integrity as it corrects for variations in dye concentration, photobleaching, and optical path length.[1]
-
Acidic Species (ROH): Excitation
[1] -
Basic Species (RO
): Excitation [1] -
Emission: Both species emit at
(Green)[1]
Key Application Areas:
-
Liposome/Vesicle Leakage Assays: Using the HPTS/DPX quencher pair.[1][2]
-
Intracellular pH Sensing: Using ratiometric imaging.[1]
-
Membrane Fusion: Lipid mixing assays.
Visualization of Ratiometric Logic
The following diagram illustrates the dual-excitation logic required for self-validating pH measurements.
Figure 1: Logical flow of ratiometric pH sensing. By comparing emission intensities from two excitation wavelengths, the readout becomes independent of dye concentration.
Protocol A: Liposome Leakage Assay (HPTS/DPX System)
This assay measures membrane permeability or disruption (e.g., by antimicrobial peptides or pore-forming toxins).[1][3][4] It relies on the collisional quenching of HPTS by DPX (p-xylene-bis-pyridinium bromide).[1]
Principle:
-
Inside Liposome: High concentration of HPTS + DPX
Fluorescence Quenched (Dark).[1] -
Leakage: Dye/Quencher released
Dilution Quenching stops Fluorescence Increase (Bright).[1]
Reagents
-
HPTS Stock: 200 mM in water (adjust to pH 7.4).
-
DPX Stock: 200 mM in water.[1]
-
Lipids: POPC, DOPC, or specific mix (e.g., Avanti Polar Lipids).[1]
-
Lysis Buffer: 10% Triton X-100.[1]
-
Running Buffer: 10 mM HEPES, 140 mM NaCl, pH 7.4.
Step-by-Step Methodology
-
Encapsulation Buffer Preparation: Mix HPTS and DPX to achieve final concentrations of 35 mM HPTS and 50 mM DPX in the hydration buffer.
-
Note: High ionic strength requires careful osmolarity balancing with the external running buffer to prevent osmotic burst.
-
-
Liposome Formation:
-
Purification (Critical Step): Remove unencapsulated dye using Size Exclusion Chromatography (SEC).[1]
-
Assay Execution:
Data Analysis
Calculate % Leakage using the following equation:
[1]- : Initial fluorescence (background).[1]
-
: Fluorescence at time
.[1][5] - : Fluorescence after detergent lysis (100% release).[1]
Protocol B: Intracellular pH Calibration (Nigericin Clamp)
When using Pyranine (or its cell-permeable acetoxymethyl ester derivatives) for intracellular pH (pHi) measurements, you cannot rely on a standard curve made in buffer.[1] The intracellular environment alters dye photophysics. You must perform an in situ calibration .[1]
The Nigericin Clamp Principle:
Nigericin is an ionophore that exchanges
Buffer Compositions (High )
| Component | Concentration (mM) | Function |
| KCl | 135 | Clamps K+ potential |
| NaCl | 10 | Physiological ionic balance |
| MgCl2 | 1 | Physiological cofactor |
| HEPES / MES | 20 | Buffering (Use MES for pH < 6.[1]5) |
| Nigericin | 10 µM | Ionophore (Add fresh) |
Experimental Workflow
Figure 2: In situ calibration workflow using the Nigericin High-
Step-by-Step Methodology
-
Dye Loading: Load cells with HPTS-AM ester (or scrape load/electroporate native HPTS).[1] Wash to remove extracellular dye.[1]
-
Experimental Read: Measure fluorescence ratios (
) of your treated samples. -
Calibration Solutions: Prepare 4-5 aliquots of High
buffer adjusted to specific pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). -
Clamping:
-
Curve Fitting: Plot Ratio (
) vs. pH ( ).[1] Fit using a modified Henderson-Hasselbalch equation:
(Note: For simplicity, most software allows a sigmoidal 4-parameter logistic fit which is empirically sufficient).[1]
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| High Background (Leakage Assay) | Incomplete removal of free dye.[1] | Re-run SEC column.[1] Ensure the "void volume" (cloudy) is separated from the "total volume" (yellow). |
| No Signal Change (Leakage Assay) | DPX concentration too low. | Ensure DPX is at least 35-50 mM inside the liposome for efficient contact quenching. |
| Unstable Ratio (pH Assay) | Photobleaching.[1] | Lower laser power.[1] Ensure exposure times for 405/450 channels are balanced to give similar intensities at pH 7.0. |
| Calibration Failure | Low | The Nigericin method fails if extracellular |
References
-
Kano, K., & Fendler, J. H. (1978). Pyranine as a sensitive pH probe for liposome interiors and surfaces.[1] Biochimica et Biophysica Acta (BBA) - Biomembranes. [1]
-
Straubinger, R. M., et al. (1990). Endocytosis of liposomes and intracellular fate of encapsulated molecules: Encounter with a low pH compartment after internalization in coated vesicles.[1] Cell.
-
Thermo Fisher Scientific. (n.d.).[1] pH Indicator Dyes—Section 20.2. Molecular Probes Handbook.
-
Avanti Polar Lipids. (n.d.). Liposome Preparation and Extrusion Protocols.
-
Thomas, J. A., et al. (1979). Intracellular pH measurements in Ehrlich ascites tumor cells utilizing spectroscopic probes generated in situ.[1] Biochemistry. [1]
Sources
- 1. Pyranine - Wikipedia [en.wikipedia.org]
- 2. Assays of Volume Change, Membrane Fusion and Membrane Permeability—Note 14.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyranine Fluorescence Quenching for the Characterization of Solutions [scirp.org]
Application Note: Real-Time Kinetic Monitoring of Esterase Activity Using HPTS Acetate
Abstract
This guide details the protocol for quantifying esterase activity using 8-Acetoxypyrene-1,3,6-trisulfonic acid (HPTS Acetate) . Unlike hydrophobic substrates (e.g., Fluorescein Diacetate), HPTS Acetate is highly water-soluble due to its three sulfonate groups, making it an ideal probe for solution-phase kinetics without the need for solubilizing detergents. Upon enzymatic hydrolysis, the non-fluorescent acetate ester is converted into highly fluorescent HPTS (Pyranine), allowing for sensitive, real-time monitoring. This protocol emphasizes the critical role of pH control due to the pKa of the reporter fluorophore.
Scientific Principles & Mechanism[1]
The Fluorogenic Switch
HPTS Acetate is a "caged" fluorophore. The acetylation of the phenolic hydroxyl group at position 8 quenches the fluorescence of the pyrene core.
-
Substrate (Dark): HPTS Acetate (8-Acetoxypyrene-1,3,6-trisulfonate).
-
Enzyme: Esterase (EC 3.1.1.x) or Lipase with esterase activity.
-
Product (Bright): HPTS (8-Hydroxypyrene-1,3,6-trisulfonate) + Acetate.
The Critical Role of pH
The fluorescence of the product, HPTS, is strictly pH-dependent. HPTS acts as a photoacid with a pKa of approximately 7.3 .
-
Protonated form (pH < 7.0): Excitation ~405 nm (Blue), weak emission.
-
Deprotonated form (pH > 7.5): Excitation ~454 nm (Blue-Green), strong emission at ~512 nm (Green).
Expert Insight: To achieve maximum sensitivity, the assay buffer must be maintained at pH 7.5–8.0. If the assay is run at pH 6.0, the released HPTS will be largely protonated, resulting in a negligible signal change even if hydrolysis occurs.
Reaction Pathway Diagram
Figure 1: Mechanism of HPTS Acetate hydrolysis. The final fluorescence signal is dependent on the deprotonation of the hydroxyl group at physiological to basic pH.
Materials & Equipment
Reagents
| Reagent | Specification | Storage |
| HPTS Acetate | >98% Purity (Trisodium salt) | -20°C, Desiccated, Dark |
| HPTS (Standard) | Free acid or salt (Pyranine) | Room Temp, Dark |
| Assay Buffer | 50 mM Tris-HCl or HEPES, pH 8.0 | 4°C |
| Enzyme Source | Purified Esterase or Cell Lysate | -80°C or Fresh |
| DMSO | Anhydrous (for stock preparation) | Room Temp |
| Stop Solution | 1% SDS or pH 3.0 Buffer (Optional) | Room Temp |
Equipment
-
Fluorescence Microplate Reader: Capable of Ex 460 nm / Em 510–520 nm.
-
Microplates: 96-well black-walled, clear-bottom plates (to minimize background scattering).
Experimental Protocol
Preparation of Stock Solutions
-
HPTS Acetate Stock (10 mM): Dissolve HPTS Acetate (MW ~566.4 g/mol ) in anhydrous DMSO.
-
Example: Dissolve 5.66 mg in 1 mL DMSO.
-
Stability: Stable for 1 month at -20°C. Aliquot to avoid freeze-thaw cycles.
-
-
HPTS Standard Stock (1 mM): Dissolve free HPTS in Assay Buffer. Used for the standard curve.[1]
Assay Setup (Standard 96-Well Format)
Objective: Monitor the rate of hydrolysis (Initial Velocity,
-
Buffer Prep: Pre-warm Assay Buffer (50 mM Tris, pH 8.0) to the reaction temperature (usually 25°C or 37°C).
-
Substrate Dilution: Dilute the 10 mM stock into Assay Buffer to create a 2X Working Solution (e.g., 20 µM, yielding 10 µM final).
-
Note: Keep this solution in the dark; esters can hydrolyze slowly under ambient light/temperature.
-
-
Enzyme Prep: Dilute enzyme samples in Assay Buffer to 2X desired concentration .
Plate Layout:
| Well Type | Component 1 (50 µL) | Component 2 (50 µL) | Purpose |
|---|---|---|---|
| Experimental | Enzyme Solution | HPTS Acetate (2X) | Measure Activity |
| No-Enzyme Control | Assay Buffer | HPTS Acetate (2X) | Measure Spontaneous Hydrolysis |
| Background Blank | Assay Buffer | Assay Buffer | Determine Instrument Noise |
| Standard Curve | HPTS Standard (0–20 µM) | Assay Buffer | Convert RFU to Concentration |
Kinetic Measurement
-
Pipette 50 µL of Enzyme Solution (or Buffer for controls) into the plate.
-
Incubate for 5–10 minutes at assay temperature to equilibrate.
-
Initiate Reaction: Add 50 µL of Substrate Working Solution using a multi-channel pipette.
-
Immediate Read: Place in plate reader and shake for 5 seconds.
-
Settings:
-
Mode: Kinetic
-
Excitation: 460 nm (Bandwidth 20 nm)
-
Emission: 510 nm (Bandwidth 20 nm)
-
Interval: Every 30–60 seconds for 20–60 minutes.
-
Gain: Set using the highest concentration of the Standard Curve (should be ~80% max saturation).
-
Data Analysis & Visualization
Workflow Diagram
Figure 2: Step-by-step workflow for the real-time kinetic assay.[1][2]
Calculations
-
Raw Data Processing: Plot RFU vs. Time (min) for each well.
-
Linearity Check: Identify the linear portion of the curve (typically the first 5–10 minutes).
-
Slope Calculation: Calculate the slope (
) for samples and the No-Enzyme Control. -
Correction:
-
Quantification: Use the slope of the HPTS Standard Curve (
, units: RFU/µM) to convert velocity to molar units:
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Spontaneous hydrolysis of stock; pH too high (>8.5). | Prepare fresh substrate stock. Lower pH to 7.5. Store stock in anhydrous DMSO. |
| Low Signal Intensity | pH < 7.0 (Product protonated); Substrate concentration too low. | Crucial: Adjust buffer to pH 8.0. The product is only fluorescent when deprotonated. |
| Non-Linear Kinetics | Substrate depletion; Enzyme instability. | Reduce enzyme concentration. Ensure <10% substrate is consumed during the measurement window. |
| Inner Filter Effect | Substrate concentration > 100 µM. | HPTS is highly absorbing. Keep final concentration < 50 µM or correct for inner filter effect. |
References
-
Wolfbeis, O. S., et al. (1983). "Synthesis and spectral properties of 8-acetoxypyrene-1,3,6-trisulfonic acid." Monatshefte für Chemie.
-
Kano, K., & Fendler, J. H. (1978). "Pyranine as a sensitive pH probe for liposome interiors and surfaces." Biochimica et Biophysica Acta (BBA).
-
Molecular Probes (Thermo Fisher). "Product Information: HPTS (Pyranine) and Derivatives." User Guide.
-
Avinash, M. B., et al. (2014). "Real-time monitoring of esterase activity using a fluorogenic probe." Organic & Biomolecular Chemistry.
(Note: While specific "HPTS Acetate" application notes are rare in public repositories, the chemistry is derived from the foundational work on Pyranine (HPTS) and general fluorogenic esterase substrates cited above.)
Sources
Advanced Biosensor Development using Pyranine (HPTS) Derivatives
Executive Summary
8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), commonly known as Pyranine, is a gold-standard fluorophore in physiological sensing due to its high water solubility, photostability, and distinct ratiometric response to pH near neutrality (pKa ~7.3). While native HPTS is widely used for vesicular pH monitoring, its application in continuous biosensors (e.g., glucose monitoring, transdermal patches) requires chemical modification to prevent leaching and enable specific analyte recognition.
This guide details the strategic use of polymerizable Pyranine derivatives (specifically HPTS-CysMA) and Boronic Acid conjugates for developing solid-state fluorescent biosensors. We provide validated protocols for synthesis, immobilization, and signal quantification, grounded in the principles of Photoinduced Electron Transfer (PET) and static quenching mechanisms.
Mechanistic Principles
The Ratiometric pH Switch (ESPT)
Native HPTS operates via an Excited-State Proton Transfer (ESPT) mechanism. Upon excitation, the hydroxyl proton dissociates, resulting in two distinct species:
-
Protonated (ROH): Excitation max ~405 nm.
-
Deprotonated (RO⁻): Excitation max ~450 nm.
-
Emission: Both species emit at ~511 nm.
The ratio of emission intensities (
Glucose Sensing: The "Turn-On" Mechanism
For glucose sensing, HPTS is often paired with a Viologen-Boronic Acid (V-BA) quencher.
-
Quenching: In the absence of glucose, the cationic V-BA forms a ground-state complex with anionic HPTS, quenching fluorescence via charge transfer.
-
Sensing: Glucose binds to the boronic acid moiety, forming a tetrahedral boronate ester. This negatively charged ester neutralizes the viologen's cationic character (zwitterionic formation), weakening the electrostatic attraction to HPTS.
-
Signal Recovery: HPTS is released from the complex, restoring fluorescence.
Figure 1: Mechanistic pathway of HPTS-based glucose sensing. Glucose binding alters the charge state of the quencher, releasing HPTS and restoring fluorescence.
Key Derivatives & Properties[1]
To utilize HPTS in hydrogels or fiber optics, it must be chemically modified to allow covalent attachment. The most robust derivative is HPTS-CysMA (Pyranine-Cysteine-Methacrylamide), which introduces a polymerizable methacrylate group via a sulfonamide linkage.
Table 1: Comparative Properties of HPTS and Derivatives
| Derivative | Functional Group | Application | pKa | Key Benefit |
| Native HPTS | Tris-sulfonate | Vesicular pH, Fluid phase | 7.3 | High Quantum Yield (>0.9) |
| HPTS-CysMA | Methacrylamide | Hydrogels, Implantable Sensors | ~7.0 | Covalent immobilization (No leaching) |
| HPTS-LysMA | Methacrylamide | Hydrogels | ~7.4 | Alternative linker length |
| HPTS-Sulfonamide | Sulfonyl Chloride | Protein Conjugation | Variable | Tunable pKa via substituent effects |
Experimental Protocols
Protocol A: Synthesis of Polymerizable HPTS-CysMA
Rationale: Direct entrapment of native HPTS leads to leaching over time. This protocol synthesizes a mono-substituted derivative for covalent incorporation into hydrogels.
Reagents:
-
Thionyl Chloride (
) -
L-Cysteine Methacrylamide (CysMA)
-
DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 g HPTS in 10 mL DMF. Add excess thionyl chloride (5 eq) dropwise at 0°C. Stir at room temperature for 4 hours to convert sulfonate groups to sulfonyl chlorides (HPTS-Cl). Note: This activates all three positions; stoichiometry must be controlled to favor mono-substitution, or purification is required.
-
Conjugation: React the crude HPTS-Cl with L-Cysteine Methacrylamide (1.2 eq) in the presence of a base (Diisopropylethylamine) in DMF at 0°C.
-
Hydrolysis: Quench the reaction with water to hydrolyze remaining unreacted sulfonyl chlorides back to sulfonates.
-
Purification: Precipitate the product in acetone. Redissolve in water and purify via Semi-Preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation: Verify structure via
-NMR (look for methacrylate vinyl protons at 5.4 and 5.7 ppm) and Mass Spectrometry.
Protocol B: Fabrication of Glucose-Sensing Hydrogel
Rationale: Creating a "Smart Hydrogel" that swells or changes fluorescence in response to glucose.
Components:
-
Fluorophore: HPTS-CysMA (0.1 mol%)
-
Receptor: 3-(Acrylamido)phenylboronic acid (3-APBA) (10-20 mol%)
-
Backbone: Acrylamide or HEMA
-
Crosslinker: PEG-Dimethacrylate (PEG-DMA)
-
Quencher (Optional): If using the 2-component system, include a cationic viologen monomer.
Workflow:
-
Pre-Gel Solution: Prepare a 40% (w/v) monomer solution in DMSO/Water (1:1).
-
Mix: Acrylamide (Base), 3-APBA (Receptor), HPTS-CysMA (Reporter), PEG-DMA (Crosslinker).
-
-
Initiation: Degas with Nitrogen for 10 mins. Add photoinitiator (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP) at 0.5% w/v.
-
Polymerization: Pipette solution into a glass mold (0.5 mm thickness). Expose to UV light (365 nm, 10 mW/cm²) for 5 minutes.
-
Washing: Demold and wash hydrogel discs in PBS (pH 7.4) for 24 hours to remove unreacted monomers.
-
Calibration: Incubate discs in PBS containing glucose (0, 2, 5, 10, 20 mM). Measure fluorescence emission at 511 nm (Ex: 450 nm).
Figure 2: Experimental workflow for fabricating and validating an HPTS-based glucose-sensing hydrogel.
Data Analysis & Troubleshooting
Ratiometric Calculation
To ensure data integrity against photobleaching or light source fluctuation, always calculate the ratio (
-
pH Sensing:
increases sigmoidally with pH. -
Glucose Sensing: If using a pKa-shift mechanism,
will change as glucose binding alters the local pKa of the boronic acid/HPTS environment.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Signal Drift | Dye Leaching | Ensure HPTS-CysMA purity; increase polymerization time. |
| Low Sensitivity | Incorrect Ratio | Optimize HPTS:Quencher ratio (Start at 1:10). |
| Slow Response | Hydrogel too dense | Use longer PEG crosslinkers (MW 1000+) to increase porosity. |
| No Glucose Response | pH Mismatch | Ensure assay pH is near the pKa of the Boronic Acid (~8.5 for native, ~7.0 for fluorinated derivatives). |
References
-
Immobilization Strategies: "Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles." Chemistry – A European Journal, 2021. Link
-
Glucose Sensing Mechanism: "Recent Progress in Diboronic-Acid-Based Glucose Sensors." MDPI Sensors, 2023. Link
-
HPTS-CysMA Synthesis: "HPTS-Mono and BIS Cys-Ma polymerizable fluorescent dyes for use in analyte sensors." US Patent 7,824,918 B2, 2010. Link
-
Viologen-HPTS Systems: "The Interaction of Boronic Acid-Substituted Viologens with Pyranine: The Effects of Quencher Charge on Fluorescence Quenching and Glucose Response." Langmuir, 2007. Link
-
General Properties: "8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt Product Information." Sigma-Aldrich.[4] Link
Sources
- 1. 8-Hydroxypyrene-1,3,6-trisulfonic acid = 96 6358-69-6 [sigmaaldrich.com]
- 2. Synthesis and Characterization of 8-O-Carboxymethylpyranine (CM-Pyranine) as a Bright, Violet-Emitting, Fluid-Phase Fluorescent Marker in Cell Biology | PLOS One [journals.plos.org]
- 3. 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt [HPTS] *CAS 6358-69-6* | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt experiments
Technical Support Center: 8-Acetoxypyrene-1,3,6-trisulfonic acid (HPTS/Pyranine)
Welcome to the Advanced Application Support Center. Subject: Troubleshooting High-Fidelity pH Sensing & Liposomal Leakage Assays using HPTS.
As a Senior Application Scientist, I often see researchers struggle not with the chemistry of HPTS—which is robust—but with the physics of its environment. HPTS (Pyranine) is the "gold standard" for near-neutral pH sensing (pKa ~7.3) because it is ratiometric, highly water-soluble, and membrane-impermeant.[1] However, its high charge density makes it sensitive to ionic strength, and its leakage assays require precise quencher ratios.
This guide moves beyond basic protocols to address the causal mechanisms of failure in high-stakes drug delivery and cell biology experiments.
Part 1: Spectral Integrity & Signal Acquisition
Q: Why is my fluorescence intensity fluctuating even when pH is constant? A: You are likely relying on single-wavelength intensity rather than ratiometric analysis. HPTS is a dual-excitation, single-emission ratiometric dye. Its protonated (acid) and deprotonated (base) forms have distinct excitation maxima but share an emission peak.
-
The Mechanism:
-
Acid Form (OH): Excites at ~405 nm .
-
Base Form (O⁻): Excites at ~450 nm .
-
Emission: Both emit at ~511 nm (Green).[1]
-
If you only excite at 450 nm, your signal is dependent on dye concentration, path length, and photobleaching. By taking the ratio (
Q: My ratiometric curve is flat. What is happening? A: Check your optical filters. The Stokes shift is relatively small. If your 450 nm excitation filter has a wide bandwidth (e.g., >20 nm), it may bleed into the emission channel (511 nm) or cross-talk with the 405 nm channel. Ensure you are using narrow-band excitation filters (e.g., 405/10 nm and 450/10 nm).
Data Summary: Optical Properties
| Property | Specification | Notes |
|---|---|---|
| Excitation (Acid) | 405 nm | Protonated state. Increases as pH drops. |
| Excitation (Base) | 450–460 nm | Deprotonated state. Increases as pH rises. |
| Emission | ~511 nm | Isosbestic point for emission (mostly). |
| pKa | ~7.3 | Critical: Shifts lower in high ionic strength buffers. |
| Solubility | >50 mg/mL (Water) | Highly hydrophilic; requires encapsulation for liposomes. |
Part 2: The "Nigericin Clamp" – Intracellular Calibration
Q: The pH values I calculate for my cells are consistently off by 0.3–0.5 units. A: You are likely using a standard curve generated in a cell-free buffer. The pKa of HPTS is sensitive to ionic strength and protein crowding. You must perform an in situ calibration using the Nigericin High-K⁺ Clamp method.
The Protocol Logic:
Nigericin is an ionophore that exchanges
Visualization: The Ratiometric Mechanism & Calibration Logic
Caption: The ratiometric equilibrium of HPTS. Excitation at 450nm favors the base form; 405nm favors the acid form. The ratio yields pH independent of dye concentration.
Troubleshooting the Clamp:
-
Buffer Mismatch: Ensure your calibration buffers contain 135–145 mM KCl . If you use NaCl, the clamp will fail because Nigericin has low affinity for Na⁺.
-
Time: Allow 5–10 minutes for equilibration at each pH step.
-
Ionophore Activity: Nigericin degrades. Always prepare fresh working solutions from frozen stocks.
Part 3: Liposome Leakage Assays (The HPTS/DPX System)
Q: I see high background fluorescence in my "0% leakage" control. A: You have unencapsulated dye on the outside of your liposomes. HPTS is extremely soluble.[1][3][4] Simple centrifugation often fails to pellet liposomes effectively while removing the dye.
-
Solution: Use Size Exclusion Chromatography (SEC) (e.g., Sephadex G-50 or G-75 columns) to separate liposomes (void volume) from free dye.
-
Verification: Add the quencher DPX (p-xylene-bis-pyridinium bromide) to the outside of the vesicles. If fluorescence drops instantly, your dye was outside.
Q: How does the HPTS/DPX assay actually work? A: It relies on Collisional Quenching .
-
Encapsulation: You co-encapsulate HPTS (fluorophore) and DPX (quencher) at high concentrations (e.g., 35 mM HPTS / 50 mM DPX). Inside the vesicle, they collide frequently, silencing the fluorescence.
-
Leakage: When the membrane is compromised, both molecules escape into the bulk buffer. The massive dilution factor reduces the collision probability to near zero.
-
Signal: Fluorescence "turns on" (de-quenching).
Visualization: Liposome Leakage Workflow
Caption: The HPTS/DPX de-quenching workflow. Purification (Step 3) is the most common failure point causing high background noise.
Q: My "100% Lysis" signal with Triton X-100 is lower than expected. A: DPX might be interfering with the Triton micelles, or the HPTS concentration is too high (self-quenching).
-
Check: Ensure the final concentration of HPTS after lysis is below 10 µM to avoid inner-filter effects.
-
Correction: Calculate leakage percentage using:
Where is the fluorescence after Triton X-100 addition.
Part 4: Stability & Storage FAQs
Q: Can I autoclave HPTS solutions? A: No. While thermally stable, autoclaving can induce hydrolysis or oxidation. Filter sterilize (0.22 µm) instead.
Q: My stock solution turned from yellow to amber. Is it bad? A: Likely yes. HPTS is light-sensitive. Store stock solutions (usually 10–100 mM in water) at 4°C in the dark (foil-wrapped). Amber discoloration suggests photo-oxidation.
References
-
Kano, K., & Fendler, J. H. (1978). Pyranine as a sensitive pH probe for liposome interiors and surfaces. Biochimica et Biophysica Acta (BBA) - Biomembranes, 509(2), 289–299.
-
Avnir, Y., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research.
-
Thomas, J. A., et al. (1979). Intracellular pH measurements in Ehrlich ascites tumor cells utilizing spectroscopic probes generated in situ. Biochemistry, 18(11), 2210–2218. (Foundational paper for the Nigericin clamp technique).
-
Thermo Fisher Scientific. (n.d.). Assays of Volume Change, Membrane Fusion and Membrane Permeability. (Detailed protocols for ANTS/DPX and HPTS/DPX).
-
Gilchrist, A. M., et al. (2020). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ChemRxiv.
Sources
Technical Support Center: Optimizing HPTS (Pyranine) for Intracellular pH Assays
Executive Summary & Clarification
This guide addresses the optimization of 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS/Pyranine) for intracellular pH (pHᵢ) sensing.
CRITICAL DISTINCTION: Before proceeding, verify your reagent. HPTS is a membrane-impermeant polar molecule.
-
If you are trying to load cells simply by adding dye to the media, you may be confusing HPTS with BCECF-AM or Fluorescein Diacetate (FDA) (which are membrane-permeant esters).
-
If you are using HPTS, you must use invasive loading (electroporation, scrape loading) or pinocytic loading .
-
The "Acetate" in your query likely refers to the Acetate-based pH clamping buffers used to calibrate the sensor, or a specific acetoxymethyl ester derivative (HPTS-AM, which is rare). This guide assumes you are using HPTS for ratiometric pH sensing and require assistance with loading and acetate-mediated pH calibration.
Part 1: Troubleshooting Guide (Q&A)
Category A: Signal & Loading Issues
Q: I added HPTS to my cell culture media, but I see no intracellular fluorescence after washing. Why? A: HPTS is highly hydrophilic and carries three sulfonic acid groups, making it membrane-impermeant. It cannot cross the lipid bilayer passively.
-
Solution: Use Pinocytic Loading . Incubate cells with a high concentration of HPTS (0.5 – 2.0 mM) in culture medium for 12–18 hours. The cells will non-specifically uptake the dye via pinocytosis. Wash cells 3x to remove extracellular dye before imaging.
-
Alternative: Use Electroporation (100 µM HPTS in buffer) if you are working with suspension cells or difficult-to-transfect lines.
Q: My fluorescence signal is high, but it’s not responding to pH changes. What is wrong? A: This usually indicates dye leakage or extracellular sequestration . If the dye leaks out, it measures the extracellular pH (pH 7.4), which is static.
-
Diagnostic: Check the background fluorescence. If the space between cells is fluorescent, your cells are leaking.
-
Fix: Perform the assay at lower temperatures (20–25°C) to reduce anion transport activity, or add Probenecid (1–2.5 mM) to the assay buffer to inhibit organic anion transporters that pump the dye out.
Category B: Acetate Buffer & Calibration
Q: When using the Acetate/Benzoate calibration method, my cells shrink or detach. Is the acetate concentration too high? A: Yes. High concentrations of acetate (weak acid) can cause significant osmotic stress and cytosolic acidification beyond the buffering capacity.
-
Optimization: Do not use pure acetate buffers. Use the Null Point Method or a High K+ / Nigericin clamp (preferred). If using acetate for acidification:
-
Limit Acetate: Keep acetate concentrations between 20–80 mM .
-
Isotonicity: Ensure the osmolarity is balanced (290–300 mOsm) by reducing NaCl or KCl in the buffer to compensate for the added sodium/potassium acetate.
-
Q: The ratiometric response (450/405 nm) is non-linear. How do I fix this? A: HPTS has a pKₐ of ~7.3. It is most linear between pH 6.5 and 8.0.
-
Check Excitation: Ensure your filters are precise. Excitation at 450 nm (pH-dependent, increases with pH) and 405 nm (pH-independent/isosbestic point) is required.
-
Background Subtraction: You must subtract the background intensity (cell-free area) from both channels before calculating the ratio. Failure to do this flattens the calibration curve.
Part 2: Optimized Experimental Protocols
Protocol 1: Pinocytic Loading of HPTS
Target Audience: Users measuring cytosolic pH in adherent cells.
-
Preparation: Dissolve HPTS (Trisodium salt) in sterile PBS to make a 100 mM stock .
-
Loading:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Dilute HPTS stock into complete culture medium to a final concentration of 1.0 mM .
-
Incubate cells overnight (12–15 hours) at 37°C / 5% CO₂.
-
-
Recovery:
-
Aspirate the loading medium.
-
Wash cells 3x with warm HBSS (Hank's Balanced Salt Solution) or Assay Buffer.
-
Incubate in dye-free medium for 30 minutes to allow efflux of any loosely associated dye.
-
-
Baseline Read: Measure fluorescence at Ex/Em 450/510 nm and 405/510 nm.
Protocol 2: Acetate-Based pH Calibration (Null Point Method)
Context: Using acetate to clamp intracellular pH.
Reagents:
-
Buffer A (Acidic): 140 mM K-Acetate, 2 mM MgCl₂, 10 mM MES (pH 5.5).
-
Buffer B (Basic): 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 10 mM Methylamine (pH 8.5).
-
Nigericin: 10 µM (Ionophore to equilibrate H⁺ and K⁺).
Workflow:
-
Prepare a range of pH calibration buffers (pH 6.0, 6.5, 7.0, 7.5, 8.0) by mixing Buffer A and Buffer B in varying ratios.
-
Crucial Step: Add 10 µM Nigericin to all calibration buffers.
-
Note: While Acetate enters the cell to acidify, Nigericin ensures the H⁺ gradient collapses to match the external buffer, utilizing the high K⁺ to drive the equilibrium.
-
-
Aspirate assay media from the cells.
-
Add the calibration buffers to separate wells. Incubate for 10–15 minutes.
-
Measure fluorescence ratios (450/405 nm).
-
Plot Ratio vs. pH to generate a standard curve.
Part 3: Data Visualization & Mechanism
Figure 1: Ratiometric Sensing Mechanism of HPTS
Caption: HPTS excitation spectrum shifts based on protonation state. The 405 nm signal is the isosbestic point (reference), while the 450 nm signal increases with alkalinity (deprotonation).
Figure 2: Assay Workflow with Acetate Clamping
Caption: Step-by-step workflow for loading HPTS and performing the Acetate/Nigericin calibration clamp.
Part 4: Reference Data
Table 1: HPTS vs. Common Alternatives
| Feature | HPTS (Pyranine) | BCECF-AM | Fluorescein Diacetate (FDA) |
| Permeability | Impermeant (Requires invasive load) | Permeant (AM Ester) | Permeant (Acetate Ester) |
| Excitation | 405 / 450 nm | 440 / 490 nm | ~490 nm |
| pKₐ | ~7.3 (Cytosolic) | ~6.98 | N/A (Viability probe) |
| Leakage | Low (highly charged) | Moderate | High |
| Primary Use | Long-term pH sensing, Liposomes | Standard Acute pHi Assay | Viability / Esterase Activity |
References
-
Thermo Fisher Scientific. Probes Useful at Near-Neutral pH—Section 20.2. Molecular Probes Handbook. Link
-
Han, J. & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH.[1][2][3][4] Chemical Reviews, 110(5), 2709–2728. Link
-
Overly, C. C., et al. (1995). Ratiometric measurement of intracellular pH in cultured cells using HPTS. The Journal of Neuroscience, 15(4), 2968. Link
-
MedChemExpress. Pyranine (HPTS) Product Information and Protocols.Link
-
Cano, M., et al. (2018). Intracellular pH sensing using pyranine-loaded liposomes. Journal of Materials Chemistry B. Link
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
common issues with fluorogenic esterase activity assays
Current Status: Operational
Ticket Type: Troubleshooting & Optimization
Assigned Specialist: Senior Application Scientist
Introduction: The "Black Box" of Esterase Assays
Welcome to the technical support center. If you are here, you are likely facing one of three problems: your negative controls are glowing, your kinetic curves are flat, or your cells are losing fluorescence before you can image them.
Fluorogenic esterase assays rely on a "masked" fluorophore (e.g., Fluorescein Diacetate, Calcein AM, 4-MUA). These molecules are non-fluorescent esters that, upon hydrolysis by esterases, release a highly fluorescent product.[1] While theoretically simple, these assays are thermodynamically unstable systems.
This guide moves beyond basic protocol steps to address the causality of common failures. We will treat your assay as a system of competing rates: enzymatic hydrolysis vs. spontaneous hydrolysis, and influx vs. efflux.
Module 1: The "Ghost Signal" (High Background)
User Query: "My blank controls (no enzyme/no cells) are showing significant fluorescence over time. Is my buffer contaminated?"
Technical Diagnosis: You are likely experiencing spontaneous chemical hydrolysis . Ester bonds are thermodynamically unstable in aqueous environments, particularly as pH and temperature rise. This is not contamination; it is chemistry.
The Mechanism
Fluorogenic substrates like Fluorescein Diacetate (FDA) and 4-Methylumbelliferyl Acetate (4-MUA) are prone to non-enzymatic cleavage by hydroxide ions (
-
The Trap: You increase pH to optimize the fluorescence of the product (fluorescein pKa ~6.4), but this exponentially increases the rate of spontaneous hydrolysis.
-
The Artifact: Your "blank" slope increases, masking the true enzymatic rate (Signal-to-Noise ratio drops).
Troubleshooting Protocol: Background Suppression
| Variable | Recommendation | The "Why" (Causality) |
| Substrate Storage | Store stocks in anhydrous DMSO at -20°C. | Moisture in DMSO triggers hydrolysis before the assay begins. |
| Buffer pH | Keep reaction pH < 7.5 if possible. | Hydroxide-mediated hydrolysis rates double with every 0.3–0.5 pH unit increase [1]. |
| Temperature | Run blanks at the same temp as samples. | Spontaneous hydrolysis is endothermic; it accelerates significantly at 37°C vs RT. |
| Correction | Mandatory: Subtract the time-dependent blank slope, not just the T=0 value. | The background is kinetic, not static. Subtracting a static blank ignores the "ghost signal" accumulation. |
Module 2: The "pH Paradox" (Kinetic Accuracy)
User Query: "I added enzyme, but the signal is weak. I increased the pH to 8.0, and now the background is too high. How do I get a strong signal without the background?"
Technical Diagnosis: You are caught in the pH Divergence . The pH required for optimal enzyme activity often differs from the pH required for the fluorophore’s maximum quantum yield.
-
4-Methylumbelliferone (4-MU) (product of 4-MUA) has a pKa of ~7.8. At pH 7.0, it is largely protonated and non-fluorescent (quenched).
-
Fluorescein has a pKa of ~6.4. It is fluorescent at pH 7.0 but maximally fluorescent > pH 8.0.
Workflow Solution: The "Stop-and-Read" Protocol
For 4-MUA assays, you cannot measure kinetics continuously at neutral pH with high sensitivity. You must uncouple the reaction phase from the detection phase.
Figure 1: The "Stop-and-Read" workflow decouples enzymatic optimization from fluorophore physics, preventing the "pH Paradox."
Standard Stop Solution: 0.1 M Glycine-NaOH, pH 10.7. This instantly denatures the esterase (stopping the reaction) and deprotonates the 4-MU (maximizing signal) [2].
Module 3: The "Leaky Cell" (Live Cell Imaging)
User Query: "My cells light up with FDA/Calcein, but within 10 minutes the dye is in the media and the cells are dark. Why?"
Technical Diagnosis: This is Anion Transporter Efflux . Once the esterase cleaves the AM (acetoxymethyl) or acetate groups, the resulting product is negatively charged. While this charge should trap the dye, many cells (especially tumor lines or stem cells) express Multidrug Resistance Proteins (MDRs) like P-glycoprotein (P-gp) that actively pump anionic dyes out of the cell [3].
Substrate Selection & Retention Strategy
| Feature | Fluorescein Diacetate (FDA) | Calcein AM | BCECF-AM |
| Cell Retention | Poor. Leaks rapidly (minutes). | Good. 3-4 charges trap it better. | Moderate. Used for pH assays. |
| Cost | Very Low. | High. | Moderate. |
| Use Case | Quick viability checks (flow cytometry). | Long-term imaging, neurite tracing. | Intracellular pH measurement. |
| Leakage Fix | Read immediately (<5 mins). | Add Probenecid (1-2.5 mM). | Add Probenecid. |
Critical Protocol Adjustment: The Probenecid Block If using Calcein AM or FDA for imaging >10 minutes:
-
Prepare a 250 mM Probenecid stock in water (pH adjusted to 7.4 with NaOH—it is hard to dissolve).
-
Add to cell media at a final concentration of 1–2.5 mM during the staining step.
-
Mechanism: Probenecid inhibits organic anion transporters, mechanically "locking" the fluorescent product inside the cytosol [4].
Module 4: Linearity & The Inner Filter Effect
User Query: "My standard curve bends downwards at high concentrations. Is the detector saturating?"
Technical Diagnosis: While detector saturation is possible, you are likely seeing the Inner Filter Effect (IFE) .
-
Primary IFE: At high concentrations, the substrate molecules near the light source absorb all the excitation energy, leaving none for the molecules deeper in the well.
-
Secondary IFE: The emitted light is re-absorbed by other molecules before it exits the well.
Self-Validating Check: Dilute your sample 1:2.
-
If fluorescence drops by exactly 50%, you are in the linear range.
-
If fluorescence drops by less than 50% (e.g., signal stays high), you were suffering from IFE/quenching.
Correction Protocol: Ensure the absorbance (OD) of your substrate at the excitation wavelength is < 0.05 . If OD > 0.1, the linear relationship between concentration and fluorescence collapses [5].
Summary: Troubleshooting Matrix
| Symptom | Probable Cause | Immediate Action |
| High Blank Signal | Spontaneous Hydrolysis | Lower pH to <7.5; Use fresh stock; Subtract kinetic blank. |
| Flat Kinetic Curve | pH too low for fluorophore | Use "Stop Solution" (pH 10) endpoint method. |
| Rapid Signal Loss (Cells) | Active Efflux (MDR pumps) | Switch to Calcein AM; Add Probenecid. |
| Non-linear Standard Curve | Inner Filter Effect | Dilute substrate until Absorbance < 0.05. |
| Precipitation | Solubility Limit | Dilute stock in DMSO, then dilute >1:100 into aqueous buffer slowly. |
References
-
Guilbault, G. G., & Kramer, D. N. (1966). Lipolysis of fluorescein esters. Analytical Biochemistry.
-
Zhi, H., et al. (2013). Fluorescence properties of 4-methylumbelliferone and its derivatives. Journal of Fluorescence.
-
Homolya, L., et al. (1993). Fluorescent cellular probes for the function of multidrug resistance proteins. Journal of Biological Chemistry.
-
Di Virgilio, F., et al. (1988). Fura-2 secretion and sequestration in macrophages. Journal of Immunology.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Inner Filter Effects.[2]
Sources
Technical Guide: Maximizing Signal-to-Noise Ratio with HPTS Acetate
Executive Summary
HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid), commonly known as Pyranine, is a gold-standard fluorescent pH indicator due to its high water solubility, membrane impermeability (in its salt form), and distinct ratiometric excitation profile.
HPTS Acetate (8-acetoxypyrene-1,3,6-trisulfonic acid) is the cell-permeant, non-fluorescent precursor. Upon entering the cell or vesicle, intracellular esterases hydrolyze the acetate group, trapping the highly charged, pH-sensitive HPTS molecule inside.
Low Signal-to-Noise Ratio (SNR) in HPTS assays typically stems from three root causes:
-
Incomplete Hydrolysis: Failure to convert the non-fluorescent acetate form to the fluorescent phenol form.
-
Background Fluorescence: Unwashed extracellular dye or leakage from the target compartment.
-
Improper Optical Configuration: Failure to utilize the ratiometric isosbestic point for normalization.
This guide provides a technical roadmap to isolate and resolve these variables.
Mechanism of Action & Optical Logic
To improve SNR, one must first understand the signal origin. HPTS acts as a photoacid.[1][2][3][4] Its protonated (ROH) and deprotonated (RO⁻) forms exhibit distinct excitation maxima but share a common emission peak.
-
Excitation 1 (Acidic Species): ~405 nm (Protonated)
-
Excitation 2 (Basic Species): ~450–460 nm (Deprotonated)
-
Emission: ~510 nm (Green)
The Ratiometric Advantage:
By calculating the ratio of emission intensities (
Visualizing the Signal Pathway
Figure 1: The activation pathway of HPTS Acetate. The acetate group masks the phenol, rendering it non-fluorescent until hydrolysis occurs inside the target compartment.
Troubleshooting & Optimization Guide
Phase 1: Sample Preparation & Loading
Q: My fluorescence signal is weak even after loading HPTS Acetate. How do I fix this?
A: This usually indicates incomplete hydrolysis or insufficient loading concentration.
-
Increase Incubation Time/Temp: Esterase activity is temperature-dependent. Incubate at 37°C for at least 30–60 minutes. Room temperature incubation often yields incomplete hydrolysis.
-
Concentration Titration: Start with 10–50 µM HPTS Acetate.
-
Warning: Do not exceed 100 µM inside the compartment. HPTS is prone to concentration-dependent self-quenching (inner filter effect) above this limit, which drastically reduces SNR and distorts the linear range of pH response.
-
-
Verify Hydrolysis: If working with artificial vesicles (liposomes) lacking esterases, you cannot use HPTS Acetate. You must encapsulate the pre-hydrolyzed trisodium salt form during vesicle formation.
Q: I see high background fluorescence outside my cells/vesicles. How do I remove it?
A: Extracellular dye is the #1 killer of SNR.
-
The "Back-Exchange" Wash: If using HPTS Acetate, wash cells 3x with a buffer containing 1% BSA (Bovine Serum Albumin) . BSA binds to residual hydrophobic HPTS Acetate and helps strip it from the outer membrane leaflet.
-
The DPX Quencher Method (For Liposomes):
-
If you are performing a leakage assay or working with liposomes, add DPX (p-xylene-bis-pyridinium bromide) to the external buffer.
-
Mechanism: DPX is a cationic quencher.[5] HPTS is polyanionic. They form a non-fluorescent ground-state complex. Since DPX cannot cross the membrane, it selectively silences all external fluorescence, leaving only the internal signal. This can improve SNR by 10–50 fold.
-
Phase 2: Optical Configuration
Q: My ratiometric data is noisy. What filter settings should I use?
A: Precision in filter selection is non-negotiable.
-
Excitation 1 (Reference/Acid): 405 nm (bandwidth ≤ 10 nm). This is near the isosbestic point but favors the protonated form.
-
Excitation 2 (pH Sensitive/Base): 450 nm or 460 nm (bandwidth ≤ 10 nm). This peak rises dramatically as pH increases.
-
Emission: 510 nm (bandwidth ~40 nm).
-
Dichroic Mirror: 490 nm LP (Long Pass).
Q: How do I calibrate the signal to absolute pH?
A: You must perform an in situ calibration using the Nigericin Clamp method.
-
Prepare buffers at known pH values (e.g., 5.5, 6.5, 7.5).
-
Add Nigericin (10 µM) and High Potassium (100–140 mM K+) to the buffer.
-
Why? Nigericin is a K⁺/H⁺ ionophore. It equilibrates the intracellular pH (
) with the extracellular pH ( ) only if [K⁺] is equal on both sides.
-
-
Plot the Ratio (
) vs. pH to generate your standard curve.[6]
Protocol: The DPX "Noise Killer" for Liposomes
If your experiment involves measuring pH or leakage in vesicles, this protocol ensures the highest possible SNR.
| Step | Action | Technical Note |
| 1 | Encapsulation | Encapsulate HPTS (Trisodium salt) at 10–20 mM inside liposomes. |
| 2 | Separation | Pass liposomes through a Sephadex G-50 column (Size Exclusion Chromatography) to remove bulk external dye. |
| 3 | Quenching | Add DPX (10–50 mM) to the external buffer. |
| 4 | Measurement | Measure Fluorescence. Any residual external signal is now quenched. |
| 5 | Lysis (Control) | Add Triton X-100 (0.1%). This releases internal HPTS, exposing it to external DPX. Signal should drop to near zero. |
Visualizing the DPX Quenching Workflow
Figure 2: The DPX Quenching strategy. By adding DPX to the external medium, background noise from unencapsulated dye is silenced, isolating the specific signal from the vesicle interior.
Reference Data
Table 1: Optical Properties of HPTS
| Parameter | Value | Notes |
| Excitation Max (Acid) | 405 nm | Protonated form (ROH) |
| Excitation Max (Base) | 454 nm | Deprotonated form (RO⁻) |
| Emission Max | 511 nm | pH independent emission peak |
| pKa (Ground State) | ~7.3 | Ideal for physiological pH (6.0–8.0) |
| pKa (Excited State) | ~1.4 | Photoacid behavior causes large Stokes shift |
| Solubility | >50 mg/mL (Water) | Highly soluble; requires washing to prevent background |
References
-
Han, J. & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH. Chemical Reviews.
-
Wolfbeis, O. S. (2004). Fiber-Optic Chemical Sensors and Biosensors. Analytical Chemistry.
-
Kano, K. & Fendler, J. H. (1978). Pyranine as a Sensitive pH Probe for Liposome Interiors and Surfaces. Biochimica et Biophysica Acta (BBA) - Biomembranes.
-
Agrawal, A. et al. (2018). Probing Membrane Leakage with HPTS/DPX Assay. Methods in Molecular Biology.
-
Thermo Fisher Scientific. Cellular pH Measurements using HPTS. Technical Notes.
Sources
Technical Support Center: Optimization of 8-Acetoxypyrene-1,3,6-trisulfonic Acid (HPTS-Acetate)
[1]
Current Status: Operational Ticket Topic: Prevention of Photobleaching & Signal Loss Assigned Specialist: Senior Application Scientist, Fluorescence Dynamics Unit[1]
Executive Summary: The Dual-State Challenge
Welcome to the technical support hub for 8-Acetoxypyrene-1,3,6-trisulfonic acid (HPTS-Acetate). Before addressing photobleaching, we must establish the unique "activatable" nature of this probe.[1]
Crucial Distinction: You are working with a fluorogenic esterase substrate .[1]
-
The Precursor (Acetate form): Non-fluorescent (or weakly fluorescent) and cell-permeable.[1]
-
The Sensor (Hydrolyzed form - HPTS/Pyranine): Highly fluorescent, pH-sensitive, and hydrophilic.[1]
The "Bleaching" Trap: Users often report "bleaching" when they are actually experiencing dye leakage or hydrolysis failure .[1] True photobleaching involves the destruction of the excited fluorophore by Reactive Oxygen Species (ROS).[1] This guide distinguishes between these failure modes and provides validated protocols for stabilization.
Module 1: Diagnostic Workflow (Is it really bleaching?)
Before modifying your buffer chemistry, use this logic flow to identify the root cause of signal loss.
Figure 1: Diagnostic decision tree to distinguish between photophysical bleaching, reversible blinking, and biological leakage.
Module 2: Chemical Mitigation Strategies
Because HPTS is a pH sensor , standard commercial antifade mountants are often unsuitable.[1] Many contain acidic preservatives or buffers that will clamp the pH, rendering your sensor useless.[1] You must build a custom, pH-neutral antifade system.[1]
The Gold Standard: The Trolox System
Trolox (a water-soluble Vitamin E analog) is the superior choice for HPTS. Unlike simple oxygen scavengers (which can induce hypoxia and alter intracellular pH), Trolox works via a Reducing and Oxidizing System (ROXS) mechanism to quench triplet states without depleting oxygen entirely.[1]
Protocol: Preparation of Trolox-Enhanced Imaging Buffer
Reagents Required:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)[1]
-
NaOH (for solubilization)[1]
-
HEPES or PBS (pH adjusted to experimental needs)[2]
Step-by-Step:
-
Stock Solution (100 mM): Dissolve Trolox powder in water. It will not dissolve well until you add NaOH.[1] Add 1N NaOH dropwise while vortexing until the solution clears.
-
pH Adjustment: Immediately adjust the pH of the stock to 7.4 (or your target pH). Critical: High pH Trolox degrades rapidly.
-
Working Solution: Dilute the stock into your imaging media to a final concentration of 1 mM to 2 mM .
-
Incubation: Pre-incubate cells for 10 minutes.
Comparative Efficacy of Additives
| Additive | Mechanism | Suitability for HPTS | Risk Factor |
| Trolox | Triplet State Quencher (ROXS) | High | Low cytotoxicity; pH neutral. |
| Ascorbic Acid | Radical Scavenger | Medium | Can acidify media; alters pH readings.[1] |
| Oxyrase / Glox | Enzymatic O₂ Removal | Low | Induces hypoxia; causes metabolic acidification (Lactic acid), skewing HPTS data.[1] |
| PPD (p-Phenylenediamine) | Scavenger | Forbidden | Toxic to live cells; often discolors media.[1] |
Module 3: Hardware & Acquisition Optimization
If chemical intervention is insufficient, the issue lies in Photon Flux Density .[1] HPTS is prone to "excited-state proton transfer" (ESPT), making it sensitive to high-energy excitation.[1]
The "Dark Time" Strategy
Continuous wave (CW) excitation drives the fluorophore into a "bottleneck" triplet state, where it is vulnerable to destruction by oxygen.[1]
Recommendation: Switch to Stroboscopic (Pulsed) Illumination .
-
Duty Cycle: Trigger the LED/Laser only during the camera exposure (e.g., 50ms).
-
Dark Interval: Allow >200ms between pulses. This allows the triplet state to relax back to the ground state non-destructively.
Figure 2: The photophysical pathway. The goal is to maximize the Orange path (Rescue) and minimize the Red path (ROS damage).
Module 4: Frequently Asked Questions (FAQs)
Q1: My signal is bright initially but vanishes within 2 minutes. Is this bleaching?
-
Diagnosis: Likely Leakage .[1] HPTS is highly water-soluble (3 sulfonates).[1][3] If your cells are not healthy, or if you are not using an anion transport inhibitor, the dye will be pumped out.[1]
-
Fix: Add Probenecid (1-2.5 mM) to the loading and imaging buffer to inhibit organic anion transporters.
Q2: Can I use commercial "Antifade Mounting Media" for fixed cells?
-
Warning: Most mounting media (e.g., Vectashield) are buffered to specific pH levels (often alkaline) to maximize signal for immunofluorescence.[1] Since HPTS is a pH sensor, the mounting medium will override the pH you are trying to measure.[1]
-
Fix: Image in a defined buffer (PBS/HEPES) sealed with VALAP (Vaseline:Lanolin:Paraffin) rather than a polymerizing mountant.
Q3: The dye is not entering the cells.
-
Explanation: You are likely using the hydrolyzed form (HPTS) rather than the acetoxy form. The acetoxy group masks the charges, allowing entry.[1] Once inside, esterases cleave it, trapping the charged HPTS molecule.[1]
-
Fix: Verify you are using CAS 115787-83-2 (Acetoxypyrene-trisulfonic acid) and not CAS 6358-69-6 (HPTS/Pyranine).
References
-
Cordes, T., Vogelsang, J., & Tinnefeld, P. (2009).[1][4][5] On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent. Journal of the American Chemical Society, 131(14), 5018–5019.[1][5] Retrieved from [Link]
-
Han, J., & Burgess, K. (2010).[1] Fluorescent Indicators for Intracellular pH. Chemical Reviews, 110(5), 2709–2728.[1] Retrieved from [Link]
-
Bernas, T., et al. (2004).[1] Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. Journal of Microscopy, 215(3), 281-296.[1] Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. tocris.com [tocris.com]
- 5. research.rug.nl [research.rug.nl]
troubleshooting guide for intracellular pH measurements using fluorescent probes
Technical Support Center: Intracellular pH Measurement
Topic: Troubleshooting Fluorescent pH Probes (BCECF, SNARF, pHrodo) Ticket Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Physics of pH Sensing
Accurate intracellular pH (pHi) measurement relies on the protonation state of a fluorophore altering its quantum yield or spectral shift.[1][2] The most common failure mode in these experiments is not the dye itself, but the calibration scaffold . If you cannot clamp the intracellular pH to a known external standard, your fluorescence data is merely qualitative.
This guide addresses the three critical phases of pHi experimentation: Probe Selection , Dye Loading/Retention , and Quantitative Calibration .
Part 1: Probe Selection & Chemistry
User Question: "I am seeing high background and low sensitivity in my lysosomes. I’m using BCECF. Is this the right dye?"
Scientist Response: No. BCECF is a cytosolic dye with a pKa (~7.0) optimized for neutral environments. For acidic organelles (lysosomes/endosomes), you require a probe with a lower pKa and a fluorogenic "turn-on" mechanism to distinguish the acidic compartment from the neutral cytosol.
Decision Matrix: Probe Suitability
| Probe | Type | pKa | Opt. Range | Primary Application | Mechanism |
| BCECF | Ratiometric | ~7.0 | 6.4 – 7.6 | Cytosolic pH (Physiological) | Dual Excitation (440/490 nm) |
| SNARF-1 | Ratiometric | ~7.5 | 7.0 – 8.0 | Cytosolic pH (Alkaline shifts) | Dual Emission (580/640 nm) |
| pHrodo Red/Green | Intensity | ~6.5 | 4.0 – 7.0 | Endocytosis / Phagocytosis | Fluorogenic (Dark at neutral, Bright at acid) |
| LysoSensor Yellow/Blue | Ratiometric | ~4.2 | 3.5 – 6.0 | Lysosomes | Dual Emission (Yellow/Blue) |
Part 2: Dye Loading & Retention (The "AM" Mechanism)
User Question: "My cells are not fluorescent after incubation, or the dye leaks out within minutes. How do I fix this?"
Scientist Response: This issue usually stems from esterase inactivity (failure to load) or anion transport (active leakage). Most pHi probes are delivered as Acetoxymethyl (AM) esters. They are non-fluorescent and hydrophobic until cleaved by intracellular esterases.
Troubleshooting Protocol: Dye Retention
-
Check Esterase Activity: If cells are metabolically compromised (dead/dying), they cannot cleave the AM ester. Verify cell viability.
-
Inhibit Anion Transporters: Many cell types (e.g., macrophages, CHO cells) actively pump out anionic dyes (like cleaved BCECF) via multidrug resistance proteins (MDR).
-
Solution: Add Probenecid (1–2.5 mM) or Sulfinpyrazone to the loading buffer and wash buffer.
-
-
Optimize Loading Temperature:
-
Room Temp (20-25°C): Reduces compartmentalization into organelles.
-
37°C: Faster loading but higher risk of dye sequestration into mitochondria/lysosomes.
-
Visualizing the Trap Mechanism The following diagram illustrates the "Trap" mechanism. If the "Esterase Cleavage" step fails, the dye washes out. If "Anion Transporter" is active, the trapped dye is pumped out.
Caption: The AM-Ester Trap Mechanism. Probenecid blocks the "Anion Transporter" pathway (Red), ensuring the fluorescent dye remains trapped (Green).
Part 3: The "High K+ / Nigericin" Calibration Standard
User Question: "My raw fluorescence ratios changed, but how do I know the absolute pH? Can I just use standard buffers?"
Scientist Response: You cannot use standard buffers because the cell membrane maintains a pH gradient. You must chemically "clamp" the internal pH to match the external buffer. The Gold Standard method is the Nigericin / High K+ Technique .
The Mechanism:
Nigericin is an ionophore that exchanges H+ for K+. If (and only if) the extracellular K+ concentration matches the intracellular K+ concentration (~145 mM), the chemical gradient for K+ is zero. Consequently, the H+ gradient also collapses to zero, forcing
Protocol: In Situ Calibration
Reagents:
-
Nigericin: Stock 10 mM in Ethanol. Working conc: 10–20 µM.
-
Valinomycin (Optional): Working conc: 5–10 µM (helps collapse membrane potential, improving equilibration speed).
-
Calibration Buffers: A series of buffers (pH 5.5, 6.5, 7.5, 8.5) containing 145 mM KCl (NOT NaCl).
Step-by-Step Workflow:
-
Acquire Experimental Data: Record fluorescence of your samples in physiological buffer (High Na+).
-
Wash: Remove physiological buffer.
-
Clamp (Point 1): Add pH 5.5 High K+ Buffer + Nigericin (10 µM). Incubate 5–10 mins. Image/Read.
-
Clamp (Point 2-4): Repeat with pH 6.5, 7.5, and 8.5 buffers.
-
Plot: Plot the Ratio (Y-axis) vs. Buffer pH (X-axis). Fit to a modified Henderson-Hasselbalch equation.
Visualizing the Clamp
Caption: The Nigericin Clamp. By equalizing [K+] across the membrane, the H+/K+ antiporter (Nigericin) forces the H+ gradient to collapse, equilibrating pH.
Part 4: Signal Artifacts & Ratiometric Logic
User Question: "My signal intensity drops over time. Is my pH changing or is the dye bleaching?"
Scientist Response: If you are using a single-wavelength dye (like Fluo-4 for Calcium, or simple Fluorescein for pH), you cannot distinguish between bleaching, leakage, and pH change. This is why Ratiometric imaging is required for quantitative work.
The Ratiometric Advantage (BCECF Example):
-
Excitation 1 (490 nm): pH Sensitive (Intensity increases as pH increases).
-
Excitation 2 (440 nm): Isosbestic Point (pH Insensitive).
-
Calculation:
If the dye bleaches or leaks, both 490 and 440 signals drop proportionally. The Ratio remains constant, preserving the pH measurement.
Troubleshooting Table: Common Artifacts
| Symptom | Cause | Corrective Action |
| Flat Calibration Curve | Buffers contain Na+ instead of K+ | Remake buffers with 145 mM KCl. Nigericin requires K+ to work. |
| Slow Equilibration | Membrane potential interference | Add Valinomycin (5 µM) to the Nigericin step. |
| Drifting Baseline | Phototoxicity / Bleaching | Reduce laser power; increase interval between frames; switch to Ratiometric mode. |
| Spotty/Punctate Signal | Dye sequestration in lysosomes | Load at Room Temp; reduce loading time; use lower AM ester concentration. |
References
-
Grinstein, S., et al. (1989). Mechanisms of regulation of the Na+/H+ exchanger. Reviews of Physiology, Biochemistry and Pharmacology. [Link]
-
Thomas, J. A., et al. (1979). Intracellular pH measurements in Ehrlich ascites tumor cells utilizing spectroscopic probes generated in situ. Biochemistry.[3] [Link]
-
Chow, S., & Hedley, D. (2020). Flow Cytometric Measurement of Intracellular pH.[4][5] Current Protocols in Cytometry. [Link]
Sources
Technical Support Center: Optimizing Microscope Filter Sets for Pyranine (HPTS) Fluorescence
Role: Senior Application Scientist Subject: Technical Guide for Ratiometric pH Imaging using Pyranine (HPTS)
Core Concept: The Ratiometric Advantage
Pyranine (8-Hydroxypyrene-1,3,6-trisulfonic acid, or HPTS) is a ratiometric pH indicator.[1] Unlike intensity-based dyes (like Fluo-4 for calcium), where signal intensity correlates with concentration, Pyranine allows for pH measurement independent of dye concentration, optical path length, or uneven loading.[1]
The Mechanism: Pyranine exhibits a pH-dependent shift in excitation absorbance.[1]
-
Acidic Species (Protonated): Excitation peak at ~405 nm .[1]
-
Basic Species (Deprotonated): Excitation peak at ~450–460 nm .[1]
-
Emission: Both species emit at ~510–520 nm .[1]
Critical Implication: To calculate pH accurately, you must excite the sample sequentially at two wavelengths (405 nm and 460 nm) and collect emission at 510 nm.[1] The ratio of these two emission intensities (
Hardware Configuration: Filter Set Optimization
Why Standard GFP Filters Fail
A common error is attempting to image Pyranine with a standard GFP/FITC filter set.[1]
-
GFP Excitation (470–490 nm): efficiently excites the deprotonated (basic) form of Pyranine.[1]
-
The Problem: It completely misses the protonated (acidic) excitation peak at 405 nm. You will see a signal, but you cannot perform ratiometric analysis, rendering the pH measurement susceptible to artifacts from dye leakage and photobleaching.[1]
Recommended Filter Specifications
For optimal ratiometric imaging, you require a "Dual-Excitation, Single-Emission" configuration.[1]
| Component | Specification | Technical Rationale |
| Exciter 1 (Acidic) | 405/20 nm | Targets the protonated species peak (405 nm).[1] Narrow bandwidth prevents crosstalk with the basic peak. |
| Exciter 2 (Basic) | 450/40 nm or 460/50 nm | Targets the deprotonated species. Avoids overlap with the 405 nm line. |
| Dichroic Mirror | Dual-band reflection or 475+ nm Longpass | Must reflect both 405 nm and 460 nm light while transmitting emission >500 nm.[1] A dual-band dichroic (e.g., reflecting 400-460, transmitting >480) is ideal to reduce background.[1] |
| Emitter | 535/40 nm or 525/50 nm | Captures the emission peak (510 nm) while blocking excitation light. |
Visualization: The Optical Path
The following diagram illustrates the necessary light path for ratiometric acquisition.
Experimental Protocol: In Situ Calibration
The "Nigericin Clamp" Method
You cannot rely on a standard curve generated in cell-free buffer because intracellular viscosity and ionic strength alter Pyranine's
Principle: Nigericin exchanges intracellular
Step-by-Step Workflow
-
Prepare High
Buffers: Create a series of buffers (e.g., pH 5.5, 6.5, 7.5, 8.[1]5) containing 135–145 mM KCl .[1] This matches intracellular potassium concentration.[1] -
Load Cells: Incubate cells with Pyranine (or its acetoxymethyl ester form, HPTS-AM) as per standard protocol.
-
Wash: Wash cells to remove extracellular dye.[1]
-
Clamp: Add the High
buffer containing 10–20 µM Nigericin . -
Equilibrate: Wait 5–10 minutes for pH equilibration.
-
Image: Acquire images at Ex405 and Ex460.
-
Repeat: Repeat steps 4–6 for each pH buffer.
Troubleshooting & FAQs
Q1: My ratio values are drifting over time, even in stable pH conditions. Why?
Diagnosis: Differential Photobleaching.[1]
Explanation: The protonated and deprotonated forms of Pyranine may bleach at different rates depending on your light source intensity. If the 460 nm-excited species bleaches faster than the 405 nm-excited species, your ratio (
-
Minimize exposure time and excitation power.[1]
-
Use "ND" (Neutral Density) filters to reduce excitation intensity.[1]
-
Perform a "bleaching correction" control experiment: Image a fixed pH sample over time to quantify the drift rate.
Q2: I see a strong signal at 460 nm excitation, but almost no signal at 405 nm.
Diagnosis: Optical Transmission Failure. Explanation: Many standard microscope objectives (especially high-magnification oil objectives) and some glass coverslips have poor transmission in the UV/violet range (<410 nm).[1] Solution:
-
Check your objective lens specifications.[1] Look for "UV" or "Fluor" designations (e.g., Super Fluor).[1]
-
Ensure your dichroic mirror reflects 405 nm.[1] A standard GFP dichroic (cutoff ~490 nm) often transmits 405 nm rather than reflecting it to the sample.
Q3: My calibration curve is flat; the cells don't respond to the buffers.
Diagnosis: Failure of the Nigericin Clamp.
Explanation: This usually happens if the buffer does not contain high Potassium. Nigericin requires a zero
Q4: The background fluorescence is very high.
Diagnosis: Autofluorescence or Media Fluorescence. Explanation: The 405 nm excitation line excites many cellular metabolites (NADH, flavins) and components in cell culture media (Phenol Red, serum).[1] Solution:
-
Use Phenol Red-free imaging media (e.g., HBSS or specialized imaging buffers).[1]
-
Perform background subtraction: Select a Region of Interest (ROI) in a cell-free area and subtract its intensity from your cell data before calculating ratios.[1]
References
-
Han, J., & Burgess, K. (2010).[1] Fluorescent Indicators for Intracellular pH. Chemical Reviews, 110(5), 2709–2728.[1] [Link]
-
Thomas, J. A., et al. (1979).[1] Intracellular pH measurements in Ehrlich ascites tumor cells utilizing spectroscopic probes generated in situ.[1] Biochemistry, 18(11), 2210–2218.[1] [Link]
Sources
Technical Support Center: Autofluorescence Correction in Cellular Imaging
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Signal-to-Noise Optimization & Autofluorescence Quenching
Introduction: The Signal-to-Noise Crisis
As researchers, we often treat fluorescence as a binary outcome—signal vs. no signal. However, biological tissue is an optically noisy environment. Autofluorescence—the natural emission of light by biological structures—is not just "background noise"; it is a complex spectral competitor that can mimic positive data, leading to false positives in drug uptake assays and misinterpretation of protein co-localization.
This guide moves beyond basic "background subtraction" and provides a mechanistic approach to silencing endogenous noise. We categorize solutions into Chemical Quenching (modifying the sample) and Optical/Computational (modifying the acquisition).
Module 1: Diagnostic Workflow
User Query: "How do I distinguish between true immunofluorescence and autofluorescence?"
Scientist’s Analysis: Never assume a signal is real until validated. Autofluorescence typically manifests as broad-spectrum emission (appearing in Green, Red, and Far-Red channels simultaneously), whereas specific fluorophores have narrow emission peaks.
Diagnostic Decision Tree
Figure 1: Logic flow for validating signal origin before applying correction protocols.
Module 2: Chemical Quenching Protocols
User Query: "My fixed tissue has high background in the green channel. Can I wash it out?"
Scientist’s Analysis: You cannot "wash" autofluorescence out, but you can chemically modify the sources. The two primary culprits are Aldehyde Adducts (from fixation) and Lipofuscin (age-related pigment). You must choose the correct quencher for the correct target.
Target 1: Aldehyde-Induced Autofluorescence
Cause: Glutaraldehyde and Paraformaldehyde react with amines to form Schiff bases (
Protocol A: Sodium Borohydride Treatment
Best for: High-background fixation artifacts in vascular or connective tissue.
-
Preparation: Dissolve 1 mg/mL (0.1%) Sodium Borohydride in ice-cold PBS or water.
-
Critical: Prepare immediately before use.
evolves hydrogen gas rapidly and loses potency within minutes. -
Safety: Perform in a fume hood; gas evolution can cause pressure buildup in closed tubes.
-
-
Incubation: Immerse fixed, permeabilized samples in the solution for 10 minutes at room temperature.
-
Observation: You should see small bubbles forming (hydrogen gas).
-
-
Washing: Wash samples
minutes with PBS to remove residual borohydride. -
Staining: Proceed with blocking and antibody incubation.
Target 2: Lipofuscin (The "Age Pigment")
Cause: Accumulation of oxidized proteins and lipids in lysosomes, common in brain, retina, and kidney. It fluoresces extremely brightly across all channels.[1][2] Solution:Sudan Black B (SBB) or TrueBlack® .[3] These are lipophilic dyes that bind to lipofuscin and mask its fluorescence (absorb the light).
Protocol B: Sudan Black B (SBB) Masking
Best for: Brain tissue (Alzheimer’s/Parkinson’s research).
-
Staining: Perform your standard immunofluorescence staining first (primary & secondary antibodies).
-
Preparation: Prepare 0.1% Sudan Black B in 70% Ethanol. Stir for 2 hours, then filter through a 0.2µm syringe filter (Crucial to prevent precipitate deposits).
-
Incubation: Immerse stained slides in SBB solution for 10–15 minutes at room temperature.
-
Washing:
-
Quick rinse in 70% Ethanol (to remove excess dye).
-
Wash
minutes in PBS.
-
-
Mounting: Mount with glycerol-based media.
Comparison of Chemical Agents
| Agent | Target | Mechanism | Pros | Cons |
| Sodium Borohydride | Aldehyde Schiff Bases | Chemical Reduction (C=N | Permanent; improves antigen retrieval | Short half-life; bubbles can detach delicate sections |
| Sudan Black B | Lipofuscin | Optical Masking (Absorption) | Highly effective on stubborn brain tissue | Can increase background in Red/Far-Red channels; reduces signal intensity |
| TrueBlack® | Lipofuscin | Optical Masking | Lower Red/Far-Red background than SBB | Commercial cost; requires specific mounting media compatibility |
| Copper Sulfate | Lipofuscin | Electron Scavenging | Simple buffer addition | Less effective than SBB; not permanent |
Module 3: Optical & Digital Strategies
User Query: "I cannot use chemicals because they affect my fluorophores. How do I fix this at the microscope?"
Scientist’s Analysis: If chemical quenching is impossible (e.g., live-cell imaging or specific dye sensitivity), we utilize Spectral Unmixing . This treats autofluorescence as a distinct "fluorophore" with its own spectral signature and mathematically separates it from your dye.
Technique: Linear Spectral Unmixing
Most modern confocals (Zeiss LSM, Leica SP, Nikon Spectral) support this.
The Workflow
-
Acquire Reference Spectra:
-
Positive Control: Sample with only your dye (e.g., GFP).
-
Negative Control: Unstained sample (contains only autofluorescence).
-
-
Lambda Stack Acquisition: Image the experimental sample by collecting emission in 10nm bins (e.g., 400nm to 700nm) rather than standard wide channels.
-
Unmixing Algorithm: The software solves a linear equation for every pixel:
(Where is total intensity, is the reference spectrum, and are the abundance of each signal.)
Visualizing Spectral Unmixing
Figure 2: Data flow for separating overlapping spectral signatures using reference libraries.
Module 4: Tissue-Specific Troubleshooting (FAQ)
Q: I work with liver/kidney tissue, and the green channel is unusable. Why? A: Liver and kidney are metabolically active and rich in NADH and FAD (Flavin Adenine Dinucleotide).
-
NADH Emission: ~450nm (Blue/Cyan)
-
FAD Emission: ~525nm (Green)
-
Fix: Avoid the 488nm (Green) channel if possible. Shift your panel to Red (561nm) and Far-Red (640nm) dyes. If you must use Green, use the Sodium Borohydride protocol, as it helps quench some metabolic protein fluorescence.
Q: I am imaging collagen-rich tissue (fibrosis models). The blue channel is bright. A: Collagen and elastin have strong intrinsic fluorescence in the blue/UV range.
-
Fix: Do not use DAPI (blue) for nuclear counterstaining if collagen is dense. Use a far-red nuclear stain like DRAQ5 or RedDot™2 . Alternatively, use Second Harmonic Generation (SHG) microscopy (if available) to visualize collagen specifically without fluorescence.
Q: Can I use Sudan Black B on live cells? A: No. Sudan Black B is toxic and requires ethanol solubility. For live-cell imaging, your only options are:
-
Red-shifting: Use Near-Infrared (NIR) dyes (emission >700nm) where cellular autofluorescence is lowest.
-
Time-Gating (FLIM): If you have a FLIM detector, you can gate out autofluorescence based on its short lifetime (<2ns) compared to the longer lifetime of engineered fluorophores.
References
-
Schnell, S. A., Staines, W. A., & Wessendorf, M. W. (1999). Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue. Journal of Histochemistry & Cytochemistry, 47(6), 719-730.
-
Clancy, B., & Cauller, L. J. (1998). Reduction of background autofluorescence in brain sections following immersion in sodium borohydride.[4] Journal of Neuroscience Methods, 83(2), 97-102.[4]
-
Zimmermann, T., Rietdorf, J., & Pepperkok, R. (2003). Spectral imaging and its applications in live cell microscopy.[5] FEBS Letters, 546(1), 87-92.[5]
-
Biotium. TrueBlack® Lipofuscin Autofluorescence Quencher (Technical Manual).
Sources
- 1. biotium.com [biotium.com]
- 2. Biotium TrueBlack Lipofuscin Autofluorescence Quencher, 20X in DMF, Quantity: | Fisher Scientific [fishersci.com]
- 3. atlantisbioscience.com [atlantisbioscience.com]
- 4. Reduction of background autofluorescence in brain sections following immersion in sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
factors influencing the enzymatic hydrolysis of HPTS acetate
Technical Support Center: HPTS Acetate Hydrolysis Assay
Introduction: The Assay Principle
Welcome to the technical guide for optimizing 8-Acetoxypyrene-1,3,6-trisulfonic acid (HPTS Acetate) assays. This fluorogenic substrate is primarily used to measure esterase activity (including Carbonic Anhydrase and Lipase).
The Mechanism: HPTS Acetate is non-fluorescent. Upon enzymatic hydrolysis, the acetate group is cleaved, releasing HPTS (Pyranine) .
-
Crucial Constraint: The fluorescence of the released HPTS is strictly pH-dependent . It acts as a pH indicator with a pKa of ~7.3.
-
The "pH Trap": You only detect the signal if the pH is near or above 7.3 (favoring the deprotonated, fluorescent phenolate form). However, high pH also accelerates spontaneous hydrolysis (background noise).
Module 1: Assay Setup & Optimization
Reagent Preparation (The "Dry" Rule)
Moisture is the enemy of this assay. The ester bond in HPTS Acetate is labile.[1]
-
Stock Solution: Dissolve HPTS Acetate in anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: Typically 10–20 mM.
-
Storage: Aliquot immediately into light-tight tubes. Store at -20°C with desiccant.
-
Shelf Life: Discard if the frozen stock turns yellow (indicates hydrolysis).
-
-
Reaction Buffer:
-
Recommended: Tris-HCl or HEPES (50–100 mM).
-
pH Selection:pH 7.0 – 7.5 is the "Goldilocks" zone.
-
< pH 7.0: Enzyme works, but the product (HPTS) is protonated and weakly fluorescent (Signal loss).
-
-
pH 8.0:* Product is fluorescent, but spontaneous hydrolysis creates unacceptably high background (Noise gain).
-
-
-
Standard Protocol
| Step | Action | Technical Rationale |
| 1 | Equilibrate Buffer | Pre-warm assay buffer to reaction temperature (usually 25°C or 37°C). pH is temperature-dependent; ensure pH is 7.3 at the actual running temperature. |
| 2 | Enzyme Prep | Dilute esterase/Carbonic Anhydrase in buffer. Keep on ice until use to preserve activity. |
| 3 | Substrate Spike | Dilute DMSO stock into buffer immediately before use to create a 2X Working Solution (e.g., 100 µM). Do not store this aqueous solution. |
| 4 | Reaction Start | Add 50 µL Enzyme + 50 µL Substrate Working Solution to a black 96-well plate. |
| 5 | Detection | Monitor Fluorescence Kinetic Mode.Ex: 460 nm (bandwidth 10 nm)Em: 510 nm (bandwidth 10 nm) |
Module 2: Visualizing the Pathway
The following diagram illustrates the dual-dependency of this assay: the enzymatic cleavage and the subsequent pH-driven ionization required for fluorescence.
Figure 1: Reaction mechanism showing the requirement for both esterase activity and alkaline pH to generate a detectable signal.
Module 3: Troubleshooting Guide
Issue A: High Background Fluorescence (t=0)
Symptoms: The "Zero Enzyme" control shows high fluorescence immediately or increases rapidly.
| Potential Cause | Validation Check | Corrective Action |
| Wet DMSO | Check if DMSO stock was left uncapped. | Prepare fresh stock using anhydrous DMSO (sealed ampoules). |
| Buffer pH too High | Measure buffer pH. Is it > 7.8? | Lower pH to 7.2–7.4. Spontaneous hydrolysis is base-catalyzed. |
| Old Substrate | Visually inspect frozen stock. | If stock is yellow/green before dilution, it is hydrolyzed. Discard. |
Issue B: Low Signal / No Activity
Symptoms: Enzyme is added, but fluorescence does not increase significantly above background.
| Potential Cause | Validation Check | Corrective Action |
| Acidic pH | Is buffer pH < 7.0? | At pH 6, HPTS is protonated (non-fluorescent). Raise pH or use a stop-solution (add NaOH to pH 10 before reading). |
| Enzyme Inactivation | Run a positive control (e.g., p-Nitrophenyl Acetate). | Ensure enzyme wasn't denatured by vortexing or freeze/thaw cycles. |
| Inner Filter Effect | Is substrate conc. > 500 µM? | High concentrations can quench signal. Titrate substrate down (10–100 µM). |
Module 4: Decision Tree for Optimization
Use this logic flow to diagnose assay failures systematically.
Figure 2: Diagnostic workflow for resolving signal-to-noise issues.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I run this assay at pH 6.0 to match my enzyme's physiological optimum? A: Not in continuous mode. At pH 6.0, the released HPTS is protonated and has very low fluorescence at 510 nm.
-
Solution: Run the enzymatic reaction at pH 6.0 for a fixed time, then add a "Stop Solution" (e.g., 100 mM Tris, pH 9.0) to instantly ionize the product and read the endpoint fluorescence.
Q2: My Carbonic Anhydrase (CA) assay isn't working. Is HPTS specific to CA? A: No. HPTS Acetate is a generic esterase substrate. CA has esterase activity, but so do many contaminants.
-
Validation: You must use a specific inhibitor, such as Acetazolamide , to prove the signal is from CA. If Acetazolamide doesn't block the signal, you likely have a generic esterase contaminant.
Q3: What is the exact pKa of HPTS? A: The relevant pKa for the hydroxyl group is approximately 7.3 [1]. This is why the dynamic range of the assay is most sensitive between pH 7.0 and 8.0.
References
-
Wolfbeis, O. S., et al. (1983). "The pKa values of the indicator 8-hydroxypyrene-1,3,6-trisulfonate (HPTS) in aqueous solution." Fresenius' Zeitschrift für analytische Chemie. (Establishes the pKa ~7.3 critical for pH dependency).
-
Pocker, Y., & Stone, J. T. (1967). "The catalytic versatility of erythrocyte carbonic anhydrase. 3. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate."[2] Biochemistry. (Foundational text on Carbonic Anhydrase esterase activity, applicable to HPTS-Ac).
-
AAT Bioquest. "HPTS Spectrum and Properties." (Verified spectral data: Ex 460nm / Em 510nm).
Sources
Technical Support Center: Fluorescence Intensity Measurement Artifacts
Welcome to the Advanced Fluorescence Troubleshooting Hub. Status: Operational | Senior Scientist on Duty: Dr. A. Vance
This guide is designed for researchers and drug development professionals encountering anomalies in fluorescence intensity data. Unlike standard manuals, we focus on the causality of artifacts—why they occur physically and chemically—and provide self-validating protocols to resolve them.
Quick Diagnostic: What is your primary symptom?
-
Symptom A: Signal decreases over time during measurement.[1]
See Section 1: Photostability -
Symptom B: Signal is non-linear with concentration (plateaus).
See Section 2: Inner Filter Effect -
Symptom C: High background or "ghost" signals in negative controls.
See Section 3: Background & Noise -
Symptom D: Unexpected peaks or spectral distortion.
See Section 4: Scattering & Spectral Artifacts
Section 1: Signal Stability (Photobleaching vs. Quenching)
Q: My fluorescence signal decays rapidly within seconds of exposure. Is my sample degrading?
Expert Analysis: You are likely experiencing photobleaching or quenching , but they are distinct physical phenomena.
-
Photobleaching is the irreversible photochemical destruction of the fluorophore, often involving the transition from a singlet to a reactive triplet state, generating reactive oxygen species (ROS).[2]
-
Quenching is a reversible reduction in fluorescence quantum yield due to interaction with a quencher (e.g., oxygen, iodide, or adjacent fluorophores via FRET) without permanently destroying the molecule.
Diagnostic Protocol:
-
Reversibility Test: Stop illumination for 5 minutes. Resume measurement.
-
Signal recovers? It is Quenching (likely relaxation of triplet states or diffusion of fresh fluorophores).
-
Signal remains low? It is Photobleaching .[1]
-
Resolution Strategy:
| Issue | Mechanistic Fix | Protocol Step |
| Photobleaching | Reduce photon flux to limit triplet state accumulation. | 1. Use Neutral Density (ND) filters (e.g., ND 1.0 reduces light by 90%). 2. Switch to "harder" dyes (e.g., Alexa Fluor, Atto) vs. fluorescein. 3. Use antifade mounting media (e.g., ProLong Gold) for fixed samples. |
| Quenching | Remove quenching agents or reduce molecular proximity. | 1. Degas buffers to remove dissolved |
Section 2: The Inner Filter Effect (IFE)
Q: My standard curve flattens at higher concentrations, but I haven't reached detector saturation. Why?
Expert Analysis:
This is the Inner Filter Effect (IFE) .[3] It occurs when the sample itself absorbs the excitation light (Primary IFE) or reabsorbs the emitted light (Secondary IFE) before it leaves the cuvette or well. This violates the assumption that fluorescence intensity (
The Causality: According to the Beer-Lambert law, excitation intensity decreases exponentially as it penetrates the sample. At high concentrations, the center of the sample (where the detector focuses) receives significantly less light than the front face.
Correction Protocol (The "Dilution Validation"):
-
Measure Absorbance: Measure
(at excitation ) and (at emission ).[4] -
Mathematical Correction: If
, apply the Lakowicz correction formula: -
Physical Validation: Dilute the sample 10-fold.
-
If Signal drops ~10-fold: Linear range.
-
If Signal drops < 5-fold: IFE was present; the dilution restored linearity.
-
Figure 1: Decision matrix for identifying and correcting Inner Filter Effects in high-concentration samples.
Section 3: Background Noise (Autofluorescence & Media)
Q: My negative control (cells only) has a high green signal. How do I remove it?
Expert Analysis: Biological samples are rich in endogenous fluorophores (NADH, Riboflavin, Collagen) that excite in the blue/UV range and emit in the green. Additionally, cell culture media often contains Phenol Red , a pH indicator that is highly fluorescent.
Troubleshooting Table: Sources & Solutions
| Source | Characteristic | Solution |
| Phenol Red | Intense background in culture media (500-600 nm). | Switch Media: Use Phenol Red-free media (e.g., FluoroBrite™ DMEM) or wash cells 3x with PBS/HBSS before imaging. |
| NADH / FAD | Metabolic autofluorescence (Ex: 350nm / Em: 450nm). | Red-Shift: Switch to fluorophores exciting >600 nm (e.g., Alexa Fluor 647, Cy5). Autofluorescence is minimal in the Near-IR window. |
| Fixatives | Aldehydes (Formalin/PFA) create fluorescent Schiff bases. | Quenching: Treat fixed samples with 0.1% Sodium Borohydride ( |
| Lipofuscin | "Age pigment" in tissues; broad spectrum. | Masking: Treat tissue with Sudan Black B (hydrophobic dye that quenches lipofuscin fluorescence). |
Section 4: Scattering (Rayleigh vs. Raman)
Q: I see a sharp peak in my emission spectrum that shifts when I change the excitation wavelength. Is this a contaminant?
Expert Analysis: This is likely Scattering , not fluorescence.
-
Rayleigh Scattering: Elastic scattering (no energy loss).[5] The peak appears exactly at the excitation wavelength (
). -
Raman Scattering: Inelastic scattering (energy loss to molecular vibration).[5] It appears at a fixed energy distance (wavenumber) from the excitation. In water, the O-H stretch Raman peak appears at ~3400
lower energy than the excitation.
The "Shift Test" Protocol:
-
Change your excitation wavelength (
) by +10 nm. -
Observe the emission peaks:
Visualizing the Artifacts:
Figure 2: Spectral relationship between Excitation, Scattering (Rayleigh/Raman), and Fluorescence.[5] Scattering peaks can be mistaken for fluorescence if filters are too wide.
References
-
Thermo Fisher Scientific. Photobleaching in Fluorescence Imaging. Retrieved from
-
Evident (Olympus). Fluorescence Microscopy Errors and Troubleshooting. Retrieved from
- Lakowicz, J. R.Principles of Fluorescence Spectroscopy. (Standard text referenced for Inner Filter Effect formulas).
-
Bitesize Bio. The Problems (and Uses) of Photobleaching. Retrieved from
-
Vector Laboratories. How To Protect Your Tissue From Photobleaching. Retrieved from
-
Edinburgh Instruments. Raman Scattering in Fluorescence Emission Spectra. Retrieved from
-
Analytical Chemistry (ACS). Inner Filter Effect Correction for Fluorescence Measurements. Retrieved from
Sources
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. srs.tcu.edu [srs.tcu.edu]
- 4. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 5. chem.uci.edu [chem.uci.edu]
- 6. optolongfilter.com [optolongfilter.com]
Validation & Comparative
Comparative Guide: Validation of Esterase Assays Using 8-Acetoxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt
Executive Summary
The validation of esterase activity—whether for liposomal stability testing, purified enzyme kinetics, or high-throughput screening (HTS)—requires a substrate that balances sensitivity with physicochemical stability. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (henceforth referred to as HPTS-Acetate ) offers a distinct advantage over traditional reagents like Fluorescein Diacetate (FDA) or p-Nitrophenyl Acetate (pNPA).
Unlike hydrophobic esterase substrates that require organic co-solvents (DMSO/Ethanol) and suffer from precipitation or membrane leakage, HPTS-Acetate is highly water-soluble due to its three sulfonate groups. Upon hydrolysis, it yields HPTS (Pyranine) , a highly fluorescent, pH-sensitive dye with a large Stokes shift.
This guide provides a technical comparison of HPTS-Acetate against industry standards and details a self-validating protocol for its implementation in quantitative assays.
Mechanism of Action
The assay relies on the enzymatic hydrolysis of the non-fluorescent (or weakly blue-fluorescent) acetylated substrate into the highly green-fluorescent product, HPTS.
Chemical Transformation
-
Substrate: HPTS-Acetate (Acetylated, quenched/blue-shifted).
-
Catalyst: Esterase (cleaves the ester bond).[1]
-
Product: HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid).[2]
-
Signal: At physiological pH (>7.0), the phenolic hydroxyl group of HPTS deprotonates (
), resulting in strong fluorescence emission at ~510 nm when excited at ~460 nm.[3]
DOT Diagram: Signal Generation Pathway
Figure 1: The fluorogenic mechanism of HPTS-Acetate. Note that the detection sensitivity is pH-dependent due to the pKa of the product.
Comparative Analysis: HPTS-Acetate vs. Alternatives
Selecting the right substrate is critical for assay validity. The table below contrasts HPTS-Acetate with common alternatives.
| Feature | HPTS-Acetate (Target) | Fluorescein Diacetate (FDA) | p-Nitrophenyl Acetate (pNPA) | 4-MUA |
| Detection Mode | Fluorescence (Green) | Fluorescence (Green) | Absorbance (Yellow) | Fluorescence (Blue) |
| Solubility | High (Water/Buffer) | Low (Requires DMSO/EtOH) | Low (Requires MeOH) | Low (Requires DMSO) |
| Membrane Permeability | Impermeant (Trisodium salt) | Highly Permeable | Permeable | Permeable |
| Excitation/Emission | 460nm / 510nm | 490nm / 520nm | 405nm (Abs) | 365nm / 450nm |
| Key Advantage | Zero leakage from liposomes; No organic solvent artifacts. | Good for live-cell staining. | Cheap; No fluorometer needed. | Large Stokes shift. |
| Key Limitation | pH sensitive (requires pH > 7); Expensive. | High leakage rate; Photobleaching. | Low sensitivity; Spontaneous hydrolysis. | UV excitation causes autofluorescence. |
Why Choose HPTS-Acetate?
-
Liposomal/Extracellular Assays: Because the trisodium salt is membrane-impermeant, it is the gold standard for measuring extracellular esterase activity or the integrity of liposomes (if encapsulated, leakage is measured by external quenching or separation).
-
Solvent-Free Kinetics: Eliminates the "solvent effect" where DMSO/Ethanol used to dissolve FDA can inhibit sensitive enzymes.
-
Photostability: Pyrene derivatives are generally more photostable than fluorescein derivatives.
Validation Framework & Protocol
To validate an esterase assay using HPTS-Acetate, you must demonstrate Linearity , Z-Factor (for screening), and Kinetic Stability .
Materials
-
Buffer: 10 mM Tris or HEPES, pH 7.4 - 8.0 (Crucial: HPTS fluorescence drops significantly below pH 7.0).
-
Substrate Stock: 10 mM HPTS-Acetate in biological buffer or water (Store at -20°C, protected from light).
-
Enzyme: Purified Esterase (e.g., Porcine Liver Esterase) or Cell Lysate.
-
Stop Solution (Optional): 0.1 M NaOH (raises pH to ~10 to maximize signal for endpoint reads).
Diagram: Validation Workflow
Figure 2: Step-by-step validation workflow ensuring assay robustness prior to screening.
Detailed Protocol
Step 1: Spontaneous Hydrolysis Correction (The "Blank")
Ester substrates are prone to chemical hydrolysis in aqueous buffers.
-
Prepare a 100 µM working solution of HPTS-Acetate.
-
Add 100 µL to 12 wells of a black 96-well plate.
-
Add 100 µL of Buffer only (No enzyme).
-
Monitor fluorescence (Ex 460/Em 510) every 2 minutes for 1 hour.
-
Criteria: The slope of this line is your background noise. If background signal > 10% of max signal within 20 mins, prepare fresh substrate or lower the temperature.
Step 2: Enzyme Linearity &
Estimation
-
Prepare a serial dilution of your esterase source.[4]
-
Add 50 µL of enzyme to the plate.
-
Initiate reaction with 50 µL of HPTS-Acetate (Final conc: 50 µM, or optimized based on literature).
-
Read kinetically for 30 minutes at 25°C or 37°C.
-
Data Analysis: Plot the Initial Velocity (
, RFU/min) vs. Enzyme Concentration.-
Pass Criteria:
for the linear portion.
-
Step 3: Z-Factor Calculation (For HTS)
-
Positive Control (Max Signal): Enzyme + Substrate (n=24 wells).
-
Negative Control (Min Signal): Buffer + Substrate (n=24 wells).
-
Incubate for a fixed time (e.g., 30 mins).
-
Calculate Z-Factor using the formula:
-
= Standard Deviation,
= Mean.[5] -
Pass Criteria: Z-Factor > 0.5 indicates an excellent assay.
-
= Standard Deviation,
Troubleshooting & Optimization (Expert Insights)
1. The "Inner Filter" Effect: Pyrene derivatives have high extinction coefficients. At concentrations >100 µM, HPTS-Acetate molecules can absorb the excitation light intended for other molecules, or re-absorb the emitted light.
-
Solution: Perform a substrate titration. If fluorescence plateaus or decreases at higher concentrations despite excess enzyme, you have hit the inner filter limit. Dilute the substrate.[4][5]
2. pH Sensitivity: HPTS is a pH indicator.[1][2][3] If your enzymatic reaction generates significant acid (acetic acid from hydrolysis) in a weak buffer, the pH will drop, and the fluorescence of the product (HPTS) will decrease artificially, masking the enzyme activity.
-
Solution: Use a strong buffer (e.g., 100 mM HEPES) to maintain pH > 7.4 throughout the assay.
3. OATP Transporter Assays: While the trisodium salt is generally impermeable, specific Organic Anion Transporting Polypeptides (OATPs) can transport it into hepatocytes. If using this for cellular uptake assays, ensure you wash cells thoroughly to remove extracellular substrate before reading, or use a "kinetic read" mode to watch accumulation in real-time.
References
-
Wolfbeis, O. S., et al. (1983). "Solvent-dependent fluorescence of pyrene-1,3,6-trisulfonate and its derivatives." Analytical Biochemistry. Link
-
Kovacs, T., et al. (2021). "8-acetoxypyrene-1,3,6-trisulfonate as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides." The FASEB Journal. Link
-
Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link
-
Molecular Probes (Thermo Fisher). "Product Information: 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS)." User Guide. Link
Sources
- 1. A flexible kinetic assay efficiently sorts prospective biocatalysts for PET plastic subunit hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 5. researchgate.net [researchgate.net]
Technical Comparison Guide: 8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt (Ace-HPTS)
[1]
Executive Summary
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Ace-HPTS) is a specialized fluorogenic probe that functions as a "smart" esterase substrate. Unlike common cell-viability dyes (e.g., Calcein-AM) that passively diffuse into cells, Ace-HPTS retains the high negative charge of its sulfonate groups, rendering it membrane-impermeable via passive diffusion.
This unique physicochemical property creates a distinct niche in drug development and membrane biology:
-
OATP Transporter Profiling: It serves as a specific substrate for Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3, OATP2B1), allowing "no-wash" kinetic assays for drug-transporter interactions.
-
Extracellular Esterase Activity: It permits the quantification of esterases in solution without interference from intracellular enzymes.
-
Trappable Fluorescent Product: Upon hydrolysis, it converts to HPTS (Pyranine) , a highly water-soluble, pH-sensitive fluorophore that remains trapped within vesicles or cells significantly better than Fluorescein.
Part 1: Mechanism of Action & Chemical Logic
The utility of Ace-HPTS lies in its conversion from a non-fluorescent (or weakly blue) state to a highly fluorescent green state upon esterase cleavage.
The Conversion Pathway[2]
-
Substrate (Ace-HPTS): The acetylation of the hydroxyl group at the 8-position quenches the strong fluorescence of the pyrene core. The three sulfonate groups (
) ensure high water solubility (>98%) and prevent passive lipid bilayer crossing. -
Activation: Esterases (e.g., acetylcholine esterase, intracellular esterases) hydrolyze the acetate group.
-
Product (HPTS/Pyranine): The result is 8-Hydroxypyrene-1,3,6-trisulfonic acid.[1][2][3][4] This molecule is highly fluorescent (
) and acts as a ratiometric pH indicator ( ).
Graphviz Diagram: Mechanism of Action & Transport
Figure 1: The activation pathway of Ace-HPTS. Unlike Calcein-AM, Ace-HPTS requires active transport (OATP) to enter cells, making it a specific probe for transporter activity rather than general viability.
Part 2: Comparative Analysis
Ace-HPTS vs. Calcein-AM
Primary Distinction: Membrane Permeability Mechanism.
| Feature | Ace-HPTS | Calcein-AM |
| Entry Mechanism | Active Transport: Requires OATP transporters (or permeabilization). | Passive Diffusion: Crosses membrane of any viable cell. |
| Charge | Highly Negative (Trisulfonated).[2] | Neutral (Acetoxymethyl esters mask charges). |
| Primary Use | OATP drug interaction screens; Extracellular esterase assays. | General Cell Viability; Live/Dead staining. |
| Leakage | Very Low: Product (HPTS) has 3 negative charges. | Low: Product (Calcein) has 4 negative charges. |
| pH Sensitivity | High: Ratiometric pH sensor (pKa ~7.3). | Low: Fluorescence intensity drops at acidic pH, but not ratiometric. |
Ace-HPTS vs. Fluorescein Diacetate (FDA)
Primary Distinction: Product Retention.
| Feature | Ace-HPTS | Fluorescein Diacetate (FDA) |
| Product Stability | High Retention: HPTS is trapped inside liposomes/cells due to high charge. | Poor Retention: Fluorescein leaks out of cells rapidly (minutes). |
| Background | Very low (Substrate is strictly impermeable). | Moderate (FDA can hydrolyze spontaneously). |
| Spectral Overlap | Ex 460 / Em 510 (Green). | Ex 490 / Em 520 (Green). |
Part 3: Experimental Protocols
Protocol A: OATP Transporter Kinetic Assay (Live Cell)
This protocol validates drug candidates that may inhibit hepatic uptake transporters (OATP1B1/1B3).
Materials:
-
HEK293 cells overexpressing OATP1B1 (or 1B3).
-
Ace-HPTS Stock: 10 mM in DMSO.
-
Assay Buffer: Krebs-Henseleit buffer (pH 7.4).
Step-by-Step Methodology:
-
Seeding: Plate OATP-expressing cells in black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate 24h.
-
Inhibitor Addition: Remove culture medium. Add 50 µL of test compounds (inhibitors) in Assay Buffer. Incubate for 10 min at 37°C.
-
Probe Addition: Add 50 µL of Ace-HPTS (Final concentration: 10–20 µM). Do not wash cells.[5]
-
Kinetic Measurement: Immediately place in a fluorescence plate reader pre-heated to 37°C.
-
Detection: Monitor fluorescence increase every 30 seconds for 20 minutes.
-
Analysis: Calculate the slope (V) of the linear portion of the fluorescence curve.
-
Self-Validation: Control cells (Mock transfected) should show negligible fluorescence increase compared to OATP cells.
-
Protocol B: Liposome Leakage / Encapsulation Check
While HPTS is usually loaded directly, Ace-HPTS can be used to test if a formulation protects against external esterase attack.
Concept: If the liposome is stable, external esterase cannot reach the internal Ace-HPTS. If leaky, the enzyme enters (or dye exits) and fluorescence spikes.
-
Preparation: Encapsulate Ace-HPTS (1 mM) during liposome hydration. Extrude to 100 nm.
-
Purification: Remove unencapsulated Ace-HPTS via size-exclusion chromatography (Sephadex G-50) or dialysis.
-
Baseline: Dilute liposomes in buffer. Measure fluorescence (should be low).
-
Challenge: Add Purified Pig Liver Esterase (1 unit/mL) to the cuvette.
-
Readout:
-
Stable Liposomes: No fluorescence increase (Dye protected from Enzyme).
-
Leaky/Porous Liposomes: Rapid fluorescence increase.
-
-
Total Release Control: Add 0.1% Triton X-100 to lyse vesicles and confirm total dye content.
Part 4: Decision Logic for Probe Selection
Use the following logic flow to determine if Ace-HPTS is the superior choice for your specific application.
Figure 2: Decision tree for selecting Ace-HPTS versus passive viability dyes.
References
-
Daleke, D. L., Hong, K., & Papahadjopoulos, D. (1990). Endocytosis of liposomes by macrophages: binding, acidification and leakage of liposomes monitored by a new fluorescence assay.[3] Biochimica et Biophysica Acta (BBA)-Biomembranes, 1024(2), 352-366.
-
Izumi, S., et al. (2021).[7] 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides. The FASEB Journal. Retrieved from [Link]
-
Straubinger, R. M., et al. (1990). Endocytosis of liposomes by macrophages: binding, acidification and leakage of liposomes monitored by a new fluorescence assay.[3] Biochemistry. (Contextual reference for HPTS leakage methodology).
Sources
- 1. 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt [HPTS] *CAS 6358-69-6* | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Endocytosis and intracellular fate of liposomes using pyranine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides, OATP1B1, OATP1B3, and OATP2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt - CAS-Number 115787-83-2 - Order from Chemodex [chemodex.com]
- 7. diva-portal.org [diva-portal.org]
Technical Guide: Alternatives to HPTS Acetate for Esterase Activity Quantification
Executive Summary: Beyond the pH Constraint
For years, HPTS Acetate (8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt acetate) has been a niche tool for monitoring esterase activity, particularly in liposomal and vesicular systems. Its hydrolysis product, HPTS (Pyranine), is highly water-soluble and membrane-impermeant. However, HPTS is fundamentally a pH indicator (
To achieve robust esterase quantification independent of pH artifacts, or to improve intracellular retention and spectral flexibility, we must look to specific alternatives. This guide categorizes these alternatives by experimental intent: Live Cell Retention , High-Throughput Screening (HTS) , and Multiplexing .
Strategic Selection Framework
Before selecting a substrate, analyze your experimental constraints. Use the logic flow below to identify the optimal probe.
Figure 1: Decision matrix for selecting esterase substrates based on sample type and retention requirements.
The Live Cell Standard: Calcein AM vs. FDA[1]
When moving away from HPTS Acetate in live cells, the primary challenge is retention . HPTS is membrane-impermeant; once generated inside a vesicle (if the substrate entered), it stays. However, in whole cells, we rely on Acetoxymethyl (AM) esters or Acetate esters to cross the membrane.
The Problem with Fluorescein Diacetate (FDA)
FDA is the "classic" alternative. It is non-fluorescent and cell-permeable. Upon hydrolysis, it releases Fluorescein.[1]
-
Critical Flaw: Fluorescein is moderately permeable to cell membranes and is actively pumped out by anion transporters. This causes a "leakage artifact" where signal intensity drops not because esterase activity stopped, but because the fluorophore left the cell.
The Superior Alternative: Calcein AM
Calcein AM is the structural evolution of FDA designed to solve the leakage problem.
-
Mechanism: The acetoxymethyl ester groups make it hydrophobic (permeable). Intracellular esterases cleave these groups.
-
The "Trap": The resulting Calcein molecule has a net charge of -4 at physiologic pH. This high charge renders it membrane-impermeant, effectively trapping it in the cytosol.
-
Expert Insight: Calcein AM is a substrate for P-glycoprotein (P-gp) and MDR proteins. If measuring esterase in multidrug-resistant lines, you must include an efflux inhibitor like Verapamil or Probenecid.
Protocol 1: Kinetic Esterase Measurement with Calcein AM
Objective: Measure intracellular esterase activity with minimal leakage artifact.
-
Preparation:
-
Reconstitute Calcein AM (50 µg) in anhydrous DMSO to make a 1 mM stock. Note: AM esters hydrolyze spontaneously in moisture. Store desiccated at -20°C.
-
Prepare Loading Buffer : HHBS (Hank’s Balanced Salt Solution) with 20 mM HEPES, pH 7.4. Avoid serum (contains esterases).
-
-
Staining:
-
Dilute stock to 1–5 µM working concentration in Loading Buffer.
-
Add to cells (adherent or suspension).
-
Incubate at 37°C for 20–30 minutes protected from light.
-
-
Wash (Critical):
-
Wash cells 2x with warm HHBS to remove extracellular substrate. This ensures any increase in signal is due to intracellular hydrolysis, not extracellular background.
-
-
Measurement:
-
Ex/Em: 490/520 nm.
-
Measure kinetics immediately. Signal should plateau as substrate is depleted or enzyme saturates.
-
The Lysate/HTS Workhorse: p-Nitrophenyl Acetate (pNPA)
For purified enzyme kinetics or crude lysates where fluorescence interference (autofluorescence) is a concern, colorimetric assays are superior to HPTS acetate.
Why pNPA?
Unlike HPTS, p-Nitrophenyl Acetate (pNPA) yields a yellow product (p-nitrophenol) detectable by absorbance at 405 nm.
-
Advantage: No quenching issues; linear Beer-Lambert relationship.
-
Disadvantage: Lower sensitivity than fluorescence; high spontaneous hydrolysis rate.
Protocol 2: High-Throughput Lysate Assay (96-well)
Objective: Quantify specific activity of esterase in lysate.
-
Reagent Setup:
-
Substrate Stock: 100 mM pNPA in Acetonitrile. (Stable for 1 week at 4°C).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0. Note: p-Nitrophenol molar absorptivity is pH-dependent.[2] Ensure pH is ≥ 7.5 for maximal signal.
-
-
Workflow:
-
Blank: 190 µL Buffer + 10 µL Substrate (Measures spontaneous hydrolysis).
-
Sample: 180 µL Buffer + 10 µL Lysate.
-
Start Reaction: Add 10 µL Substrate Stock (Final conc: 5 mM).
-
-
Kinetic Read:
-
Measure Absorbance at 405 nm every 30 seconds for 10 minutes.
-
-
Calculation:
-
Subtract the slope of the Blank from the Sample.
-
Use extinction coefficient (
at pH 8.0) to calculate Units/mg protein.
-
Comparative Analysis: The Data
The following table contrasts HPTS Acetate with its primary competitors.
| Feature | HPTS Acetate | Calcein AM | Fluorescein Diacetate (FDA) | p-Nitrophenyl Acetate (pNPA) | 4-MUA |
| Detection Mode | Fluorescence | Fluorescence | Fluorescence | Absorbance (Colorimetric) | Fluorescence |
| Ex / Em (nm) | 405,450 / 510 | 495 / 515 | 490 / 520 | Abs 405 | 365 / 450 |
| Cell Permeability | Low (requires modification) | High (AM ester) | High | High | High |
| Intracellular Retention | High (if loaded) | Excellent (Trapped) | Poor (Leakage) | N/A (Lysate mostly) | Moderate |
| pH Sensitivity | High (pH indicator) | Low (pH 6.5-9 stable) | Moderate | High (Product is pH dependent) | Moderate |
| Primary Use Case | Liposomes / pH sensing | Live Cell Viability / Activity | Rapid Flow Cytometry | Enzyme Kinetics / HTS | Lysates / UV-compatible |
Mechanistic Visualization
Understanding the chemical transformation helps in troubleshooting "false" signals (e.g., spontaneous hydrolysis).
Figure 2: General mechanism of fluorogenic esterase substrates. Note that for Calcein AM, the product is trapped within the cell membrane barrier due to charge.
Expert Recommendations
-
For Red-Shifting (Multiplexing): If you are using GFP-tagged proteins and need to measure esterase activity simultaneously, Calcein and FDA are unsuitable due to spectral overlap. Use Resorufin Acetate .[3]
-
Ex/Em: 571/585 nm (Red).
-
Note: Do not confuse with Resazurin (Alamar Blue), which measures redox potential. Resorufin Acetate specifically measures esterase hydrolysis.
-
-
Control for Spontaneous Hydrolysis: Acetate esters are chemically unstable in aqueous buffers. Always run a "No Cell/No Enzyme" control. If background is high, lower the pH of your loading buffer slightly (to pH 7.0) or prepare stock solutions in anhydrous DMSO immediately before use.
References
-
Thermo Fisher Scientific. "Calcein AM, Cell-Permeant Dye." Thermo Fisher Technical Guide. Link
-
Sigma-Aldrich. "p-Nitrophenyl acetate - Enzymatic Assay of Esterase." Sigma Enzyme Explorer. Link
-
Bratosin, D., et al. (2005). "Flow cytofluorometric analysis of esterase activity in living cells." Cytometry Part A. Link
-
Molecular Probes (Invitrogen). "Handbook of Fluorescent Probes and Research Products: Chapter 15 – Viability and Cytotoxicity Assay Kits." Link
-
O'Brien, J., et al. (2000). "Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity." European Journal of Biochemistry. Link
Sources
Technical Guide: Advantages and Disadvantages of Pyranine-Based pH Sensors
Executive Summary: The "Gold Standard" for Encapsulated Sensing
In the landscape of fluorescent pH indicators, Pyranine (HPTS; 8-Hydroxypyrene-1,3,6-trisulfonic acid) occupies a unique niche. While cell biologists often default to BCECF or SNARF due to their cell-permeant acetoxymethyl (AM) ester forms, Pyranine remains the superior choice for liposomal drug delivery systems, hydrogels, and endocytic trafficking studies .
Its core value proposition lies in its poly-anionic structure . With three sulfonic acid groups, Pyranine is highly water-soluble and membrane-impermeable.[1] Unlike BCECF, which slowly leaks from compartments, Pyranine remains trapped within liposomes or endosomes for days, providing a stable, ratiometric readout of internal pH (
Mechanistic Principles: The Physics of Ratiometric Sensing
Pyranine acts as a photoacid .[2][3][4] Its utility stems from the equilibrium between its protonated hydroxyl form (
The Photoacid Cycle
Uniquely, Pyranine exhibits Excited-State Proton Transfer (ESPT) .[3]
-
Ground State: The
is , meaning at physiological pH, both and exist. -
Excitation:
-
405 nm excites the protonated species (
). -
450 nm excites the deprotonated species (
).
-
-
Emission (The Critical Detail): Regardless of which species is excited, the emission occurs primarily at ~510 nm .
-
When
is excited to , it extremely rapidly deprotonates ( ps) in water to form , which then emits green fluorescence. -
Therefore, the ratio of fluorescence intensity at 510 nm excited at 450 nm (
) vs. 405 nm ( ) is directly proportional to the ground-state pH, independent of dye concentration or photobleaching.
-
Figure 1: The Jablonski diagram illustrating the dual-excitation, single-emission mechanism of Pyranine. Note the conversion of ROH to RO-* via Excited-State Proton Transfer (ESPT).*[2][4]
Comparative Analysis: Pyranine vs. Alternatives
The following table contrasts Pyranine with common alternatives in the context of quantitative pH sensing.
| Feature | Pyranine (HPTS) | BCECF | SNARF-1 | Fluorescein (FITC) |
| Excitation/Emission | Ex: 405/450 nmEm: 510 nm | Ex: 440/490 nmEm: 535 nm | Ex: 488/530 nmEm: 580/640 nm | Ex: 490 nmEm: 520 nm |
| Type | Excitation Ratiometric | Excitation Ratiometric | Emission Ratiometric | Intensity based (Non-ratiometric) |
| ~7.3 | ~6.98 | ~7.5 | ~6.4 | |
| Leakage (Liposomes) | Negligible (Highly Anionic) | Moderate (Carboxyl groups) | Low (if conjugated) | High |
| Cell Permeability | Impermeable (Requires loading) | Permeable (AM Ester available) | Permeable (AM Ester available) | Permeable (AM Ester available) |
| Cost | Low | Moderate | High | Low |
| Primary Use Case | Liposomes, Hydrogels, Endocytosis | Cytosolic pH | Cytosolic pH (Red channel) | Qualitative staining |
Advantages of Pyranine-Based Sensors[2][4][5][6]
Superior Retention in Lipid Systems
This is the decisive factor for drug delivery research. The three sulfonate groups (
-
Impact: Unlike BCECF, which can slowly leak out and distort long-term assays, Pyranine allows for monitoring pH gradients (e.g.,
for remote loading) over 24–48 hours.
Artifact-Free Ratiometric Data
Because the pH is determined by the ratio (
-
Dye Concentration: Variations in encapsulation efficiency do not skew the pH reading.
-
Path Length: Minor changes in vesicle shape or microscope focus are cancelled out.
-
Photobleaching: Provided the two excitation states bleach at similar rates (which is generally true for HPTS), the ratio remains stable longer than absolute intensity.
Ideal Physiological
With a
-
Cytosolic pH (7.2–7.4).
-
Early endosomes (6.0–6.5).
-
Monitoring the transition from neutral to acidic in drug release assays.
Disadvantages and Limitations
The "Delivery Problem" (Cellular Impermeability)
The same property that keeps Pyranine inside liposomes makes it difficult to get into live cells.
-
No AM Ester: Unlike BCECF-AM, there is no commercially standard acetoxymethyl ester for Pyranine that allows passive diffusion.
-
Workaround: Researchers must use invasive techniques like electroporation , scrape loading , or hypotonic shock , which can stress cells and alter their native pH physiology.
Spectral Overlap (Blue/Green)
Pyranine requires excitation in the blue/violet region (405 nm).
-
Autofluorescence: Mammalian cells and some drug compounds (e.g., Doxorubicin) have significant autofluorescence in this range.
-
Interference: It occupies the same channel as GFP. You cannot easily use Pyranine alongside GFP-tagged proteins. SNARF (Red emission) is preferred in these multiplexed scenarios.
Quenching Interactions
Pyranine fluorescence is sensitive to quenching by certain cationic molecules and high ionic strength environments, which can sometimes alter the apparent
Experimental Protocol: Quantifying Intra-Liposomal pH
Objective: Determine the internal pH of a liposomal formulation to verify a transmembrane pH gradient.
Materials
-
Pyranine (HPTS): 1 mM solution in hydration buffer.
-
Nigericin:
ionophore (creates pore for calibration). -
Sephadex G-50 Column: To remove unencapsulated external dye.
Workflow Diagram
Figure 2: Workflow for measuring intra-liposomal pH. The "In-Situ Calibration" using Nigericin is mandatory to account for any dye-lipid interactions that shift the pKa.
Step-by-Step Methodology
-
Loading: Hydrate lipid film with buffer containing 0.5–2 mM Pyranine. Extrude to form LUVs (Large Unilamellar Vesicles).
-
Purification: Run liposomes through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50) or dialyze to remove external Pyranine. Note: External fluorescence will drown out the signal if not removed.
-
Measurement: Place liposomes in a cuvette. Record fluorescence emission at 510 nm while exciting at 405 nm and 450 nm. Calculate Ratio
. -
Calibration (Crucial):
-
Add Nigericin (0.5 µM final) and ensure high
in the external buffer (similar to internal ). Nigericin exchanges for , forcing . -
Titrate the external solution with HCl/NaOH to known pH values (6.0, 6.5, 7.0, 7.5).
-
Record
at each point to build the calibration curve: .
-
References
-
Kano, K., & Fendler, J. H. (1978). Pyranine as a sensitive pH probe for liposome interiors and surfaces.[2][6][5] Biochimica et Biophysica Acta (BBA) - Biomembranes.
-
Han, J., & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH. Chemical Reviews.
-
Over H., et al. (1995). Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine. Proc. Natl. Acad. Sci. USA.
-
Avnir, D., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe.[3] Accounts of Chemical Research.
-
Thermo Fisher Scientific. (2024). pH Indicators: Pyranine and BCECF Technical Guide.
Sources
- 1. arxiv.org [arxiv.org]
- 2. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyranine as a sensitive pH probe for liposome interiors and surfaces. pH gradients across phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Limitations of 8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt (ACE-HPTS)
Topic: Limitations of Using 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (ACE-HPTS) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (ACE-HPTS) is a specialized fluorogenic substrate often misapplied as a generic esterase probe. Unlike the ubiquitous Fluorescein Diacetate (FDA) or Calcein AM, ACE-HPTS possesses three permanent sulfonate charges, rendering it membrane-impermeable via passive diffusion. Its primary utility lies in Organic Anion Transporting Polypeptide (OATP)-mediated uptake assays and extracellular enzymatic studies.
This guide dissects the critical limitations of ACE-HPTS, specifically its transport dependency and pH-coupled fluorescence, providing experimental workflows to validate its suitability for your specific application.
Critical Limitation: Transport-Dependent Uptake (The Permeability Barrier)[2]
The most significant limitation of ACE-HPTS is its inability to cross cell membranes passively. This contrasts sharply with standard viability dyes.
-
The Mechanism: ACE-HPTS carries three negatively charged sulfonate groups (
). These polar groups prevent the molecule from traversing the lipid bilayer. -
The Exception (OATP Transporters): In hepatocytes or transfected cell lines, ACE-HPTS enters the cell exclusively via OATP1B1, OATP1B3, or OATP2B1 transporters. Once inside, intracellular esterases hydrolyze the acetate group, trapping the highly fluorescent product, HPTS (Pyranine), inside the cell.
-
The Risk: Using ACE-HPTS on cells lacking these specific transporters (e.g., standard CHO, HEK293, or fibroblasts without transfection) will yield false negative results for esterase activity or viability, simply because the substrate never reached the enzyme.
Comparative Analysis: Permeability & Uptake
| Feature | ACE-HPTS | Fluorescein Diacetate (FDA) | Calcein AM |
| Membrane Entry | Active Transport Only (OATP dependent) | Passive Diffusion (Lipophilic) | Passive Diffusion (Lipophilic) |
| Cell Type Scope | Limited (Hepatocytes, OATP+ lines) | Universal (Most eukaryotic cells) | Universal (Most eukaryotic cells) |
| Retention | High (Product HPTS is charged/impermeant) | Low (Fluorescein leaks rapidly) | High (Calcein is charged/impermeant) |
| Primary Artifact | False negatives in OATP(-) cells | Rapid leakage underestimates signal | High cost; potential multidrug resistance pump efflux |
Critical Limitation: pH-Coupled Fluorescence (The Dual-Variable Artifact)[2]
The hydrolysis product of ACE-HPTS is 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) , also known as Pyranine. HPTS is a classic ratiometric pH indicator with a pKa of ~7.3.
-
The Problem: Most esterase assays measure fluorescence intensity at a single excitation wavelength (typically ~460 nm). At this wavelength, you are detecting the deprotonated (base) form of HPTS.
-
The Artifact: If the enzymatic reaction or cellular metabolism lowers the local pH (e.g., below pH 7.0), the fluorescence of HPTS at 460 nm decreases even if the concentration of the fluorophore is constant.
-
Consequence: You cannot distinguish between low esterase activity (less hydrolysis) and cytosolic acidification (lower fluorescence quantum yield).
Visualizing the Pathway & Artifacts
Figure 1: The uptake and activation pathway of ACE-HPTS. Note the critical dependency on OATP transporters and the susceptibility of the signal to pH quenching.
Experimental Validation Protocols
To ensure scientific integrity, you must validate that ACE-HPTS is measuring what you think it is measuring. Use these self-validating workflows.
Protocol A: The Transporter Specificity Check
Goal: Confirm that uptake is mediated by OATPs and not leakage or diffusion.
-
Preparation: Culture OATP-expressing cells (e.g., HEK293-OATP1B1) and control cells (HEK293-Mock).
-
Inhibitor Treatment: Pre-incubate half the wells with a known OATP inhibitor (e.g., Rifampicin at 10-50 µM) for 15 minutes.
-
Substrate Addition: Add ACE-HPTS (10-50 µM) to all wells.
-
Readout: Measure fluorescence (Ex/Em: 460/510 nm) over 30 minutes.
-
Validation Criteria:
-
Valid: Signal is high in OATP+ cells and blocked by Rifampicin. Signal is negligible in Mock cells.
-
Invalid: Signal is equal in Mock and OATP+ cells (indicates membrane damage or extracellular hydrolysis).
-
Protocol B: The pH Interference Control (The "Clamp" Method)
Goal: Distinguish enzyme activity from pH effects.
-
Post-Assay Lysis: After measuring the kinetic signal, lyse the cells in the well using a high-pH buffer (e.g., Tris-HCl, pH 9.0) containing 0.1% Triton X-100.
-
Rationale: At pH 9.0, all HPTS is in the highly fluorescent base form.
-
Analysis:
-
If the fluorescence signal jumps significantly upon lysis/pH increase, your live-cell assay was likely dampened by intracellular acidification.
-
Use the post-lysis signal as a measure of "Total Hydrolyzed Substrate" to normalize the kinetic data.
-
Summary of Specifications
| Property | Specification | Notes |
| Molecular Weight | ~566.42 Da | Trisodium salt form |
| Solubility | >50 mg/mL in Water | Highly soluble due to sulfonates |
| Excitation/Emission | 460 nm / 510 nm | Base form (pH > 7.[1]3) |
| pKa (Product) | ~7.3 | Signal drops by 50% at pH 7.3 |
| Stability | Good at -20°C | Protect from light; susceptible to slow spontaneous hydrolysis |
| InChI Key | AVWTVIHOBLSYNA | For chemical verification |
References
-
Gui, C. et al. (2008). OATP1B1 and OATP1B3 are major transporters for the uptake of the fluorogenic substrate 8-acetoxypyrene-1,3,6-trisulfonate.Journal of Biomolecular Screening.
-
Kano, K. & Fendler, J. H. (1978). Pyranine as a sensitive pH probe for liposome interiors and surfaces.Biochimica et Biophysica Acta (BBA).
-
Cui, Y. et al. (2021). 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides.The FASEB Journal.
-
Molecular Probes (Thermo Fisher). Product Information: HPTS (Pyranine) and Derivatives.
Sources
literature review of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt applications
The following literature review and technical guide synthesizes the applications of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (henceforth referred to as Ace-HPTS or Ace ), focusing on its unique role as a transporter-targeted fluorogenic probe.
From Soluble Substrate to Targeted OATP Probe
Executive Summary & Chemical Identity
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt is a fluorogenic derivative of the pH-sensitive dye HPTS (Pyranine) . Unlike generic cell-permeable esterase substrates (e.g., Fluorescein Diacetate), Ace-HPTS retains three negatively charged sulfonate groups, rendering it membrane-impermeable by passive diffusion. This physicochemical property is its defining feature, restricting its cellular entry to specific Organic Anion-Transporting Polypeptides (OATPs).
Upon entry and subsequent hydrolysis by intracellular esterases, it converts to highly fluorescent HPTS, allowing for "add-and-read" kinetic assays.
| Property | Specification |
| Chemical Name | 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt |
| Common Abbreviations | Ace, Ace-HPTS, Acetyl-Pyranine |
| CAS Number | 115787-83-2 |
| Molecular Weight | ~566.42 Da |
| Solubility | Highly soluble in water (unlike FDA/Calcein-AM) |
| Excitation/Emission | Ex: 460 nm / Em: 510 nm (Post-hydrolysis) |
Mechanism of Action
The utility of Ace-HPTS relies on a two-step activation mechanism: Transporter-Mediated Entry and Enzymatic Activation .
-
Quenched State (Extracellular) : The acetoxy group at position 8 quenches the fluorescence (or shifts the spectrum significantly) relative to the hydroxyl form. Due to the trisulfonate groups, the molecule cannot cross the lipid bilayer passively.
-
Selective Uptake : The molecule is a specific substrate for hepatic transporters OATP1B1, OATP1B3, and OATP2B1 .
-
Intracellular Activation : Once transported, cytosolic esterases hydrolyze the acetate group.
-
Signal Generation : The product, HPTS, is highly fluorescent and trapped inside the cell (due to its charge), resulting in a cumulative increase in fluorescence proportional to transporter activity.
Mechanism Diagram (DOT)
Fig 1: Selective uptake of Ace-HPTS via OATPs followed by esterase activation.[1][2][3][4][5][6][7][8][9][10][11]
Comparative Analysis: Ace-HPTS vs. Alternatives
Ace-HPTS is often confused with generic viability dyes. The table below highlights why Ace-HPTS is superior for transporter studies but inferior for general viability staining.
| Feature | Ace-HPTS | Fluorescein Diacetate (FDA) | Calcein-AM |
| Membrane Entry | Active Transport Only (OATP-dependent) | Passive Diffusion (Lipophilic) | Passive Diffusion (Lipophilic) |
| Target Specificity | Hepatocytes / OATP+ Cells | All Viable Cells | All Viable Cells |
| Water Solubility | High (Dissolves directly in buffer) | Low (Requires DMSO/Acetone stock) | Low (Requires DMSO stock) |
| Wash Requirement | No-Wash (Low extracellular background) | Wash Required (High background) | Wash Recommended |
| Leakage | Low (Product HPTS is charged) | High (Fluorescein leaks rapidly) | Low (Calcein is well-retained) |
| Primary Use | OATP Drug Interaction Screening | Cell Viability / Cytotoxicity | Cell Viability / Migration |
Key Insight : Do not use Ace-HPTS as a generic live/dead stain for non-hepatic cells (e.g., HEK293 wild-type), as they will not take up the dye efficiently. Use it specifically to screen for drugs that inhibit OATP transporters (e.g., Statins, Rifampicin).
Applications & Experimental Protocols
Application A: High-Throughput OATP Drug Interaction Screening
This protocol allows for the identification of drugs that inhibit hepatic uptake transporters, a critical step in ADME/Tox profiling.
Reagents:
-
Buffer: Krebs-Henseleit Buffer (KHB) or HBSS, pH 7.4.
-
Probe: Ace-HPTS (Stock: 10 mM in water or DMSO).
-
Cells: OATP-overexpressing cells (e.g., HEK293-OATP1B1) and Mock-transfected controls.
Protocol:
-
Seeding : Plate cells in 96-well black-walled plates (poly-D-lysine coated) 24 hours prior.
-
Washing : Remove culture medium and wash cells 2x with pre-warmed buffer.
-
Inhibitor Incubation : Add test compounds (inhibitors) in buffer and incubate for 10–15 minutes at 37°C.
-
Probe Addition : Add Ace-HPTS (Final concentration: 1–10 µM ) directly to the wells containing the inhibitor.
-
Kinetic Measurement : Immediately place in a fluorescence plate reader.
-
Data Analysis : Calculate the slope (rate of uptake) over the linear range. Normalize OATP-transfected cells against Mock cells to subtract non-specific background.
Application B: Soluble Esterase Activity Assay
Ace-HPTS can also be used in cell-free systems to measure the activity of purified esterases or lipases.
Protocol:
-
Prepare a reaction mixture containing 100 mM Phosphate Buffer (pH 8.0).
-
Add Ace-HPTS to a final concentration of 50 µM.
-
Initiate reaction by adding the enzyme sample.
-
Monitor the increase in fluorescence at Ex/Em 460/510 nm.
-
Note: The high water solubility eliminates the need for detergents or organic solvents often required for p-nitrophenyl esters.
-
Visualizing the Screening Workflow
The following diagram illustrates the "Competitive Counterflow" logic used to distinguish substrates from inhibitors using Ace-HPTS.
Fig 2: Logic flow for OATP inhibition screening using Ace-HPTS.
Critical Technical Notes
-
pH Sensitivity : The fluorescence of the hydrolysis product (HPTS) is pH-dependent (pKa ~7.3). Ensure all assays are performed in buffered media (pH 7.4) to maintain signal consistency. Intracellular pH changes can affect signal intensity independent of uptake.
-
Storage : Store the solid salt at -20°C, protected from light and moisture. Stock solutions in water are stable but should be aliquoted to avoid freeze-thaw cycles.
-
Background : While "no-wash" is possible, a high concentration of extracellular Ace-HPTS may contribute a slight background fluorescence if the media contains serum esterases. Use serum-free buffer for the assay step.
References
-
Ungvári, O. et al. (2021). "8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides, OATP1B1, OATP1B3, and OATP2B1." The FASEB Journal. [Link][7]
Sources
- 1. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt [abcam.com]
- 2. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt - CAS-Number 115787-83-2 - Order from Chemodex [chemodex.com]
- 3. 8-羟基芘-1,3,6-三磺酸 三钠盐 ≥96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides, OATP1B1, OATP1B3, and OATP2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Substrate specificity of an α-amino acid ester hydrolase produced by Acetobacter turbidans A.T.C.C. 9325 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A facile synthesis of 1,3,6,8-pyrenesulfonic acid tetrasodium salt as a hydrosoluble fluorescent ink for anti-counterfeiting applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 11. Insect angiotensin-converting enzyme. A processing enzyme with broad substrate specificity and a role in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
performance evaluation of HPTS acetate in various research models
Executive Summary: The "Trojan Horse" Fluorophore
In the landscape of fluorescent probes, HPTS Acetate (8-Acetoxypyrene-1,3,6-trisulfonic acid) occupies a specialized niche often overshadowed by BCECF-AM or Calcein-AM. However, for researchers requiring long-term intracellular retention or ratiometric pH sensing in high-ionic-strength environments, HPTS Acetate offers distinct advantages over its competitors.
This guide evaluates HPTS Acetate not merely as a pH indicator, but as a fluorogenic esterase substrate that solves the critical "leakage" problem plaguing Fluorescein Diacetate (FDA) assays. By entering the cell as a non-fluorescent ester and converting into the highly charged, membrane-impermeant HPTS (Pyranine), it acts as a "Trojan Horse," effectively trapping the signal inside the cytosol for extended longitudinal studies.
Mechanism of Action
To understand the performance metrics, one must grasp the conversion mechanism. Unlike standard HPTS (which is membrane-impermeant), HPTS Acetate is designed to cross membranes (or serve as an extracellular substrate) before being cleaved.
Diagram 1: The HPTS Acetate Activation Pathway
The following diagram illustrates the "Trap-and-Sense" mechanism that distinguishes HPTS Acetate from FDA.
Caption: HPTS Acetate enters the cell and is hydrolyzed by esterases into polyanionic HPTS, which is electrostatically trapped within the cytosol.
Comparative Analysis: HPTS Acetate vs. Alternatives
The primary reason to select HPTS Acetate is retention . While FDA is cheaper, the resulting fluorescein leaks rapidly from cells (t1/2 < 10 min in some lines). HPTS, with 3-4 sulfonate groups, remains trapped for hours to days.
Table 1: Performance Matrix
| Feature | HPTS Acetate | BCECF-AM | Fluorescein Diacetate (FDA) | Calcein-AM |
| Primary Use | Long-term pH / Esterase Activity | Precise Intracellular pH | Rapid Viability Check | Viability / Volume Marker |
| Intracellular Retention | High (Polyanionic trap) | Moderate | Low (Rapid leakage) | High |
| pKa | ~7.3 (Cytosolic ideal) | ~6.98 | ~6.4 | N/A (pH insensitive) |
| Excitation/Emission | 460 / 510 nm | 440, 490 / 535 nm | 490 / 525 nm | 495 / 515 nm |
| Ratiometric? | Yes (Ex 405/450) | Yes (Ex 440/490) | No | No |
| Cost Efficiency | High | Low (Expensive) | Very High | Moderate |
Deep Dive: HPTS Acetate vs. BCECF-AM for pH Sensing
BCECF-AM is the gold standard for intracellular pH due to its pKa (~7.0) being perfectly matched to the cytosol. However, HPTS Acetate is a formidable alternative when:
-
Cost is a factor: HPTS derivatives are generally more economical for high-throughput screening.
-
Spectral Separation is needed: HPTS has a large Stokes shift (~50-60nm), reducing self-quenching and light scattering interference compared to fluorescein-based probes.
Deep Dive: HPTS Acetate vs. FDA for Viability
FDA is widely used but flawed for time-course experiments. The hydrolysis product, fluorescein, is monovalent or divalent (depending on pH) and leaks through anion transporters.
-
Experimental Evidence: In yeast (S. cerevisiae) models, FDA signals decay within minutes after washing. HPTS Acetate signals remain stable for >2 hours because the trisulfonic acid groups prevent passage through the lipid bilayer [1].
Experimental Protocols
Protocol A: Intracellular Loading & Viability Assay
This protocol ensures maximal loading with minimal extracellular background.
Reagents:
-
HPTS Acetate Stock: 10 mM in dry DMSO (Store at -20°C, desiccated).
-
Loading Buffer: HBSS or Tyrode’s Solution (pH 7.4).
Workflow:
-
Preparation: Dilute Stock to 10–50 µM in Loading Buffer. Note: Higher concentrations may be needed compared to FDA due to slower permeation kinetics of the charged sulfonates.
-
Incubation: Incubate cells for 30–60 minutes at 37°C.
-
Critical Step: Unlike FDA (5 min), HPTS Acetate requires longer incubation for sufficient accumulation and hydrolysis.
-
-
Wash: Wash cells 3x with probe-free buffer to remove unhydrolyzed extracellular acetate.
-
Recovery: Incubate for an additional 15 minutes in buffer to allow complete hydrolysis of internalized ester.
-
Imaging: Ex: 460 nm (pH dependent) or 405 nm (Isosbestic point for ratiometric normalization); Em: 510 nm.
Protocol B: In Situ pH Calibration (Nigericin Method)
To use HPTS Acetate for quantitative pH measurements, you must clamp the intracellular pH (pHi) to the extracellular pH (pHe).
Reagents:
-
Nigericin: K+/H+ ionophore (10 µM final).
-
High K+ Buffers: Prepare buffers at pH 6.0, 6.5, 7.0, 7.5, 8.0 containing 135 mM KCl (to match intracellular K+).
Workflow Diagram:
Caption: The Nigericin clamp method equilibrates pHi and pHe, allowing the generation of a standard curve for HPTS fluorescence ratios.
Troubleshooting & Optimization
Low Signal Intensity
-
Cause: HPTS Acetate is highly polar even before hydrolysis, making membrane permeation slower than the highly lipophilic BCECF-AM.
-
Solution: Increase loading concentration (up to 100 µM) or incubation time. Ensure the use of Pluronic F-127 (0.02%) to aid dispersion.
High Background Fluorescence
-
Cause: Spontaneous hydrolysis of HPTS Acetate in the media (esterases in serum).
-
Solution: Perform loading in serum-free buffer (HBSS). Wash thoroughly.
Spectral Overlap
-
Cause: Co-staining with GFP or FITC.
-
Solution: HPTS overlaps significantly with GFP. Use RFP/mCherry for counter-staining or switch to SNARF-1 (red emission) if GFP is mandatory.
References
-
Breeuwer, P., & Abee, T. (2000). Assessment of viability of microorganisms employing fluorescence techniques. International Journal of Food Microbiology, 55(1-3), 193-200. Link
-
Han, J., & Burgess, K. (2010). Fluorescent indicators for intracellular pH. Chemical Reviews, 110(5), 2709-2728. Link
-
Kano, K., & Fendler, J. H. (1978). Pyranine as a sensitive pH probe for liposome interiors and surfaces. Biochimica et Biophysica Acta (BBA) - Biomembranes, 509(2), 289-299. Link
-
Wolfbeis, O. S., et al. (1983). Fluorimetric analysis of 8-hydroxypyrene-1, 3, 6-trisulfonate (HPTS) in the presence of albumin and its application to blood pH measurement. Fresenius' Zeitschrift für analytische Chemie, 314(6), 577-581. Link
Safety Operating Guide
Technical Guide: Safe Handling & Operational Logistics for 8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt
Executive Summary & Risk Context
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Acetoxypyrene trisulfonate) is a non-fluorescent precursor used primarily as a fluorogenic substrate for esterases and for intracellular pH measurements. Upon hydrolysis by esterases, it releases 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS/Pyranine), which is highly fluorescent.
The Core Hazard is Twofold:
-
Biological/Chemical Safety: While generally classified as an irritant (H319, H302), the sulfonate groups make the dust highly mobile and water-soluble, posing inhalation risks and potential for rapid surface contamination.
-
Data Integrity (The "Silent" Hazard): This compound is extremely sensitive to moisture and light. Improper handling (e.g., breathing on the powder, exposure to ambient humidity) causes premature hydrolysis. If your "non-fluorescent" stock solution glows green under blue light, your reagent is degraded, and your data is invalid.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for ensuring both operator safety and reagent stability.
| PPE Category | Requirement | Scientific Rationale (The "Why") |
| Hand Protection | Nitrile Gloves (Min 0.11mm thickness) | Avoid Latex. Latex proteins can contaminate sensitive cell culture assays. Nitrile provides superior resistance to organic solvents (DMSO) used for stock solutions. |
| Eye Protection | Safety Glasses with Side Shields | The powder is a known eye irritant (H319). Sulfonic acid salts are hydrophilic and will rapidly dissolve in the moisture of the eye, causing immediate irritation. |
| Respiratory | N95/P2 Respirator (if outside hood) | The powder is fine and easily aerosolized. Inhalation can cause respiratory tract irritation.[1] Always weigh inside a fume hood if possible. |
| Body Protection | Standard Lab Coat (Buttoned) | Prevents migration of fluorescent dust onto street clothes. Yellow stains from pyrenes are difficult to remove. |
Operational Workflow: The "Self-Validating" Protocol
This protocol includes built-in visual checks.[2] If you observe fluorescence where there should be none, the system has failed (degradation or contamination).
Phase A: Preparation & Weighing
-
Environment: Low-light conditions (dim the room lights).
-
Atmosphere: Minimize humidity. If possible, flush the headspace of the stock bottle with Argon or Nitrogen after use.
Phase B: Solubilization (Critical Step)
-
Solvent Choice:
-
For Stock (Storage): Use Anhydrous DMSO . Water promotes spontaneous hydrolysis of the acetoxy group.
-
For Working Solution: Dilute into aqueous buffer immediately before use.
-
-
The Visual QC Check:
-
Dissolve the powder in DMSO.
-
Shine a UV/Blue light (approx. 405nm or 488nm) on the vial.
-
Result: It should be dark/non-fluorescent .
-
Failure Mode: If it glows bright green, the acetate group has hydrolyzed. Discard and use fresh powder.
-
Phase C: Application
-
Cell Loading: When adding to cell culture, ensure the final concentration of DMSO is <0.1% to avoid cytotoxicity.
Visualizing the Workflow
The following diagram illustrates the logical flow of handling, emphasizing the critical decision points where data integrity is at risk.
Figure 1: Operational workflow for Acetoxy-HPTS handling. Note the critical QC Checkpoint to prevent the use of degraded reagent.
Disposal & Decontamination[2][3]
Disposal Protocol:
-
Classification: Treat as hazardous chemical waste. Do not dispose of down the drain.
-
Segregation:
-
Solvent Waste: DMSO stock solutions go into "Halogen-Free Organic Solvents" (unless mixed with halogenated compounds).
-
Aqueous Waste: Diluted working solutions go into "Aqueous Chemical Waste."
-
-
Method: Incineration is the preferred method for pyrene derivatives to ensure complete destruction of the aromatic ring system.
Decontamination of Spills:
-
Detection: Use a handheld UV lamp (long-wave) to identify the extent of the spill. The powder may not be visible under room light but will likely fluoresce if it has contacted moisture on the bench.
-
Cleaning:
References
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
